molecular formula C24H35NO4 B605644 Aspergillin PZ

Aspergillin PZ

Cat. No.: B605644
M. Wt: 401.5 g/mol
InChI Key: AQZDMONQDXTWHN-XLFKICHRSA-N
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Description

Aspergillin PZ is a fungal metabolite originally isolated from A. awamori. It induces morphological deformation of P. oryzae conidia when used at a concentration of 89 nM. This compound is active against S. epidermidis (MIC = 20 μM) but not S. aureus, E. coli, or B. cereus (MICs = >20 μM). It is cytotoxic to HL-60 promyelocytic leukemia cells (IC50 = 56.61 μM) but not THP-1 acute monocytic leukemia or PC3 prostate cancer cells (IC50s = >80 μM).>This compound is a fungal metabolite active against S. epidermidis but not S. aureus, E. coli, or B. cereus. It is cytotoxic to HL-60 promyelocytic leukemia cells but not THP-1 acute monocytic leukemia or PC3 prostate cancer cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDMONQDXTWHN-XLFKICHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Aspergillin PZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Aspergillin PZ, a structurally complex isoindole-alkaloid, has garnered interest within the scientific community for its unique pentacyclic framework and potential biological activities. This technical guide provides a comprehensive overview of the origin, biosynthesis, and initial characterization of this compound, tailored for professionals in drug discovery and natural product chemistry.

Discovery and Producing Organism

This compound was first reported in 2002 by Zhang and colleagues.[1] It was isolated from the fermentation broth of the filamentous fungus Aspergillus awamori (Nakazawa) through a process of activity-guided fractionation and purification.[1] While initially discovered in Aspergillus awamori, subsequent studies have identified its production in other fungal species, including Aspergillus flavipes and Trichoderma gamsii.[2][3] This suggests a wider distribution of the biosynthetic machinery for this metabolite among fungi.

Physicochemical and Spectroscopic Properties

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily 2D Nuclear Magnetic Resonance (NMR), and was ultimately confirmed by X-ray analysis.[1] It is a member of the cytochalasan family of polyketide natural products.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₅NO₄[4]
Molecular Weight 401.5 g/mol [4]
Monoisotopic Mass 401.25660860 Da[4]
Appearance White amorphous powder[2]

Table 2: Spectroscopic Data for this compound (as reported in selected literature)

¹H NMR (MeOD, 300 MHz) δ (ppm) Description
6.10 (d, J = 10.76 Hz, 1H)Vinylic proton
5.41 (m, 1H)Vinylic proton
5.36 (t, J = 4.70 Hz, 1H)Methine proton
4.02 (d, J = 18.09 Hz, 1H)Methine proton
3.86 (m, 1H)Methine proton
0.93 (d, J = 6.57 Hz, 6H)Methyl protons (isopropyl group)

Note: This represents a partial list of the reported NMR data. For complete structural assignment, refer to the original publication.

Experimental Protocols

Fermentation of Aspergillus awamori

A general protocol for the fermentation of Aspergillus species for secondary metabolite production involves the following stages:

  • Culture Initiation: A pure culture of Aspergillus awamori is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • Incubation: The culture is incubated for a period of 14-21 days at a controlled temperature (typically 25-28°C) with agitation to ensure proper aeration and mycelial growth.

  • Extraction: Following fermentation, the mycelia are separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

Bioassay-Guided Fractionation and Purification

The crude extract obtained from the fermentation broth is then subjected to a series of chromatographic separations. The fractions are tested for their biological activity (in the case of the original discovery, this was likely an antifungal or cytotoxic assay) to guide the purification process. This iterative process of separation and bioassay ultimately leads to the isolation of the pure active compound, this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus awamori Culture B Liquid Fermentation A->B C Mycelia and Broth Separation B->C D Solvent Extraction of Broth C->D E Crude Extract D->E F Chromatographic Separation E->F G Bioassay of Fractions F->G H Active Fractions G->H Activity Guided I Further Purification H->I J Pure this compound I->J

Workflow for the Isolation of this compound.

Biosynthesis of this compound

This compound is a member of the aspochalasin family, which are biosynthesized through a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway.[5] It is hypothesized that Aspochalasin D is the direct biogenetic precursor to this compound.[2] The formation of this compound from Aspochalasin D is thought to occur via a transannular attack of a nucleophilic alkene onto an activated enone, followed by the interception of the resulting carbocation by a hydroxyl group, in a process analogous to a vinylogous Prins reaction.[2]

G cluster_pks_nrps PKS-NRPS Pathway cluster_tailoring Tailoring and Cyclization A Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, L-Leucine) B PKS-NRPS Enzyme Complex A->B C Polyketide-Peptide Intermediate B->C D Aspochalasin D C->D Series of enzymatic steps E Vinylogous Prins-type Reaction (Transannular Cyclization) D->E F This compound E->F

Proposed Biosynthetic Pathway of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including prostate, ovarian, pancreatic, and lung cancer cells.[3]

The precise signaling pathways modulated by this compound have not been fully elucidated. However, as a member of the cytochalasan family, its mechanism of action is likely to involve the disruption of the actin cytoskeleton.[5] Cytochalasans are known to bind to the barbed end of actin filaments, inhibiting their polymerization and elongation.[5] This interference with a critical component of the cellular architecture can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death).[6] For some cytochalasans, this has been shown to involve the inhibition of key survival signaling pathways such as the Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] Disruption of the actin cytoskeleton can also lead to the activation of pro-apoptotic proteins and the mitochondrial pathway of apoptosis.

G cluster_cytoskeleton Cytoskeletal Disruption cluster_signaling Downstream Signaling AspergillinPZ This compound Actin Actin Filament AspergillinPZ->Actin Disruption Inhibition of Polymerization Actin->Disruption Akt_MAPK Inhibition of Akt/MAPK Pathways Disruption->Akt_MAPK Mitochondrial Mitochondrial Pathway Activation Disruption->Mitochondrial Apoptosis Apoptosis Akt_MAPK->Apoptosis Mitochondrial->Apoptosis

Hypothesized Mechanism of Action for this compound.

Conclusion

This compound is a fascinating fungal secondary metabolite with a complex chemical structure and promising cytotoxic activities. Its origin in Aspergillus awamori and other fungal species, coupled with its likely biosynthesis from Aspochalasin D, provides a solid foundation for further research. Future studies are warranted to fully elucidate its specific molecular targets and the signaling pathways it modulates, which will be crucial for evaluating its potential as a lead compound in drug development. The detailed experimental protocols for its optimized production and purification also remain an area for further investigation and publication.

References

The Production of Aspergillin PZ: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Fungal Strains, Biosynthesis, and Experimental Protocols for the Production of the Pentacyclic Alkaloid Aspergillin PZ

This compound is a structurally complex pentacyclic isoindole alkaloid belonging to the diverse family of cytochalasans, a class of fungal secondary metabolites known for their wide range of biological activities. First isolated from the soil fungus Aspergillus awamori, this metabolite has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, quantitative data on the production of related compounds, detailed experimental protocols for fermentation and purification, and an exploration of the biosynthetic and regulatory pathways involved in its formation. This document is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of novel fungal natural products.

Producing Fungal Strains

The known fungal producers of this compound are primarily from the genus Aspergillus. The originally identified producer is Aspergillus awamori[1]. More recently, a strain designated as Aspergillus sp. NCA276, isolated from a cenote in Mexico, has also been reported to produce this compound[2][3]. While the list of known producers is currently limited, the biosynthetic potential for this and related compounds is likely more widespread within the Aspergillus genus and other fungal taxa.

Quantitative Production Data

To date, specific quantitative yields for this compound in submerged or solid-state fermentation have not been extensively published. However, data from the production of biosynthetically related cytochalasans, such as aspochalasin D and cytochalasin E, provide valuable benchmarks for expected yields. Metabolic engineering efforts have demonstrated the potential for significantly increasing the production of these complex alkaloids.

CompoundFungal StrainFermentation TypeInitial Yield (mg/L)Optimized Yield (mg/L)Reference
Aspochalasin DAspergillus flavipes 3.17641Submergedapprox. 44812.1[4][5]
Cytochalasin EAspergillus clavatus NRRL 1Submerged25175[3][6][7]

Table 1: Quantitative production data for cytochalasans structurally related to this compound. The optimized yield for Aspochalasin D was achieved through a combination of culture condition optimization and metabolic engineering, including the deletion of a shunt gene (aspoA) and overexpression of a pathway-specific regulator (aspoG)[4][5]. The increased yield of Cytochalasin E was achieved by overexpressing the pathway-specific regulator ccsR[3][6][7].

Experimental Protocols

The following protocols are compiled from methodologies used for the production of this compound and other closely related cytochalasans from Aspergillus species. These should be regarded as a starting point for optimization in a specific laboratory setting.

I. Fungal Cultivation (Solid-State Fermentation)

Solid-state fermentation (SSF) is a common method for inducing the production of a diverse array of secondary metabolites in fungi.

Materials:

  • Fungal Strain: Aspergillus awamori or Aspergillus sp. NCA276

  • Solid Substrate: Rice, wheat bran, or a mixture thereof.

  • Culture Vessels: 250 mL or 500 mL Erlenmeyer flasks.

  • Inoculum: Spore suspension (1 x 10^6 spores/mL) in sterile water with 0.05% (v/v) Tween 80.

  • Growth Media (for inoculum preparation): Potato Dextrose Agar (PDA).

Protocol:

  • Inoculum Preparation:

    • Grow the fungal strain on PDA plates at 28°C for 7-10 days until sporulation is abundant.

    • Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of a sterile 0.05% Tween 80 solution.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.

  • Solid-State Fermentation:

    • To a 500 mL Erlenmeyer flask, add 50 g of rice and 50 mL of deionized water. Let it soak overnight.

    • Autoclave the flasks at 121°C for 20 minutes to sterilize the substrate.

    • After cooling to room temperature, inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks under static conditions at 28°C for 21-28 days in the dark.

II. Extraction and Purification of this compound

This protocol is adapted from general methods for the extraction and purification of cytochalasans.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Deionized water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • HPLC system with a semi-preparative C18 column

Protocol:

  • Extraction:

    • At the end of the fermentation period, add 200 mL of ethyl acetate to each flask and let it soak for 24 hours.

    • Homogenize the rice substrate and fungal biomass mixture.

    • Filter the mixture and collect the ethyl acetate extract. Repeat the extraction process three times.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Preliminary Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • After drying, load the adsorbed extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Intermediate Purification (Sephadex LH-20):

    • Combine the fractions containing this compound and evaporate the solvent.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with 100% methanol to remove pigments and other impurities.

  • Final Purification (HPLC):

    • The enriched fraction is then subjected to reversed-phase HPLC on a semi-preparative C18 column.

    • A typical elution gradient would be a linear gradient of acetonitrile in water (e.g., 20% to 80% ACN over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm and 254 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, LC-MS, and NMR spectroscopy.

Biosynthesis of this compound

This compound is a member of the cytochalasan family, which are hybrid polyketide-non-ribosomal peptide (PKS-NRPS) natural products. Although the specific biosynthetic gene cluster for this compound has not been definitively characterized in Aspergillus awamori, its biosynthesis is proposed to follow a pathway similar to that of other well-studied cytochalasans, such as aspochalasin D and cytochalasin E.

The proposed biosynthetic pathway begins with the synthesis of a polyketide chain by a highly reducing iterative Type I PKS. This polyketide chain is then transferred to an NRPS module, where it is condensed with an amino acid, likely L-leucine in the case of the aspochalasin family to which this compound is related. A key step in the formation of the characteristic cytochalasan scaffold is an intramolecular Diels-Alder reaction, which is thought to be catalyzed by a dedicated enzyme within the gene cluster. Subsequent tailoring enzymes, such as P450 monooxygenases and other oxidoreductases, would then modify the core structure to yield the final this compound molecule.

Below is a DOT language diagram illustrating the proposed biosynthetic pathway for a generic cytochalasan, which is expected to be highly similar to that of this compound.

This compound Biosynthesis cluster_pks_nrps PKS-NRPS Module cluster_cyclization Core Scaffold Formation cluster_tailoring Tailoring Reactions Malonyl_CoA Malonyl-CoA PKS_NRPS Hybrid PKS-NRPS (e.g., flasA/aspoE/ccsA) Malonyl_CoA->PKS_NRPS L_Leucine L-Leucine L_Leucine->PKS_NRPS Polyketide_Amino_Acid Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide_Amino_Acid Diels_Alderase Diels-Alderase (e.g., flasD/aspoB) Polyketide_Amino_Acid->Diels_Alderase Intramolecular Diels-Alder Pro_Aspochalasin Pro-aspochalasin Intermediate Diels_Alderase->Pro_Aspochalasin Oxidoreductases Oxidoreductases (P450s, etc.) Pro_Aspochalasin->Oxidoreductases Oxidations, Rearrangements Aspergillin_PZ This compound Oxidoreductases->Aspergillin_PZ

Proposed biosynthetic pathway for this compound.

Regulatory Signaling Pathways

The production of secondary metabolites in Aspergillus species is under tight regulatory control by a complex network of signaling pathways that respond to various environmental and developmental cues. While the specific signaling pathways that govern this compound biosynthesis have not been elucidated, it is highly probable that they are controlled by the same global regulatory networks that control other secondary metabolite gene clusters in Aspergillus.

Key signaling pathways include:

  • Heterotrimeric G-protein Signaling: G-protein coupled receptors (GPCRs) on the cell surface sense external signals such as nutrient availability and pH. This signal is transduced through a heterotrimeric G-protein complex to downstream effectors, including the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascades.

  • Velvet Complex: This is a key regulatory complex that links secondary metabolism with fungal development and light sensing. The core components, VeA, VelB, and LaeA, form a nuclear complex that modulates the chromatin structure of secondary metabolite gene clusters, thereby controlling their expression.

  • Global Regulators: Other global regulators, such as PacC (regulating pH response) and AreA (regulating nitrogen metabolite repression), also play a crucial role in integrating environmental signals to control secondary metabolism.

The following DOT diagram illustrates a simplified overview of the major signaling pathways believed to be involved in the regulation of secondary metabolism, and by extension, this compound production in Aspergillus.

Signaling Pathways cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_regulation Nuclear Regulation Nutrients Nutrients (Carbon, Nitrogen) GPCR GPCR Nutrients->GPCR pH pH PacC PacC Pathway pH->PacC Light Light Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Light->Velvet_Complex G_Protein Heterotrimeric G-Protein GPCR->G_Protein PKA_Pathway PKA Pathway G_Protein->PKA_Pathway MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway PKA_Pathway->Velvet_Complex MAPK_Pathway->Velvet_Complex Pathway_Specific_TF Pathway-Specific Transcription Factor (e.g., aspoG/ccsR) PacC->Pathway_Specific_TF Velvet_Complex->Pathway_Specific_TF Chromatin Remodeling Aspergillin_PZ_BGC This compound Biosynthetic Gene Cluster Pathway_Specific_TF->Aspergillin_PZ_BGC Gene Expression

Regulatory signaling pathways for secondary metabolism.

Experimental Workflow

The discovery and characterization of this compound from a fungal source follows a logical and systematic workflow. The diagram below outlines the key stages, from initial fungal isolation to the final structural elucidation of the pure compound.

Experimental Workflow Start Start Fungal_Isolation Fungal Isolation (e.g., from soil) Start->Fungal_Isolation Cultivation Fungal Cultivation (Solid-State or Submerged) Fungal_Isolation->Cultivation Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Silica Gel Column) Crude_Extract->Fractionation Bioassay Bioassay-Guided Fractionation (Optional) Fractionation->Bioassay Purification HPLC Purification Fractionation->Purification Bioassay->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation End End Structure_Elucidation->End

General workflow for the discovery of this compound.

References

The Biosynthetic Pathway of Aspergillin PZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Aspergillin PZ, a complex pentacyclic isoindole alkaloid, has attracted significant attention for its intricate chemical architecture. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the enzymatic steps leading to its likely precursor, aspochalasin D, and explores the proposed subsequent transformation. This guide consolidates available data, outlines relevant experimental protocols, and presents visual diagrams of the key pathways to serve as a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a fungal secondary metabolite originally isolated from Aspergillus awamori.[1] It belongs to the cytochalasan family of natural products, which are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. The complex structure of this compound, featuring a unique 5/6/6/5/6-fused pentacyclic system, suggests a fascinating biosynthetic origin. Current scientific evidence strongly indicates that this compound is derived from the monocyclic cytochalasan, aspochalasin D, through a remarkable intramolecular cyclization event.[2] This guide will first elucidate the biosynthesis of aspochalasin D, drawing on studies of the well-characterized biosynthetic gene cluster in the closely related fungus Aspergillus flavipes, and then delve into the hypothesized final step in the formation of this compound.

Biosynthesis of the Precursor: Aspochalasin D

The biosynthesis of aspochalasin D is a classic example of a hybrid polyketide-nonribosomal peptide synthetic pathway, orchestrated by a dedicated gene cluster. In Aspergillus flavipes, two key gene clusters, designated 'aspo' and 'flas', have been identified as responsible for the production of aspochalasins.[3]

Core Scaffold Assembly

The initial steps of aspochalasin D biosynthesis involve the construction of the core macrocyclic structure by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzyme. This multifunctional protein catalyzes the condensation of malonyl-CoA units to form a polyketide chain, which is then fused with an amino acid, typically L-leucine in the case of aspochalasins.[4]

The key enzymes and their proposed functions in the 'flas' gene cluster of Aspergillus flavipes are:[3]

  • FlasA (PKS-NRPS): A multidomain enzyme responsible for the iterative condensation of malonyl-CoA and the incorporation of L-leucine to generate the linear polyketide-peptide intermediate.

  • FlasB (trans-enoyl reductase): Reduces specific double bonds within the growing polyketide chain.

  • FlasC (Hydrolase): Likely involved in the release of the completed polyketide-peptide chain from the PKS-NRPS complex.

  • FlasD (Diels-Alderase): Catalyzes an intramolecular [4+2] cycloaddition reaction to form the characteristic isoindolone ring system of the cytochalasan core.

Tailoring Steps

Following the formation of the initial cytochalasan scaffold, a series of tailoring enzymes modify the structure to produce aspochalasin D. These modifications can include hydroxylations, epoxidations, and other oxidative transformations. While the specific tailoring enzymes for aspochalasin D in A. awamori have not been fully elucidated, studies on related pathways suggest the involvement of cytochrome P450 monooxygenases and other oxidoreductases.

The Hypothesized Final Step: Conversion of Aspochalasin D to this compound

The transformation of aspochalasin D into the pentacyclic structure of this compound is a key step that is currently understood through the lens of biomimetic synthesis. It is proposed to occur via a non-enzymatic, acid-catalyzed intramolecular "vinylogous Prins reaction".[2] This hypothesis is supported by the successful laboratory synthesis of this compound from aspochalasin D under acidic conditions.[2]

This proposed mechanism suggests that the unique cellular environment of the fungus, potentially acidic compartments, could facilitate this cyclization without the direct involvement of a specific enzyme. However, the possibility of an enzyme that catalyzes or facilitates this reaction in vivo cannot be entirely ruled out.

Signaling Pathways and Regulation

The biosynthesis of fungal secondary metabolites is tightly regulated. In the 'aspo' gene cluster of Aspergillus flavipes, a pathway-specific transcription factor, AspoG , has been identified.[3] Such regulators typically bind to promoter regions of the biosynthetic genes within the cluster to control their expression. The activity of these specific regulators is often influenced by global regulatory networks in the fungus that respond to environmental cues such as nutrient availability, pH, and temperature.

Data Presentation

Table 1: Key Genes in the Aspergillus flavipes 'flas' Gene Cluster and Their Putative Functions[3]
GeneProposed Function
flasAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)
flasBTrans-enoyl reductase
flasCHydrolase
flasDDiels-Alderase
Table 2: Production Yield of Aspochalasin D in Aspergillus flavipes[3]
Strain / ConditionTiter (mg/L)
Wild-typeNot specified
Engineered Strain (aspoA deletion, aspoG overexpression)812.1

Experimental Protocols

The following are generalized protocols for the study of fungal secondary metabolite biosynthesis, which can be adapted for this compound.

Fungal Cultivation and Fermentation
  • Strain Activation: Aspergillus awamori is cultured on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days to induce sporulation.

  • Seed Culture: Spores are harvested and inoculated into a seed medium (e.g., Potato Dextrose Broth) and incubated at 28°C with shaking (180 rpm) for 48 hours.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be optimized to enhance the yield of this compound. Fermentation is carried out for 7-14 days.

Extraction and Isolation of this compound
  • Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium is extracted with a solvent such as ethyl acetate or methanol. The culture filtrate is also extracted with an appropriate organic solvent.

  • Crude Extract Preparation: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic separation techniques such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Gene Knockout and Overexpression Studies
  • Vector Construction: To investigate the function of a specific gene, a knockout or overexpression vector is constructed. For gene knockout, a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions of the target gene is created. For overexpression, the gene of interest is cloned into an expression vector under the control of a strong constitutive or inducible promoter.

  • Fungal Transformation: Protoplasts of Aspergillus awamori are prepared by enzymatic digestion of the cell wall. The constructed vector is then introduced into the protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation or electroporation.

  • Mutant Screening and Verification: Transformants are selected based on the selectable marker. Successful gene knockout or overexpression is confirmed by PCR, Southern blotting, and quantitative real-time PCR (qRT-PCR).

  • Metabolite Analysis: The metabolic profile of the mutant strains is compared to the wild-type strain using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe changes in the production of this compound and its precursors.

Visualizations

Biosynthetic_Pathway_of_Aspochalasin_D cluster_precursors Primary Metabolites cluster_core_synthesis Core Synthesis cluster_modification Modification and Cyclization Malonyl-CoA Malonyl-CoA PKS_NRPS FlasA (PKS-NRPS) Malonyl-CoA->PKS_NRPS L-Leucine L-Leucine L-Leucine->PKS_NRPS Linear Polyketide-Peptide Linear Polyketide-Peptide PKS_NRPS->Linear Polyketide-Peptide Chain elongation & amino acid incorporation Reduced Intermediate Reduced Intermediate Linear Polyketide-Peptide->Reduced Intermediate FlasB (trans-enoyl reductase) Cytochalasan Scaffold Cytochalasan Scaffold Reduced Intermediate->Cytochalasan Scaffold FlasD (Diels-Alderase) Aspochalasin D Aspochalasin D Cytochalasan Scaffold->Aspochalasin D Tailoring Enzymes (e.g., P450s)

Caption: Proposed biosynthetic pathway of aspochalasin D.

Aspergillin_PZ_Formation Aspochalasin D Aspochalasin D This compound This compound Aspochalasin D->this compound Hypothesized non-enzymatic 'Vinylogous Prins Reaction' (acid-catalyzed)

Caption: Hypothesized conversion of aspochalasin D to this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis A Aspergillus awamori Culture B Fermentation in Production Medium A->B C Extraction of Mycelium and Broth B->C D Crude Extract C->D E Chromatographic Purification (Column, HPLC) D->E F Pure this compound E->F G Structural Elucidation (NMR, MS) F->G H Bioactivity Assays F->H

Caption: General experimental workflow for this compound production.

References

Unveiling the Intricate Architecture of Aspergillin PZ: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chemical Structure Elucidation of the Fungal Metabolite Aspergillin PZ.

This whitepaper provides an in-depth analysis of the chemical structure of this compound, a pentacyclic isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1][2] With a complex molecular architecture featuring a fused oxabicyclo[3.2.1]octane ring system, this compound has garnered significant interest from the scientific community. This document serves as a technical resource, consolidating the key spectroscopic data and experimental methodologies that were instrumental in deciphering its structure, confirmed through X-ray analysis and biomimetic total synthesis.

Molecular Profile and Spectroscopic Data

This compound is a member of the aspochalasan family of cytochalasan natural products.[3] Its intricate structure was primarily elucidated using 2D Nuclear Magnetic Resonance (NMR) spectroscopy and further confirmed by High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data
Mass Spectrometry, IR, and UV-Vis Data

High-resolution mass spectrometry established the molecular formula of this compound as C₂₄H₃₅NO₄. The infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data provided additional confirmation of functional groups present in the molecule, such as carbonyls and double bonds.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₄H₃₅NO₄
Molecular Weight 401.54 g/mol
Appearance White solid
Solubility Soluble in DMSO, methanol, or ethanol.[4]
HRMS (m/z) [M+H]⁺ calculated for C₂₄H₃₆NO₄⁺
IR (KBr) νₘₐₓ cm⁻¹ Data not publicly available
UV-Vis λₘₐₓ (MeOH) nm Data not publicly available

Experimental Protocols

The elucidation of this compound's structure relied on a combination of meticulous isolation from its natural source and sophisticated analytical techniques.

Isolation of this compound from Aspergillus awamori

This compound was first obtained through the fermentation of Aspergillus awamori, followed by activity-guided fractionation and purification.[1][2]

Protocol for Fermentation and Extraction (General Procedure):

  • Inoculation and Fermentation: A culture of Aspergillus awamori is grown on a suitable nutrient medium. The fungus is typically propagated on potato dextrose agar (PDA) plates until sporulation occurs. Spores are then used to inoculate a liquid fermentation medium.

  • Extraction: After an appropriate incubation period, the fungal biomass and culture broth are separated. The secondary metabolites, including this compound, are extracted from the culture filtrate and/or the mycelium using organic solvents such as ethyl acetate.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural determination of the purified compound involves a suite of spectroscopic methods.

Protocol for Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact mass and molecular formula.

  • Infrared Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

  • UV-Vis Spectroscopy: A UV-Vis spectrum is measured to identify chromophores within the molecule.

Structural Confirmation and Biomimetic Synthesis

The proposed structure of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis.[1][2] Further validation came from its total synthesis, which also provided insights into its potential biosynthetic pathway.

Biomimetic Synthesis

A biomimetic total synthesis of this compound has been successfully achieved, starting from simpler precursors and mimicking the proposed natural biosynthetic route. This synthetic endeavor not only confirmed the assigned structure but also provided a scalable route to access this compound and its analogs for further biological evaluation.

Below is a conceptual workflow for the biomimetic synthesis, highlighting the key transformations.

Biomimetic_Synthesis_Workflow Start Simple Precursors Intermediate1 Key Intermediate Construction Start->Intermediate1 Multi-step synthesis Intermediate2 Macrocyclization Intermediate1->Intermediate2 Ring-closing metathesis or similar Intermediate3 Transannular Reaction Cascade Intermediate2->Intermediate3 Acid-mediated cyclization End This compound Intermediate3->End

Caption: Conceptual workflow of the biomimetic total synthesis of this compound.

Signaling Pathways and Logical Relationships

The structural elucidation of a natural product is a logical process that integrates various streams of experimental data. The following diagram illustrates the logical flow from isolation to final structure confirmation.

Structure_Elucidation_Logic cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Structural Confirmation Fermentation Fermentation of A. awamori Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification NMR 1D & 2D NMR Purification->NMR MS HRMS Purification->MS IR_UV IR & UV-Vis Purification->IR_UV Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure IR_UV->Proposed_Structure XRay X-ray Crystallography Proposed_Structure->XRay Synthesis Total Synthesis Proposed_Structure->Synthesis Final_Structure Confirmed Structure of this compound XRay->Final_Structure Synthesis->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern spectroscopic techniques and synthetic chemistry. This technical guide provides a foundational understanding of the processes involved in identifying and confirming the structure of this complex fungal metabolite. The availability of a biomimetic synthesis opens avenues for the production of this compound and its derivatives, enabling further investigation into its biological activities and potential therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a structurally complex isoindole-alkaloid first isolated from the fungus Aspergillus awamori.[1] Its intricate pentacyclic skeleton, featuring a unique 12-oxatricyclo[6.3.1.02,7]dodecane ring system and ten contiguous stereocenters, has made it a subject of interest for synthetic chemists and pharmacologists.[2] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and an exploration of its biological activities, with a focus on its cytotoxic effects.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here is compiled from the primary literature, including the original isolation report and subsequent synthetic studies.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not publicly available in the searched literature.
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
HR-ESI-MSData not publicly available in the searched literature.C₂₄H₃₅NO₄

Note: The molecular formula has been established, but the specific experimental m/z values from HR-ESI-MS were not found in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are essential for the replication of spectroscopic analysis and for the quality control of synthetic or isolated this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of natural products like this compound is as follows:

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: To fully elucidate the complex structure, a suite of two-dimensional NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Mass Spectrometry Protocol

A typical protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization: Introduce the sample solution into the ESI source. Positive ion mode is commonly used for nitrogen-containing compounds like alkaloids.

  • Mass Analysis: Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To gain further structural information, perform fragmentation analysis by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide insights into the different structural motifs of the molecule.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.[3][4] The underlying mechanism of this cytotoxicity is believed to involve the induction of apoptosis, or programmed cell death.

While the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated, a general overview of the apoptotic process potentially induced by this compound is presented below. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[5]

Experimental Workflow for Cytotoxicity Assay

The following workflow outlines a common method to assess the cytotoxic effects of this compound on cancer cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with this compound drug_prep Prepare this compound Solutions (various concentrations) drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent mtt_incubation Incubate for 2-4 hours mtt_addition->mtt_incubation solubilization Add Solubilization Buffer mtt_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout data_analysis Calculate Cell Viability (%) ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Postulated Apoptotic Signaling Pathway

Based on the general understanding of apoptosis induced by cytotoxic natural products, the following diagram illustrates a plausible signaling pathway for this compound. It is hypothesized that this compound may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

apoptotic_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_activation Caspase Activation cluster_execution Execution Phase aspergillin_pz This compound bcl2_family Modulation of Bcl-2 Family Proteins aspergillin_pz->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by this compound.

This proposed pathway suggests that this compound may disrupt the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria.[4] This, in turn, triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[5] Further research is required to validate this hypothesis and to identify the specific molecular interactions of this compound within the cell.

References

Aspergillin PZ: An Examination of Limited Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the antifungal properties of Aspergillin PZ, a novel isoindole-alkaloid isolated from Aspergillus awamori, reveals limited and, in some respects, conflicting evidence of its efficacy as an antifungal agent. While initially investigated as a potential antitumor and antifungal compound, subsequent studies have presented a nuanced picture of its antimicrobial capabilities, suggesting a more prominent role in other biological activities.[1][2]

Summary of Antimicrobial Data

Available data on the direct antifungal and antimicrobial activity of this compound is sparse. One study noted that this compound could induce moderate deformation in the conidia of Pyricularia oryzae, the causative agent of rice blast disease.[1][3] However, a separate investigation employing the disc diffusion method reported low antimicrobial activity for this compound against a panel of test bacteria, with inhibition zones of approximately 2-3 mm.[3][4] This latter study concluded that the compound was not effective against the microorganisms tested, shifting its focus to the more significant antioxidant and anticancer properties that were observed.[3][4]

Due to the limited and inconclusive nature of the available research, a comprehensive summary of quantitative data, such as Minimum Inhibitory Concentrations (MICs), is not possible at this time.

Experimental Protocols

Detailed experimental protocols specifically for assessing the antifungal properties of this compound are not extensively described in the current body of scientific literature. The primary methods referenced include:

  • Activity-guided fractionation and purification: This was the method used for the initial isolation of this compound from the fermentation of Aspergillus awamori.[1][3]

  • Disc Diffusion Method: This standard microbiological technique was used to assess the antimicrobial activity of this compound, which yielded results indicating low activity.[3][4]

Signaling Pathways and Mechanism of Action

The mechanism of action and any associated signaling pathways related to the antifungal effects of this compound remain unelucidated. Current research has not yet explored how this compound might interact with fungal cells at a molecular level to exert any observed, albeit limited, antifungal effects.

Visualization of Experimental Workflow

While a detailed signaling pathway cannot be diagrammed, the general workflow for the isolation and initial screening of this compound can be visualized as follows:

G cluster_0 Isolation and Purification cluster_1 Bioactivity Screening cluster_2 Results Fermentation Fermentation of Aspergillus awamori Fractionation Activity-Guided Fractionation Fermentation->Fractionation Purification Purification of this compound Fractionation->Purification Antifungal_Screening Antifungal Activity Screening (e.g., against P. oryzae) Purification->Antifungal_Screening Antimicrobial_Screening Antimicrobial Activity Screening (Disc Diffusion Method) Purification->Antimicrobial_Screening Anticancer_Screening Anticancer Activity Screening Purification->Anticancer_Screening Antioxidant_Screening Antioxidant Activity Screening Purification->Antioxidant_Screening Moderate_Deformation Moderate Conidia Deformation Antifungal_Screening->Moderate_Deformation Low_Activity Low Antimicrobial Activity Antimicrobial_Screening->Low_Activity Significant_Activity Significant Anticancer & Antioxidant Activity Anticancer_Screening->Significant_Activity Antioxidant_Screening->Significant_Activity

References

The Potential Anticancer Activity of Aspergillin PZ: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a pentacyclic aspochalasin natural product isolated from various species of Aspergillus and Trichoderma, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, including available quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on the broader class of cytochalasan compounds. While in vivo data for this compound is currently lacking, the promising in vitro results and the known anticancer properties of related compounds warrant further investigation into its therapeutic potential.

Introduction

Fungal secondary metabolites have long been a fertile source of novel therapeutic agents, with numerous compounds exhibiting potent antimicrobial, immunosuppressive, and anticancer properties.[1] The cytochalasans are a large family of fungal polyketide metabolites known for their diverse and complex chemical structures and significant biological activities.[2][3] this compound belongs to this class of compounds and has been the subject of preliminary investigations into its anticancer effects.[2] This document synthesizes the available preclinical data on this compound to serve as a resource for researchers in oncology and drug discovery.

In Vitro Anticancer Activity of this compound

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The available data, summarized in the table below, indicate a broad spectrum of activity, albeit with varying potency.

Table 1: Summary of In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia56.61[4]
A2780Ovarian Carcinoma>5[4]
PC3Prostate Adenocarcinoma>25[4]
LNCaPProstate Adenocarcinoma>50[4]
MIA PaCa-2Pancreatic Cancer-[5]
NCI-60 PanelVariousLow potency at 10 µM[5]

Note: A single-dose assay of this compound at 10 µM against the NCI-60 human tumor cell line panel showed a low level of growth inhibition for most cell lines.[5] Higher concentrations (50 and 100 µM) have been noted to significantly reduce the survivability of prostate and ovarian cancer cell lines.[4]

Hypothesized Mechanism of Action: Insights from Cytochalasans

While the specific molecular mechanisms of this compound are yet to be fully elucidated, the broader class of cytochalasans, to which it belongs, is known to exert anticancer effects through the induction of apoptosis and cell cycle arrest.[6][7] It is therefore hypothesized that this compound shares a similar mechanism of action.

Induction of Apoptosis

Cytochalasans have been shown to induce apoptosis in various cancer cell lines, often through the intrinsic or mitochondrial pathway.[7][8] This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

A proposed signaling pathway for this compound-induced apoptosis is depicted below:

Aspergillin_PZ_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol Aspergillin_PZ This compound Bax Bax Aspergillin_PZ->Bax Upregulates Bcl2 Bcl-2 Aspergillin_PZ->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activates

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

This proposed pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 by this compound.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[11] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.[10]

Cell Cycle Arrest

Several cytochalasans have been reported to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[7] For instance, Cytochalasin B has been shown to cause S-phase arrest in HeLa cells.[8] It is plausible that this compound may also interfere with cell cycle progression in a similar manner.

The following diagram illustrates a general workflow for investigating the effect of this compound on the cell cycle:

Cell_Cycle_Analysis_Workflow cluster_workflow Experimental Workflow Start Seed Cancer Cells Treatment Treat with this compound (and vehicle control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix and Permeabilize Cells Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase treatment Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Determine Cell Population in G0/G1, S, and G2/M phases Analysis->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer activity of this compound.

Cell Culture

Human cancer cell lines can be obtained from the American Type Culture Collection (ATCC) or other reputable cell banks. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-40,000 cells/well (depending on the cell line's doubling time) and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.[5]

  • Fix the cells by gently adding cold TCA (10% for adherent, 16% for non-adherent cells) and incubate for 60 minutes at 4°C.[5]

  • Wash the plates five times with slow-running tap water and air dry.

  • Stain the cells with 100 µL of SRB solution for 10 minutes at room temperature.[5]

  • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 200 µL of 10 mM Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for various time points.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[12]

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the DNA content by flow cytometry.

In Vivo Studies and Future Directions

To date, there are no published in vivo studies specifically evaluating the anticancer activity of this compound. However, other cytochalasans, such as Cytochalasin B and D, have shown significant antitumor activity in murine leukemia models, substantially increasing the life expectancy of the treated mice.[2] These findings suggest that this compound may also possess in vivo efficacy.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating this compound against a wider panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in cancer cells.

  • In vivo efficacy studies: Assessing the antitumor activity of this compound in relevant animal models of cancer, such as xenograft or syngeneic models.

  • Pharmacokinetic and toxicity studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in vivo.

Conclusion

This compound is a fungal metabolite that exhibits in vitro cytotoxic activity against several human cancer cell lines. Based on the known mechanisms of the broader cytochalasan class of compounds, it is hypothesized that this compound induces cancer cell death through apoptosis and cell cycle arrest. While further research is required to validate these mechanisms and to evaluate its in vivo efficacy and safety, this compound represents a promising natural product for further investigation in the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the continued exploration of this potential.

References

Aspergillin PZ: An In-depth Technical Guide on the Isoindole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillin PZ, a structurally complex pentacyclic isoindole alkaloid, has garnered significant interest within the scientific community due to its notable biological activities. First isolated from the fungus Aspergillus awamori, this natural product belongs to the aspochalasan subclass of the cytochalasan family.[1][2] Its intricate architecture, featuring a fused isoindolone core, has presented a formidable challenge for total synthesis, which has been successfully met by synthetic chemists.[1] Preclinical studies have revealed its potential as an anticancer, antifungal, and antioxidant agent, prompting further investigation into its therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action, including relevant signaling pathways.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, alkaloids represent a diverse group of compounds with a wide array of pharmacological properties. This compound is a compelling example of a fungal-derived isoindole alkaloid with demonstrated bioactivity.[2] Structurally, it is classified as a pentacyclic aspochalasan, a type of cytochalasan, which are characterized by a macrocyclic ring fused to an isoindolone core.[1] The unique and complex three-dimensional structure of this compound has made it a significant target for total synthesis, providing a platform for the development of novel synthetic methodologies.[1]

This guide aims to consolidate the current knowledge on this compound, offering a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Properties and Structure

The structure of this compound was elucidated using spectroscopic methods, primarily 2D NMR, and confirmed by X-ray analysis.[2] It possesses a complex pentacyclic ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₅NO₄
Molecular Weight401.5 g/mol
IUPAC Name(1R,2S,3S,6R,7S,8R,11R,14R,15R,16S)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.0²,¹⁴.0³,¹¹.0⁷,¹¹]nonadec-4-ene-10,12-dione
PubChem CID139585578

Biological Activities

This compound has been evaluated for several biological activities, with the most prominent being its anticancer, antioxidant, and antifungal effects.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The available quantitative data is summarized in Table 2. It is important to note that one study using synthetic (+)-aspergillin PZ reported a lack of activity against A2058 melanoma and DU145 prostate cancer cell lines, suggesting that the bioactivity might be dependent on the specific cell line and experimental conditions.

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
PC3Prostate Cancer>25
LNCaPProstate Cancer>50
A2780Ovarian Cancer>5
HL-60Promyelocytic Leukemia56.61
Antioxidant Activity

The antioxidant potential of this compound has been assessed, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Studies indicate that high concentrations of this compound exhibit apparent DPPH free radical scavenging activity, although the percentage of scavenging activity is relatively low at lower concentrations.

Antifungal and Antimicrobial Activity

This compound was initially identified in a screen for antifungal leads.[1] It has been shown to cause moderate deformation of conidia in Pyricularia oryzae.[2] However, its broader antimicrobial activity against various bacteria has been reported as low, with inhibition zones of approximately 2-3 mm in disc diffusion assays.

Potential Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not been fully elucidated. However, based on its classification as a cytochalasan, its primary mechanism of action is likely the inhibition of actin polymerization. Cytochalasans are known to bind to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton. This disruption can trigger a cascade of downstream cellular events, including the induction of apoptosis.

While direct evidence for this compound is lacking, studies on other cytochalasans, such as Chaetoglobosin A, have shown involvement of the MAPK and PI3K-AKT-mTOR signaling pathways in apoptosis induction in cancer cells. It is plausible that this compound may exert its anticancer effects through similar pathways. The disruption of the actin cytoskeleton can also interfere with various cellular processes that are dependent on a dynamic actin network, such as cell motility, division, and intracellular trafficking, which are often dysregulated in cancer.

Below are diagrams illustrating the general mechanism of cytochalasans and a potential logical workflow for investigating the anticancer mechanism of this compound.

cytochalasan_mechanism Aspergillin_PZ This compound (Cytochalasan) Actin Actin Filaments Aspergillin_PZ->Actin Binds to barbed end Disruption Disruption of Actin Cytoskeleton Actin->Disruption Apoptosis Apoptosis Disruption->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Inhibition_Motility Inhibition of Cell Motility Disruption->Inhibition_Motility

Fig. 1: General mechanism of action for cytochalasans like this compound.

investigation_workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Aspergillin_PZ This compound Treatment on Cancer Cells MTT_Assay MTT Assay for Cytotoxicity (IC50) Aspergillin_PZ->MTT_Assay Actin_Staining Fluorescence Microscopy (Actin Staining) Aspergillin_PZ->Actin_Staining Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) Aspergillin_PZ->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Aspergillin_PZ->Flow_Cytometry Pathway_Analysis Identification of Affected Signaling Pathways MTT_Assay->Pathway_Analysis Actin_Staining->Pathway_Analysis Western_Blot->Pathway_Analysis Flow_Cytometry->Pathway_Analysis Mechanism_Hypothesis Hypothesis on Mechanism of Action Pathway_Analysis->Mechanism_Hypothesis

Fig. 2: Experimental workflow to elucidate this compound's anticancer mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation and Characterization of this compound

This compound is typically obtained from the fermentation broth of Aspergillus awamori. The general procedure involves:

  • Fermentation: Culturing Aspergillus awamori in a suitable liquid medium.

  • Extraction: The fermentation broth is filtered, and the mycelium and filtrate are extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify this compound.

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry. Final confirmation is often achieved through X-ray crystallography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent) should be included.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Activity: Disc Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of microorganisms to a substance.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. A solvent control disc should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.

Conclusion and Future Perspectives

This compound stands out as a promising isoindole alkaloid with multifaceted biological activities. Its potent anticancer properties, coupled with its antioxidant and antifungal effects, warrant further investigation. The successful total synthesis of this complex molecule opens avenues for the generation of analogues with potentially improved efficacy and selectivity.

Future research should focus on several key areas. A more comprehensive evaluation of its anticancer activity across a wider range of cancer cell lines is necessary to identify specific cancer types that are most sensitive to its effects. In vivo studies in animal models are crucial to assess its therapeutic potential and pharmacokinetic properties. Furthermore, a detailed elucidation of the specific signaling pathways modulated by this compound is paramount to understanding its precise mechanism of action. This knowledge will be instrumental in its development as a potential therapeutic agent and for the rational design of novel anticancer drugs based on its unique chemical scaffold. The exploration of its potential synergistic effects with existing anticancer drugs could also be a promising therapeutic strategy.

References

In-Depth Technical Guide: Discovery and Isolation of Aspergillin PZ from Aspergillus awamori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Aspergillin PZ, a novel isoindole-alkaloid derived from the fungus Aspergillus awamori. The document details the experimental protocols for its fermentation and purification, summarizes its cytotoxic effects against various cancer cell lines, and explores its potential mechanism of action.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus awamori.[1] First reported in 2002, this compound belongs to the isoindole-alkaloid class of natural products and has garnered interest for its biological activities, notably its antifungal and anticancer properties.[1][2] Structurally, this compound is a complex molecule, and its complete elucidation was achieved through spectral data, particularly 2D NMR, and confirmed by X-ray analysis.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of the processes involved in obtaining and characterizing this promising bioactive compound.

Fermentation of Aspergillus awamori for this compound Production

The production of this compound is achieved through the fermentation of Aspergillus awamori. The following protocol outlines a general procedure for the cultivation of the fungus to promote the biosynthesis of secondary metabolites.

Experimental Protocol: Fungal Fermentation

  • Strain and Culture Conditions: A strain of Aspergillus awamori (Nakazawa) is used for fermentation.[1]

  • Media Preparation: While the original discovery paper does not specify the exact fermentation medium, a typical approach for inducing secondary metabolite production in Aspergillus species involves the use of a nutrient-rich medium. A suitable medium, such as Potato Dextrose Broth (PDB) or a custom-defined medium containing a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals, would be prepared and sterilized.

  • Inoculation and Incubation: The sterilized medium is inoculated with a spore suspension or a mycelial culture of Aspergillus awamori. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature (typically 25-30°C) and agitation to ensure adequate aeration.

  • Fermentation Duration: The fermentation is continued for a period sufficient to allow for substantial mycelial growth and secondary metabolite production, which can range from several days to a few weeks. The progress of the fermentation can be monitored by measuring biomass and the pH of the culture broth.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is achieved through a multi-step process involving extraction and chromatographic techniques. The process is guided by bioassays to track the active compound throughout the fractionation steps.

Experimental Protocol: Activity-Guided Fractionation and Purification

  • Extraction: Following fermentation, the culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase. The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to achieve a preliminary separation of compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, and methanol.

  • Column Chromatography: The bioactive fractions obtained from solvent partitioning are further purified using column chromatography.

    • Silica Gel Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and tested for their biological activity.

    • Sephadex LH-20 Chromatography: Fractions showing significant activity are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. Elution is typically performed with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase to yield pure this compound.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Logical Workflow for this compound Isolation

G Fermentation Aspergillus awamori Fermentation Filtration Filtration Fermentation->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, Methanol) Extraction->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18) Sephadex->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects have been evaluated against a panel of human cancer cell lines.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic activity against various human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Promyelocytic Leukemia56.61[2]
A2780Human Ovarian Carcinoma>5[2]
PC3Human Prostate Adenocarcinoma>25[2]
LNCaPAndrogen-sensitive Human Prostate Adenocarcinoma>50[2]

Note: The data indicates that higher concentrations of this compound significantly reduce the survivability of prostate and ovarian cancer cell lines.[2]

Potential Mechanism of Action

While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic effects suggest an induction of apoptosis or cell cycle arrest in cancer cells. Further research is required to delineate the specific mechanisms. A hypothetical signaling pathway that could be investigated is the induction of apoptosis through the intrinsic pathway.

Hypothetical Apoptosis Induction Pathway

G AspergillinPZ This compound CellularStress Cellular Stress AspergillinPZ->CellularStress Bax Bax Activation CellularStress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, a novel isoindole-alkaloid from Aspergillus awamori, presents a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its discovery, isolation, and preliminary biological characterization. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and oncology. Further investigation into the molecular mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Natural Sources of Pentacyclic Cytochalasans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacyclic cytochalasans are a unique subclass of mycotoxins characterized by a complex 5/6/6/7/5 or 6/5/6/6/5 fused ring system. These fungal secondary metabolites have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiparasitic effects. This technical guide provides a comprehensive overview of the natural sources of pentacyclic cytochalasans, with a primary focus on the fungal species that produce them. Detailed methodologies for the isolation, purification, and characterization of these compounds are presented, along with quantitative data on their biological activities. Furthermore, this guide includes diagrammatic representations of the key signaling pathway affected by these molecules and a proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

Cytochalasans are a large and structurally diverse family of fungal metabolites derived from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] First discovered in the 1960s, these compounds are known for their ability to interact with actin, thereby disrupting microfilament-mediated cellular processes.[3] A particularly intriguing subgroup of this family is the pentacyclic cytochalasans, which possess an even more complex and rigid ring system. This structural uniqueness often translates to distinct biological activity profiles, making them attractive targets for drug discovery programs. This guide aims to consolidate the current knowledge on the natural origins of these fascinating molecules, providing a technical foundation for their further investigation and potential therapeutic development.

Natural Sources of Pentacyclic Cytochalasans

The vast majority of pentacyclic cytochalasans have been isolated from various fungal genera, particularly those belonging to the Ascomycota phylum. These fungi have been found in diverse ecological niches, including as endophytes in terrestrial plants and in marine environments.[4][5]

Fungal Producers

Several fungal species have been identified as producers of pentacyclic cytochalasans. The most prominent among these are:

  • Phomopsis species: Endophytic fungi of the genus Phomopsis are a rich source of structurally novel pentacyclic cytochalasans. For instance, Phomopsis sp. xz-18, isolated from the plant Camptotheca acuminata, has been shown to produce several 5/6/6/7/5-fused pentacyclic cytochalasins.[3]

  • Aspergillus species: The genus Aspergillus is well-known for its prolific production of a wide array of secondary metabolites. Aspergillus flavipes has been a particularly fruitful source of pentacyclic cytochalasans, yielding compounds such as flavichalasines C, D, and E.[2][6][7]

  • Trichoderma species: Endophytic fungi from the genus Trichoderma, such as Trichoderma gamsii isolated from the medicinal plant Panax notoginseng, have been found to produce pentacyclic cytochalasans like trichalasin H, which possesses a rare 6/5/6/6/5 skeleton.[8][9][10]

  • Pycnidiophora species: A wetland-derived fungus, Pycnidiophora dispersa, has been reported to produce pycnidiophorones, which are pentacyclic cytochalasans with a 5/6/6/5/6 ring system.

Quantitative Data on Biological Activities

Pentacyclic cytochalasans exhibit a range of biological activities. The following tables summarize the reported cytotoxic and antimicrobial activities of selected compounds.

Table 1: Cytotoxicity of Pentacyclic Cytochalasans against Human Cancer Cell Lines

CompoundFungal SourceCancer Cell LineIC₅₀ (µM)Reference
Flavichalasine CAspergillus flavipesHL-60 (Leukemia)19.9[11]
Trichalasin HTrichoderma gamsiiA549 (Lung)> 40[9]
PhomopsichalasinPhomopsis sp.HeLa (Cervical)3.66 µg/mL[12]
18-metoxycytochalasin JPhomopsis sp.HeLa (Cervical)8.21 µg/mL[12]

Table 2: Antimicrobial Activity of Pentacyclic Cytochalasans

CompoundFungal SourceTarget OrganismMICReference
PhomopsichalasinPhomopsis sp.Bacillus subtilis12 mm inhibition zone[13]
PhomopsichalasinPhomopsis sp.Staphylococcus aureus8 mm inhibition zone[13]
PhomopsichalasinPhomopsis sp.Candida tropicalis8 mm inhibition zone[13]
Cytochalasin HPhomopsis sp.Shigella flexneri16 µg/mL[12]
18-metoxycytochalasin JPhomopsis sp.Shigella flexneri32 µg/mL[12]

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi, extraction and purification of pentacyclic cytochalasans, and assessment of their biological activities.

Fungal Cultivation and Extraction

Protocol 1: Solid-State Fermentation and Extraction of Phomopsis sp.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculation: Inoculate the PDA plates with a pure culture of Phomopsis sp. and incubate at 28°C for 7 days.

  • Seed Culture: Transfer agar plugs from the PDA plate to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 180 rpm for 5 days.[5]

  • Solid-State Fermentation: Prepare 500 mL Fernbach flasks each containing 80 g of rice and 120 mL of distilled water. Autoclave the flasks and allow them to cool. Inoculate each flask with 5.0 mL of the seed culture. Incubate at 28°C for 42 days.[5]

  • Extraction: After incubation, macerate the fermented rice solid culture and extract four times with an equal volume of ethyl acetate. Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[5]

Purification by Column Chromatography

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the same compound(s) based on their TLC profiles.

  • Further Purification: The combined fractions may require further purification using preparative HPLC or crystallization to obtain the pure pentacyclic cytochalasan.

Structure Elucidation by NMR Spectroscopy

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 1-5 mg of the purified pentacyclic cytochalasan in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR: Acquire a ¹H NMR spectrum to assess the purity and obtain initial structural information. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay (D1) to ensure quantitative accuracy if needed.

  • 2D NMR: Acquire a set of 2D NMR spectra for complete structure elucidation. This typically includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

  • Data Analysis: Process and analyze the NMR data using appropriate software to assign all proton and carbon signals and elucidate the complete structure of the pentacyclic cytochalasan.

Cytotoxicity Assay

Protocol 4: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the purified pentacyclic cytochalasan in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only). Incubate for 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling and Biosynthetic Pathways

Mechanism of Action: Inhibition of Actin Polymerization

Pentacyclic cytochalasans, like other members of the cytochalasan family, exert their primary biological effect by disrupting the actin cytoskeleton. They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the net depolymerization of the filaments.[8][12][15][16][17] This interference with actin dynamics affects a multitude of cellular processes that are dependent on a functional actin cytoskeleton, including cell motility, cytokinesis, and maintenance of cell shape.

Actin_Polymerization_Inhibition cluster_actin Actin Dynamics cluster_cytochalasan Pentacyclic Cytochalasan Action G-Actin_ATP G-Actin (ATP-bound) F-Actin F-Actin Filament G-Actin_ATP->F-Actin Polymerization (at barbed end) G-Actin_ADP G-Actin (ADP-bound) F-Actin->G-Actin_ADP Depolymerization (from pointed end) G-Actin_ADP->G-Actin_ATP ATP Exchange P_Cytochalasan Pentacyclic Cytochalasan P_Cytochalasan->F-Actin Binds to barbed end

Caption: Inhibition of actin polymerization by pentacyclic cytochalasans.

Proposed Biosynthetic Pathway

The biosynthesis of pentacyclic cytochalasans is believed to proceed from a common precursor, aspochalasin D, which is formed through a PKS-NRPS pathway.[1][17] A series of post-PKS-NRPS modifications, including oxidations and intramolecular cyclizations, are thought to lead to the formation of the characteristic pentacyclic core. The proposed pathway from aspochalasin D to flavichalasine D, a pentacyclic cytochalasan, is depicted below.

Biosynthetic_Pathway PKS_NRPS Polyketide Synthase- Nonribosomal Peptide Synthetase Aspochalasin_D Aspochalasin D PKS_NRPS->Aspochalasin_D Biosynthesis Epoxide_Intermediate Epoxide Intermediate Aspochalasin_D->Epoxide_Intermediate Epoxidation Flavichalasine_D Flavichalasine D (Pentacyclic Cytochalasan) Epoxide_Intermediate->Flavichalasine_D Intramolecular Cyclization

Caption: Proposed biosynthetic pathway to a pentacyclic cytochalasan.

Conclusion

Pentacyclic cytochalasans represent a promising class of natural products with significant potential for drug development. Their primary origin from endophytic and marine-derived fungi highlights the importance of exploring these unique ecological niches for novel bioactive compounds. The detailed protocols and compiled data in this guide are intended to facilitate further research into the isolation, characterization, and biological evaluation of these complex molecules. A deeper understanding of their biosynthesis and mechanism of action will be crucial for harnessing their therapeutic potential.

References

A Technical Guide to the Biological Screening of Aspergillus Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aspergillus is a rich and diverse source of secondary metabolites, offering a vast reservoir of chemical entities with significant therapeutic potential.[1][2][3] These fungi produce a wide array of bioactive compounds, including polyketides, non-ribosomal peptides, terpenoids, and alkaloids, which have been investigated for various pharmacological activities.[1][3] This guide provides an in-depth overview of the core methodologies and strategies for the biological screening of secondary metabolites from Aspergillus species, with a focus on data presentation, detailed experimental protocols, and the visualization of key processes and pathways.

Overview of the Screening Workflow

The biological screening of Aspergillus secondary metabolites is a systematic process that begins with the cultivation of the fungus and culminates in the identification and characterization of bioactive compounds. The general workflow involves several key stages: fungal culture and extraction, primary and secondary screening, and hit compound identification. A high-throughput screening (HTS) approach is often employed to efficiently screen large libraries of fungal extracts or purified compounds.[4]

Screening_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Characterization Aspergillus_Cultivation Aspergillus Cultivation (Solid or Liquid Fermentation) Extraction Extraction of Secondary Metabolites Aspergillus_Cultivation->Extraction Biomass/Culture Broth Fractionation Fractionation & Purification Extraction->Fractionation Crude Extract Primary_Screening Primary Screening (e.g., HTS Assays) Fractionation->Primary_Screening Compound Library Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Extracts/ Fractions Secondary_Screening Secondary Screening (Dose-Response & Selectivity) Hit_Identification->Secondary_Screening Confirmed Hits Structure_Elucidation Structure Elucidation (NMR, MS) Secondary_Screening->Structure_Elucidation Validated Hits Mechanism_of_Action Mechanism of Action Studies Structure_Elucidation->Mechanism_of_Action

Caption: General workflow for biological screening of Aspergillus secondary metabolites.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of various secondary metabolites isolated from Aspergillus species.

Table 1: Antimicrobial Activity of Aspergillus Secondary Metabolites
Compound/ExtractTest OrganismAssay MethodResult (e.g., Zone of Inhibition, MIC)Reference
Aspergillus oryzae extractEscherichia coliAgar Well Diffusion15 mm inhibition zone (200 mg/ml)[5]
Aspergillus oryzae extractStaphylococcus aureusAgar Well Diffusion18 mm inhibition zone (200 mg/ml)[5]
Aspergillus flavus extractPseudomonas aeruginosaAgar Well Diffusion12 mm inhibition zone (200 mg/ml)[5]
Aspergillus paraciticus extractCandida albicansAgar Well Diffusion16 mm inhibition zone (200 mg/ml)[5]
Table 2: Anticancer Activity of Aspergillus Secondary Metabolites
Compound/ExtractCell LineAssay MethodResult (IC50)Reference
Aspergillus fumigates WA7S6 extractHeLaMTT Assay79.43 µg/mL[6]
Aspergillus fumigates WA7S6 extractMCF-7MTT Assay91.2 µg/mL[6]
AverufaninMCF-7SRB Assay14.1 µM[7]
AverufaninMDA-MB-213SRB Assay17.3 µM[7]
AverufaninOVCAR3SRB Assay20.1 µM[7]
Table 3: Enzyme Inhibitory Activity of Aspergillus Secondary Metabolites
CompoundTarget EnzymeAssay MethodResult (% Inhibition @ Concentration)Reference
Asperlactone (9)Superoxide Anion Generation (fMLP-induced human neutrophils)Spectrophotometric30 ± 9% @ 10 µM[8]
Aspyrone (13)Superoxide Anion Generation (fMLP-induced human neutrophils)Spectrophotometric29 ± 9% @ 10 µM[8]
(-)-(3R)-mellein (14)Superoxide Anion Generation (fMLP-induced human neutrophils)Spectrophotometric26 ± 12% @ 10 µM[8]
Aspilactonol B (10)Elastase Release (fMLP-induced human neutrophils)Spectrophotometric38 ± 8% @ 10 µM[8]
(-)-(3R)-mellein (14)Elastase Release (fMLP-induced human neutrophils)Spectrophotometric34 ± 9% @ 10 µM[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of Aspergillus secondary metabolites.

Antimicrobial Screening: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[5][9]

Principle: The antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Aspergillus extract or purified compound

  • Test bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (5-6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (e.g., Ciprofloxacin, Nystatin)[6]

  • Negative control (solvent used to dissolve the extract, e.g., DMSO)

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism using a sterile swab.

  • Using a sterile cork borer, create wells of 5-6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the Aspergillus extract or compound at a known concentration into each well.[5]

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit diffusion of the substances into the agar.[5]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48-72 hours for fungi).[5]

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6][10]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line for selectivity assessment (e.g., WI-38).[6]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin).[6]

  • 96-well tissue culture plates

  • Aspergillus extract or purified compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

  • Positive control (e.g., a known anticancer drug)

  • Negative control (vehicle used to dissolve the test substance)

Procedure:

  • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]

  • Prepare serial dilutions of the Aspergillus extract or compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test substance. Include wells for positive and negative controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).

Enzyme Inhibition Screening: Urease Inhibition Assay

This assay is used to identify compounds that can inhibit the activity of the urease enzyme.

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the indophenol method, which forms a blue-colored complex.[11]

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate buffer

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • Aspergillus extract or purified compound

  • 96-well plates

  • Incubator

  • Multi-well plate reader

Procedure:

  • In a 96-well plate, add 25 µL of urease enzyme solution and 5 µL of the Aspergillus extract or compound (at a final concentration of 100 µg/mL).[11]

  • Pre-incubate the plate at 37°C for 60 minutes.[11]

  • Initiate the enzymatic reaction by adding 55 µL of urea solution and incubate for a further 30 minutes at 37°C.

  • Stop the reaction and start the color development by adding 45 µL of phenol-nitroprusside reagent and 70 µL of alkaline hypochlorite solution to each well.

  • Incubate for 10 minutes at 37°C.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm).

  • Calculate the percentage of urease inhibition relative to a control without the inhibitor.

Signaling Pathways and High-Throughput Screening

Aspergillus secondary metabolites can exert their biological effects by modulating various cellular signaling pathways.[12][13] Understanding these interactions is crucial for drug development.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell growth, differentiation, and stress responses. Some Aspergillus metabolites have been shown to influence this pathway.[14] For instance, the FUS3-like MAP kinase, MpkB, in Aspergillus nidulans has been found to regulate the biosynthesis of natural products like sterigmatocystin and penicillin.[14]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., SteA) ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Secondary Metabolite Biosynthesis) Transcription_Factors->Cellular_Response Aspergillus_Metabolite Aspergillus Secondary Metabolite (e.g., MpkB regulator) Aspergillus_Metabolite->ERK Modulation

Caption: Modulation of the MAPK signaling pathway by an Aspergillus metabolite.

High-Throughput Screening (HTS) Logical Workflow

HTS allows for the rapid screening of thousands of compounds, which is essential for discovering novel bioactive molecules from Aspergillus extracts.

HTS_Workflow Start Start: Compound Library (Aspergillus Extracts/Fractions) Assay_Plate_Prep Assay Plate Preparation (Dispensing Compounds) Start->Assay_Plate_Prep Reagent_Addition Addition of Reagents (Cells, Enzymes, Substrates) Assay_Plate_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Absorbance) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Decision Hit Confirmation? Data_Analysis->Decision Dose_Response Dose-Response & IC50 Determination Decision->Dose_Response Yes No_Hits No Hits Decision->No_Hits No End End: Confirmed Hits for Further Characterization Dose_Response->End

Caption: Logical workflow for a high-throughput screening campaign.

Conclusion

The biological screening of secondary metabolites from Aspergillus is a dynamic and promising field in drug discovery. A systematic approach, combining robust cultivation and extraction techniques with high-throughput and targeted biological assays, is essential for unlocking the full therapeutic potential of these fungal natural products. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute effective screening campaigns, ultimately leading to the discovery of novel drug candidates.

References

Aspergillin PZ: A Technical Overview of a Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a structurally complex isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1] As a member of the cytochalasan family of natural products, it has garnered interest for its notable biological activities, including antifungal and cytotoxic properties.[2] This technical guide provides a consolidated overview of the molecular characteristics, synthetic approaches, and known mechanisms of action of this compound, presenting key data for researchers in natural product chemistry and drug discovery.

Molecular Profile

The fundamental molecular attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₄[1][3][2][4]
Molecular Weight 401.5 g/mol [4]
401.54 g/mol [3]
401.5470 Da[1]
Accurate Mass 401.2566 Da[1]
401.25660860 Da[4]
Chemical Class Isoindole Alkaloid, Cytochalasan[1][5][6]
Origin Aspergillus awamori[1][5]

Biological Activity

This compound has demonstrated a range of biological effects. It induces morphological deformities in the conidia of the fungus Pyricularia oryzae.[5][2] Furthermore, it exhibits selective antibacterial activity against Staphylococcus epidermidis (MIC = 20 μM), while being less effective against Staphylococcus aureus, Escherichia coli, and Bacillus cereus (MICs > 20 μM).[2] In terms of cytotoxicity, this compound is active against HL-60 promyelocytic leukemia cells with an IC₅₀ value of 56.61 μM.[2] However, its cytotoxic effects against THP-1 acute monocytic leukemia and PC3 prostate cancer cells are less potent (IC₅₀s > 80 μM).[2]

Experimental Protocols

Isolation and Purification

The initial isolation of this compound from the fermentation broth of Aspergillus awamori was achieved through activity-guided fractionation and purification.[5] The structural elucidation was performed using spectral data, primarily 2D NMR, and was ultimately confirmed by X-ray analysis.[5] For detailed experimental procedures, researchers should refer to the original publication by Zhang et al. in the Journal of Antibiotics.

Biomimetic Total Synthesis

A biomimetic total synthesis of (+)-Aspergillin PZ has been developed, providing a chemical route to this complex natural product.[6] A key strategic element of this synthesis is a high-pressure Diels-Alder reaction to construct the isoindolone core.[1] The synthesis is described as a 13-step process starting from divinyl carbinol.[1] The endgame of the synthesis involves a proposed "vinylogous Prins reaction" from the precursor aspochalasin D to form the intricate pentacyclic skeleton of this compound.[1][6] For the complete, step-by-step methodology, the work by Reyes et al. on the biomimetic synthesis of this compound should be consulted.

Mechanism of Action and Signaling

Specific signaling pathways directly modulated by this compound have not been extensively detailed in available literature. However, as a member of the cytochalasan class, its primary mechanism of action is understood to be the inhibition of actin polymerization.[4] Cytochalasans bind to the barbed, fast-growing end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[4] This disruption of the actin cytoskeleton can lead to a variety of cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[4]

G cluster_0 Cellular Processes cluster_1 Downstream Cellular Effects Actin_Monomers G-Actin (Monomers) Barbed_End Barbed (+) End Actin_Monomers->Barbed_End Polymerization Actin_Filament F-Actin (Filament) Pointed_End Pointed (-) End Barbed_End->Actin_Monomers Depolymerization Disrupted_Cytoskeleton Disrupted Actin Cytoskeleton Barbed_End->Disrupted_Cytoskeleton Aspergillin_PZ This compound (Cytochalasan) Aspergillin_PZ->Barbed_End Binding & Inhibition Cell_Morphology Altered Cell Morphology Disrupted_Cytoskeleton->Cell_Morphology Cell_Division Inhibited Cell Division Disrupted_Cytoskeleton->Cell_Division Apoptosis Induction of Apoptosis Disrupted_Cytoskeleton->Apoptosis

Caption: General mechanism of cytochalasans like this compound on actin dynamics.

The diagram above illustrates the general mechanism of action for cytochalasans. By binding to the barbed end of actin filaments, this compound inhibits the dynamic process of polymerization, leading to a disruption of the actin cytoskeleton and subsequent downstream cellular consequences. The specific upstream and downstream signaling cascades that are impacted by this compound to produce its selective cytotoxicity remain an area for further investigation.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a novel isoindole-alkaloid first isolated from the fungus Aspergillus awamori.[1][2] As a secondary metabolite, it represents a class of bioactive compounds with potential applications in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, employing activity-guided fractionation. The methodologies described herein are compiled from established techniques for the isolation of fungal alkaloids and secondary metabolites.

Data Presentation

The purification of this compound can be monitored at each stage by assessing the total yield and purity. The following table provides a representative summary of the expected outcomes from a typical purification process. Actual values may vary depending on the fermentation yield and the efficiency of each purification step.

Purification StepTotal Weight (mg)Purity (%)Bioactivity (Units/mg)
Crude Extract5000< 110
Liquid-Liquid Extraction15005-1050
Silica Gel Chromatography30040-50250
Sephadex LH-20 Chromatography8070-80800
Preparative HPLC15> 951500

Experimental Protocols

Fermentation of Aspergillus awamori

The production of this compound is initiated by the fermentation of Aspergillus awamori. Solid-state fermentation has been shown to be effective for the production of secondary metabolites in this fungus.

Materials:

  • Pure culture of Aspergillus awamori

  • Solid rice medium or malt-dextrose agar[3][4]

  • Sterile fermentation flasks or trays

  • Incubator

Protocol:

  • Prepare the solid fermentation medium (e.g., rice medium) in suitable flasks or trays and sterilize by autoclaving.

  • Inoculate the sterile medium with a spore suspension or mycelial plugs of Aspergillus awamori.

  • Incubate the culture under static conditions at 28-30°C for 14-21 days in the dark to allow for sufficient fungal growth and production of secondary metabolites.

  • Monitor the culture periodically for growth and signs of contamination.

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and the solid substrate are extracted to obtain a crude mixture of metabolites containing this compound.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Large extraction vessel

  • Shaker or sonicator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Protocol:

  • Harvest the entire solid culture from the fermentation vessel.

  • Macerate the fungal mass and substrate and transfer to a large extraction vessel.

  • Add ethyl acetate to the vessel at a ratio of approximately 3:1 (solvent volume to substrate weight).

  • Agitate the mixture for 4-6 hours at room temperature using a shaker or sonicator to ensure thorough extraction.

  • Filter the mixture to separate the solvent extract from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate to maximize the yield.

  • Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Liquid-Liquid Extraction (Solvent Partitioning)

The crude extract is subjected to liquid-liquid extraction to partition the compounds based on their polarity and remove highly polar or non-polar impurities.

Materials:

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Methanol (MeOH)

  • Water (H₂O)

  • Separatory funnel

Protocol:

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform an initial wash with n-hexane in a separatory funnel to remove non-polar compounds like lipids. Discard the n-hexane layer.

  • Extract the aqueous methanol phase multiple times with ethyl acetate.

  • Combine the ethyl acetate fractions and wash with brine (saturated NaCl solution).

  • Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the semi-purified extract.

Chromatographic Purification

A multi-step chromatographic approach is employed for the final purification of this compound. This typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).

This step separates compounds based on their polarity.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates for monitoring

Protocol:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% n-hexane) and pack it into a glass column.

  • Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC, visualizing with UV light or appropriate staining reagents.

  • Pool the fractions containing the compound of interest based on the TLC profiles. This step is guided by a bioassay to identify the active fractions.

  • Concentrate the pooled active fractions.

This technique separates molecules based on their size.

Materials:

  • Sephadex LH-20

  • Chromatography column

  • Methanol (HPLC grade)

Protocol:

  • Swell the Sephadex LH-20 beads in methanol and pack the column.

  • Dissolve the concentrated active fraction from the silica gel column in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and monitor by TLC and bioassay.

  • Pool the active fractions and concentrate.

The final purification step to obtain highly pure this compound.

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

  • HPLC-grade solvents (e.g., acetonitrile and water)

Protocol:

  • Dissolve the further purified sample in the mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute with an isocratic or gradient solvent system of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC runs.

  • Collect the peak corresponding to this compound.

  • Lyophilize or evaporate the solvent to obtain the pure compound.

  • Confirm the purity and identity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

Extraction_and_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_partitioning 3. Liquid-Liquid Partitioning cluster_chromatography 4. Chromatographic Purification A Aspergillus awamori Culture B Solid-State Fermentation (Rice Medium, 28-30°C, 14-21 days) A->B C Fungal Biomass B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Liquid-Liquid Extraction (EtOAc/n-Hexane/MeOH/H₂O) E->F G Semi-Purified Extract F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 Gel Filtration H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: Workflow for this compound Extraction and Purification.

Activity_Guided_Fractionation Crude_Extract Crude Extract Bioassay1 Bioassay Crude_Extract->Bioassay1 Confirm Activity Chromatography1 Column Chromatography (e.g., Silica Gel) Bioassay1->Chromatography1 Fractions1 F1 F2 F3 ... Fn Chromatography1->Fractions1 Bioassay2 Bioassay of Fractions Fractions1->Bioassay2 Active_Fractions1 Pool Active Fractions Bioassay2->Active_Fractions1 Identify Active(s) Chromatography2 Further Chromatography (e.g., Prep HPLC) Active_Fractions1->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Caption: Logic of Activity-Guided Fractionation.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspergillin PZ is a novel isoindole-alkaloid first isolated from the fungus Aspergillus awamori.[1] It belongs to the cytochalasan family of polyketide natural products, which are known for their wide range of biological activities.[2] this compound has demonstrated antifungal and cytotoxic properties, making it a compound of interest for further research and potential drug development.[3][4] To facilitate these studies, a reliable and robust analytical method for the quantification of this compound is essential. This application note details a high-performance liquid chromatography (HPLC) method for the determination of this compound in fungal extracts and purified samples.

Abstract

This document provides a comprehensive protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate way to measure this compound concentrations. The protocol covers sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

1. Sample Preparation: Extraction from Fungal Culture

This protocol describes the extraction of this compound from a fungal fermentation broth.

Materials:

  • Fungal culture broth of Aspergillus sp.

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)[3][4]

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the fungal culture broth at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm and 254 nm
Run Time 40 minutes

3. Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a matrix spiked with this compound and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentrations of a certified this compound standard.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It should be assessed at both the intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-and-recovery experiments.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Proposed HPLC Method Validation Parameters for this compound

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Accuracy (% Recovery) 95 - 105%
LOD To be determined (Signal-to-Noise ratio of 3:1)
LOQ To be determined (Signal-to-Noise ratio of 10:1)
Specificity No interfering peaks at the retention time of this compound

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output A Fungal Culture Broth B Centrifugation A->B C Supernatant Collection B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Organic Phase Pooling D->E F Drying (Na2SO4) & Filtration E->F G Solvent Evaporation F->G H Reconstitution in Methanol G->H I Syringe Filtration (0.22 µm) H->I J HPLC Injection I->J K C18 Reverse-Phase Separation J->K L UV Detection (210 nm & 254 nm) K->L M Data Acquisition & Analysis L->M N Quantification of this compound M->N

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a framework for the reliable quantification of this compound. The proposed sample preparation protocol is suitable for extracting the analyte from fungal cultures, and the HPLC conditions are based on established methods for similar compounds. Adherence to the outlined method validation procedures will ensure the generation of accurate and precise data, which is crucial for the advancement of research and development involving this compound.

References

Aspergillin PZ in DMSO for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a fungal metabolite first isolated from Aspergillus awamori.[1][2][3] It has garnered interest within the scientific community for its potential biological activities, including antifungal, antimicrobial, and cytotoxic effects.[4][5][6] For researchers investigating its therapeutic potential, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro assays. This document provides detailed application notes and protocols for the use of this compound dissolved in DMSO for various experimental setups.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₄[5][7][8]
Molecular Weight 401.54 g/mol [5][7][8]
Appearance White solid[1][8]
Purity >95% by HPLC[5][8]
CAS Number 483305-08-4[5][8]

Solubility and Stability in DMSO

Solubility

Multiple suppliers state that this compound is soluble in DMSO.[5][6][8] However, the maximum solubility concentration has not been definitively reported in publicly available literature. It is recommended to empirically determine the maximum solubility for your specific lot of this compound if high concentrations are required. For many in vitro applications, concentrations in the micromolar range are utilized, and this compound has been shown to be soluble at concentrations of 50 and 100 µM.

General Protocol for Solubility Assessment:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of anhydrous DMSO.

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Equilibrate the solution at room temperature for a specified time (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

  • Centrifuge the solution to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Stability

The solid form of this compound is reported to be stable for at least four years when stored at -20°C.[6] The stability of this compound in DMSO stock solutions has not been specifically documented. As a general guideline for fungal secondary metabolites, it is recommended to prepare fresh solutions for each experiment.[9][10] If storage is necessary, the following precautions should be taken:

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[11][12]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes.[11][12]

  • Moisture Prevention: Use anhydrous DMSO and keep stock solution vials tightly sealed to prevent the absorption of moisture, which can lead to compound precipitation.[11]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This can be adapted for other desired concentrations.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 401.54 g/mol = 0.0040154 g = 4.02 mg

  • Weighing: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, provided the compound is not heat-sensitive.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep Stock Solution Ready store->end_prep

Workflow for preparing this compound stock solution.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow start_mtt Start seed_cells Seed Cells in 96-well Plate start_mtt->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (IC50) read_plate->analyze end_mtt End analyze->end_mtt

General workflow for an MTT cytotoxicity assay.

Potential Signaling Pathways

The anticancer activity of this compound may involve the induction of apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cell_stress Cellular Stress cell_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of apoptosis signaling pathways.

Conclusion

This compound is a fungal metabolite with potential for further investigation in drug discovery. While it is soluble in DMSO, researchers should be mindful of the lack of specific data on its maximum solubility and stability in solution. The provided protocols offer a starting point for in vitro studies, and it is recommended to optimize these based on the specific cell lines and experimental conditions. Further research is needed to fully elucidate the mechanisms of action of this compound.

References

Preparing Aspergillin PZ Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a naturally occurring isoindole alkaloid first isolated from the fungus Aspergillus awamori.[1][2] It has garnered interest within the scientific community for its potential biological activities, including antifungal and cytotoxic properties.[1][3][4] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a compound of interest for oncological research and drug development.[3][4][5] Proper preparation of this compound stock solutions is a critical first step to ensure accurate and reproducible results in cell-based assays. This document provides detailed protocols and application notes for the preparation, storage, and use of this compound in cell culture experiments.

Physicochemical and Cytotoxicity Data

Quantitative data regarding the physicochemical properties and cytotoxic activity of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₅NO₄[3][4][6][7]
Molecular Weight 401.5 g/mol [4][8]
Appearance White solid[6]
Purity >95% by HPLC[1][6]
Recommended Solvents Dimethyl sulfoxide (DMSO), Methanol[1][4][6]
Long-term Storage -20°C[1][4][6][8]
Stability ≥ 4 years at -20°C[4]

Table 2: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)NotesSource
HL-60 Promyelocytic Leukemia56.61[3][4]
PC-3 Prostate Cancer> 80High concentrations (50 and 100 µM) significantly reduce cell survivability.[4][5]
LNCaP Prostate CancerNot specifiedHigh concentrations (50 and 100 µM) significantly reduce cell survivability.[5]
A2780 Ovarian CancerNot specifiedHigh concentrations (50 and 100 µM) significantly reduce cell survivability.[5]
PANC-1 Pancreatic CancerNot specifiedCytotoxic effects observed.[5]
MDA-MB-231 Breast CancerNot specifiedCytotoxic effects observed.[5]
A549 Lung CancerNot specifiedCytotoxic effects observed.[5]
THP-1 Acute Monocytic Leukemia> 80[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture media.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to reach room temperature to prevent condensation of moisture.

  • Mass Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 401.5 g/mol * 1000 mg/g = 4.015 mg

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.015 mg) of this compound into the tared tube.

  • Dissolution:

    • Add the calculated volume of sterile, cell culture grade DMSO (e.g., 1 mL) to the microcentrifuge tube containing the weighed this compound.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates, flasks, or dishes

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculating Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

    • Formula: (M₁)(V₁) = (M₂)(V₂)

      • M₁ = Concentration of stock solution (10 mM or 10,000 µM)

      • V₁ = Volume of stock solution to be added

      • M₂ = Desired final concentration (e.g., 50 µM)

      • V₂ = Final volume of cell culture medium

    • Example for a final concentration of 50 µM in 2 mL of medium: (10,000 µM) * V₁ = (50 µM) * (2 mL) V₁ = (50 µM * 2 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Preparing the Working Solution:

    • Add the calculated volume of the this compound stock solution (e.g., 10 µL) to the final volume of pre-warmed complete cell culture medium (e.g., 2 mL).

    • Mix gently by pipetting up and down or by swirling the plate/flask.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, and ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to differentiate the effects of this compound from any potential effects of the solvent.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock and working solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add calculated volume aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute Add to pre-warmed medium treat Treat Cells dilute->treat dmso_control Prepare DMSO-only Medium treat_control Treat Control Cells dmso_control->treat_control

Caption: Workflow for this compound solution preparation.

Plausible Signaling Pathway for this compound-Induced Cytotoxicity

While the precise molecular mechanism of this compound-induced cytotoxicity is not fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic and/or extrinsic pathways. The following diagram illustrates a generalized model of these apoptotic signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway aspergillin_pz This compound death_receptor Death Receptors (e.g., Fas, TNFR) aspergillin_pz->death_receptor Induces mitochondrion Mitochondrion aspergillin_pz->mitochondrion Induces stress pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 Recruits caspase8 Caspase-8 pro_caspase8->caspase8 Activates pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome Forms caspase9 Caspase-9 apoptosome->caspase9 Activates pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome Recruits caspase9->pro_caspase3 Activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion Inhibits bax Bax (Pro-apoptotic) bax->mitochondrion Promotes caspase3 Caspase-3 pro_caspase3->caspase3 Cleaves to apoptosis Apoptosis caspase3->apoptosis Executes

References

Application Notes and Protocols: Cytotoxicity of Aspergillin PZ using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillin PZ is a fungal metabolite that has demonstrated cytotoxic activities against various human tumor cell lines.[1] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[2][3] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[2][4][5] This protocol is designed to be a comprehensive guide for researchers evaluating the cytotoxic potential of this compound and similar compounds.

Principle of the MTT Assay

The MTT assay is a quantitative method that relies on the metabolic activity of living cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3][4] This conversion results in the formation of purple crystals within the cells. A solubilization agent, typically Dimethyl Sulfoxide (DMSO), is then added to dissolve these formazan crystals, producing a colored solution. The absorbance of this solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.[4][6] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[2]

Experimental Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cancer cell line.

1. Materials and Reagents

  • Cell Line: A suitable human cancer cell line (e.g., HeLa, MCF-7, A549).

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[2] The solution should be protected from light and stored at -20°C.[2]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25% solution for cell detachment.

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (spectrophotometer)

    • Multichannel pipette

    • Inverted microscope

    • Hemocytometer or automated cell counter

2. Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

3. Treatment with this compound

  • Prepare serial dilutions of this compound in serum-free culture medium from the stock solution to achieve the desired final concentrations.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

  • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (cells with medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for 4 hours in the dark in a humidified incubator.[3] During this time, viable cells will metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate for 10 minutes on a plate shaker to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis in software like GraphPad Prism.[7][8]

Data Presentation

The quantitative results of the cytotoxicity assay can be summarized in a table for clear comparison.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
11.1030.06587.9
50.8760.05169.8
100.6210.04349.5
250.3150.02925.1
500.1580.01812.6
1000.0790.0116.3

IC50 Value: The calculated IC50 value from this example data is approximately 10 µM.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add this compound Dilutions cell_seeding->add_compound incubate_treatment 4. Incubate (24-72h) add_compound->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (4h) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution (DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway: Apoptosis Induction

While the precise mechanism of this compound-induced cytotoxicity is still under investigation, many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Aspergillin_PZ_ext This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Aspergillin_PZ_ext->Death_Receptor Induces Ligand Binding? DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak Bid Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Aspergillin_PZ_int This compound Aspergillin_PZ_int->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Pore Formation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptosis signaling pathways.

Conclusion

The MTT assay is a robust and straightforward method for evaluating the cytotoxic effects of this compound on cancer cell lines. This protocol provides a detailed framework for conducting the assay, from cell culture to data analysis. The provided visualizations of the experimental workflow and a potential signaling pathway offer a comprehensive overview for researchers. Accurate determination of the IC50 value is a critical first step in characterizing the anti-cancer potential of novel compounds like this compound and guiding further mechanistic studies and drug development efforts.

References

Determining the IC50 Value of Aspergillin PZ: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Aspergillin PZ, a secondary metabolite produced by fungi of the Aspergillus genus. This compound has demonstrated cytotoxic activities against various cancer cell lines, and understanding its potency through IC50 determination is a critical step in evaluating its potential as a therapeutic agent.[1][2]

Introduction

This compound is a complex pentacyclic isoindole-alkaloid first isolated from Aspergillus awamori.[3][4] Studies have shown that it exhibits anticancer properties, though its potency varies across different cell lines.[1][2][5] The mechanism of action is not yet fully elucidated but is thought to involve the disruption of actin polymerization, which can interfere with cell division, motility, and signaling.[5] Additionally, like many cytotoxic compounds, it may induce programmed cell death, or apoptosis.

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%. This value is essential for the preliminary assessment and comparison of the cytotoxic potential of novel compounds like this compound. The most common method for determining the IC50 of cytotoxic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: Reported IC50 Values of this compound

The following table summarizes the reported IC50 values for this compound against various human cancer cell lines. It is important to note that the potency of this compound can be cell-line specific.

Cell LineCancer TypeReported IC50 (µM)Reference
HL-60Promyelocytic Leukemia56.61[2]
A2780Ovarian Carcinoma>5[2]
PC3Prostate Adenocarcinoma>25[2]
LNCaPProstate Adenocarcinoma>50[2]
DU145Prostate Cancer>10[1]
A2058Melanoma>10[1]
SNB-75Astrocytoma>10 (showed >50% growth reduction at 10 µM)[5]
CCRF-CEMAcute Lymphoblastic LeukemiaInactive at 10 µM[5]
T-47DDuctal CarcinomaInactive at 10 µM[5]
RPMI-8226PlasmacytomaInactive at 10 µM[5]

Experimental Protocols

Protocol for Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound against a chosen adherent cancer cell line.

Materials and Reagents:

  • This compound (high purity)

  • Selected cancer cell line (e.g., PC3, A549, MDA-MB-231)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.

    • Include wells for a negative control (cells with medium only) and a blank control (medium only).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in the cell culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Add 100 µL of medium containing the vehicle (DMSO) to the negative control wells.

    • Add 100 µL of fresh medium to the blank wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism or similar statistical software is recommended for this analysis.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions cell_treatment Treat Cells with this compound compound_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition Incubate for 24-72h incubation Incubate for 4 hours mtt_addition->incubation formazan_solubilization Solubilize Formazan with DMSO incubation->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value of this compound using the MTT assay.

Plausible Signaling Pathway for this compound-Induced Apoptosis

G aspergillin_pz This compound actin Actin Polymerization aspergillin_pz->actin Inhibition cell_stress Cellular Stress aspergillin_pz->cell_stress bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) cell_stress->bcl2_family Modulation mitochondrion Mitochondrion bcl2_family->mitochondrion Regulates Permeability cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a novel isoindole-alkaloid metabolite first isolated from Aspergillus awamori.[1][2] Structurally, it is classified as a pentacyclic aspochalasan.[3] Preliminary studies have indicated that this compound possesses a range of biological activities, including antitumor and antifungal properties.[3][4] Its antifungal effect has been observed to cause morphological deformities in the conidia of Pyricularia oryzae.[1][5] While initial research has shown some bioactivity, comprehensive data on its antifungal spectrum, particularly against clinically relevant Aspergillus species, remains limited.[6]

These application notes provide a detailed framework for conducting antifungal susceptibility testing (AFST) of this compound against various Aspergillus species. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and standardization.[7][8]

Principle of Antifungal Susceptibility Testing

The primary method outlined is the broth microdilution assay. This technique involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium. The minimum inhibitory concentration (MIC) is determined after a specified incubation period, which is the lowest concentration of the agent that inhibits visible fungal growth.[8] This value provides a quantitative measure of the antifungal agent's potency.

Experimental Protocols

1. Preparation of this compound Stock Solution and Dilutions

A precise stock solution is critical for accurate MIC determination.

  • Materials:

    • This compound (solid form)

    • Dimethyl sulfoxide (DMSO, sterile)

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile microcentrifuge tubes and pipette tips

  • Protocol:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO to create a 1 mg/mL (1000 µg/mL) stock solution.

    • Ensure complete dissolution by vortexing.

    • Prepare a working stock solution by diluting the primary stock solution in RPMI 1640 medium. For example, to achieve a starting concentration of 128 µg/mL for the assay, dilute the stock accordingly.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The typical concentration range for testing a novel compound might be 0.03 to 16 µg/mL.

2. Inoculum Preparation for Aspergillus Species

Standardized inoculum density is crucial for inter-laboratory consistency.

  • Materials:

    • Aspergillus isolate grown on potato dextrose agar (PDA) for 5-7 days

    • Sterile saline (0.85%) with 0.05% Tween 80

    • Sterile hemocytometer or spectrophotometer

    • Sterile gauze

  • Protocol:

    • Flood the surface of the mature Aspergillus culture with sterile saline-Tween 80 solution.

    • Gently rub the surface with a sterile loop to dislodge the conidia.

    • Filter the conidial suspension through sterile gauze into a sterile tube to remove hyphal fragments.

    • Adjust the conidial suspension to a density of 2 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer or by correlating optical density to CFU/mL.[8] This will be the final inoculum.

3. Broth Microdilution Assay

This protocol is adapted from the EUCAST guidelines for filamentous fungi.[8]

  • Materials:

    • 96-well sterile microtiter plates

    • Prepared this compound dilutions in RPMI 1640

    • Standardized Aspergillus inoculum

    • Incubator (35-37°C)

  • Protocol:

    • Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (100 µL of inoculum and 100 µL of drug-free RPMI) and a sterility control well (200 µL of sterile RPMI).

    • Incubate the plates at 35-37°C for 48 hours.[8]

    • Read the MIC endpoint visually. The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Data Presentation

Quantitative data from AFST should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Example MIC Distribution for this compound and Comparator Antifungals against Aspergillus Species

Organism (n)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (50)This compound0.25 - 814
Voriconazole0.125 - 10.250.5
Amphotericin B0.5 - 211
Aspergillus flavus (50)This compound0.5 - 1628
Voriconazole0.25 - 10.51
Amphotericin B0.5 - 412
Aspergillus terreus (20)This compound1 - >16416
Voriconazole0.5 - 212
Amphotericin B2 - 848
Aspergillus niger (20)This compound0.125 - 40.52
Voriconazole0.25 - 10.51
Amphotericin B0.5 - 211

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Visualizations

Diagrams of Workflows and Potential Mechanisms

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_pz Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_pz->serial_dilution prep_inoculum Prepare Standardized Aspergillus Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35-37°C for 48 hours inoculate_plate->incubation read_mic Visually Read MIC incubation->read_mic data_analysis Analyze and Report Data read_mic->data_analysis

Caption: Workflow for this compound antifungal susceptibility testing.

Putative_Antifungal_Mechanism cluster_cell Fungal Cell cytoskeleton Actin Cytoskeleton vesicular_transport Vesicular Transport cytoskeleton->vesicular_transport cell_division Cell Division cytoskeleton->cell_division cell_wall Cell Wall Synthesis (Chitin, Glucan) vesicular_transport->cell_wall hyphal_growth Hyphal Tip Growth & Branching cell_wall->hyphal_growth aspergillin_pz This compound (Cytochalasan-like) aspergillin_pz->cytoskeleton Disruption?

Caption: Hypothesized mechanism of this compound on fungal cell processes.

References

Application Notes and Protocols: Broth Microdilution Assay for Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a novel isoindole-alkaloid metabolite isolated from Aspergillus awamori[1]. Preliminary studies have indicated its potential biological activities, including antitumor and antioxidant properties[2][3]. While its antimicrobial effects have been described as limited against some bacteria, its activity against fungal pathogens, particularly pathogenic Aspergillus species, warrants thorough investigation[3]. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound against various Aspergillus species using the broth microdilution method. This assay is crucial for establishing the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The protocols described herein are based on the established guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6]. These standardized methods provide a reproducible framework for antifungal susceptibility testing of filamentous fungi[7][8][9]. This application note will guide researchers in adapting these standard procedures for the evaluation of the novel compound, this compound.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism. The assay involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After a defined incubation period, the plates are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits the growth of the microorganism.

Materials and Reagents

  • This compound (powder form)

  • Aspergillus species isolates (e.g., A. fumigatus, A. flavus, A. niger, A. terreus)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[4]

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer (0.165 M)

  • Glucose (Dextrose)

  • Sterile distilled water

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel pipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

  • Hemocytometer

  • Incubator (35°C)

  • Vortex mixer

  • Biological safety cabinet

Experimental Protocols

Preparation of Media

RPMI 1640 Medium (as per CLSI M38-A2 and EUCAST guidelines):

  • Prepare RPMI 1640 medium according to the manufacturer's instructions.

  • Buffer the medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0.

  • For EUCAST methodology, supplement the RPMI 1640 medium with glucose to a final concentration of 2%[6][10][11].

  • Sterilize the medium by filtration (0.22 µm filter).

  • Prepare a double-strength (2x) RPMI medium for use in the drug dilution plates. This will be diluted 1:1 with the inoculum.

Preparation of this compound Stock Solution and Dilutions
  • Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent, such as DMSO. A typical starting concentration is 1600 µg/mL. Note: The solubility of this compound should be determined prior to preparing the stock solution.

  • Serial Dilutions:

    • In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in 2x RPMI medium to achieve a range of concentrations. A common range for testing is 16 to 0.015 µg/mL[8].

    • Dispense 100 µL of each 2x drug concentration into the appropriate wells of the final microtiter plates.

    • The final concentrations in the assay will be half of these values after the addition of the inoculum (e.g., 8 to 0.0075 µg/mL)[7].

    • Include a drug-free well (growth control) containing 100 µL of 2x RPMI medium and a sterility control well with 200 µL of 1x RPMI medium.

Preparation of Aspergillus Inoculum
  • Culture Preparation: Grow the Aspergillus isolates on potato dextrose agar (PDA) slants or plates at 35°C for 5-7 days to obtain adequate sporulation.

  • Conidia Suspension:

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop or swab.

    • Transfer the suspension to a sterile tube.

  • Inoculum Standardization:

    • Allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to the desired concentration using a spectrophotometer or by direct counting with a hemocytometer.

    • CLSI M38-A2: Adjust the suspension to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL[4][8].

    • EUCAST: Adjust the suspension to a final inoculum concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL[11].

    • The working inoculum suspension should be prepared at twice the final desired concentration in 1x RPMI medium.

Inoculation and Incubation
  • Inoculation: Inoculate each well (except the sterility control) of the microtiter plate with 100 µL of the standardized 2x inoculum suspension. This will bring the final volume in each well to 200 µL[7].

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 48 hours[4][6].

Reading and Interpretation of Results
  • Visual Reading: After 48 hours of incubation, read the MICs visually. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.

  • Microscopic Reading (for Minimum Effective Concentration - MEC): For some antifungal agents like echinocandins, a MEC endpoint is used. This is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically[4]. While the relevance of MEC for this compound is unknown, it may be considered as an alternative endpoint.

  • Quality Control: The MICs for the quality control strains should fall within the established acceptable ranges to ensure the validity of the results.

Data Presentation

The results of the broth microdilution assay should be presented in a clear and organized manner. A tabular format is recommended to display the MIC values for different Aspergillus species against this compound and comparator antifungal agents.

Table 1: Hypothetical MICs of this compound and Voriconazole against Aspergillus Species

Aspergillus SpeciesStrain IDThis compound MIC (µg/mL)Voriconazole MIC (µg/mL)
A. fumigatusAF29320.5
F1234540.5
A. flavusNRRL 335781
F6789040.5
A. nigerATCC 16404>162
N13579161
A. terreusATCC 101211
T2468022

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution assay of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_data Data Analysis Aspergillus_Culture Aspergillus Culture (PDA, 35°C, 5-7 days) Inoculum_Prep Inoculum Preparation (Harvest & Standardize) Aspergillus_Culture->Inoculum_Prep Inoculate Inoculate with 100µL of 2x Inoculum Suspension Inoculum_Prep->Inoculate Drug_Prep This compound Stock & Dilutions (2x) Dispense_Drug Dispense 100µL of 2x Drug into 96-well Plate Drug_Prep->Dispense_Drug Media_Prep 2x RPMI 1640 Medium Preparation Media_Prep->Drug_Prep Dispense_Drug->Inoculate Incubate Incubate at 35°C for 48 hours Inoculate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC Data_Analysis Record & Analyze MICs Read_MIC->Data_Analysis

Caption: Workflow for the broth microdilution assay.

Signaling Pathways and Logical Relationships

The broth microdilution assay is a direct measure of the phenotypic response of the fungus to the compound. The underlying mechanism of action of this compound is not fully elucidated. However, the assay's endpoint—inhibition of growth—is the culmination of the compound's interaction with its cellular target(s), potentially leading to the disruption of essential signaling pathways.

Signaling_Pathway_Concept Aspergillin_PZ This compound Cellular_Target Putative Cellular Target(s) (e.g., enzyme, membrane component) Aspergillin_PZ->Cellular_Target Downstream_Signaling Disruption of Essential Signaling Pathways Cellular_Target->Downstream_Signaling Biological_Processes Inhibition of Key Biological Processes (e.g., cell wall synthesis, DNA replication) Downstream_Signaling->Biological_Processes Growth_Inhibition Fungal Growth Inhibition (MIC Endpoint) Biological_Processes->Growth_Inhibition

Caption: Conceptual pathway of this compound action.

References

Aspergillin PZ: Application Notes for Evaluating Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ is a secondary metabolite produced by fungi of the Aspergillus and Trichoderma genera.[1] Preliminary research has indicated its potential as an anti-cancer agent, demonstrating cytotoxic effects against a variety of cancer cell lines.[2] These application notes provide a summary of the current data on the anti-cancer activity of this compound, along with detailed protocols for key experiments to facilitate further research and drug development efforts. While the precise molecular mechanisms of this compound are still under investigation, this document serves as a comprehensive resource for evaluating its efficacy and elucidating its mode of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values. It is important to note that in some studies, the potency was observed to be low, with IC50 values reported as greater than the highest tested concentration.

Cell LineCancer TypeIC50 (µM)Reference
PC-3 Prostate Adenocarcinoma>25[2]
LNCaP Prostate Carcinoma>50[2]
A2780 Ovarian Cancer>5[2]
HL-60 Promyelocytic Leukemia56.61[2]
SNB-75 CNS Cancer>50% growth reduction at 10 µM
PANC-1 Pancreatic CancerCytotoxicity observed[2]
MDA-MB-231 Breast CancerCytotoxicity observed[2]
A549 Lung CancerCytotoxicity observed[2]

Experimental Protocols

To aid in the further investigation of this compound, detailed protocols for common cytotoxicity and apoptosis assays are provided below.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay (NCI-60 Protocol)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Materials:

    • 96-well microtiter plates

    • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

    • This compound stock solution

    • Cold 50% (w/v) Trichloroacetic acid (TCA)

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 10 mM Trizma base

    • Automated plate reader

  • Protocol:

    • Seed cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.

    • Add 100 µL of this compound dilutions to the wells and incubate for an additional 48 hours.

    • Terminate the assay by adding 50 µL of cold 50% TCA to each well and incubate for 60 minutes at 4°C to fix the cells.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

    • Wash the plates again with 1% acetic acid and air dry.

    • Solubilize the bound stain with 10 mM Trizma base.

    • Read the absorbance on a plate reader at 515 nm.

2. MTT Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Plate cells in 96-well plates and incubate overnight.

    • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Read the absorbance at a wavelength between 550 and 600 nm.

Apoptosis Assays

1. Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in cells by treating with this compound for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Western Blot Analysis for Signaling Pathways

Western blotting can be used to detect changes in the expression or phosphorylation status of proteins involved in signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, MAPK, Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound, lyse them, and determine the protein concentration.

    • Separate 20-40 µg of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a general experimental workflow for assessing the anti-cancer activity of this compound and a representation of the intrinsic apoptosis pathway, a common mechanism of action for anti-cancer compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (SRB or MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Treatment->Western_Blot IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Pathway_Analysis Identify Affected Pathways Western_Blot->Pathway_Analysis

Figure 1. Experimental workflow for evaluating this compound.

Intrinsic_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation Aspergillin_PZ This compound (Hypothesized) Mitochondria Mitochondria Aspergillin_PZ->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax_Bak Bax/Bak (Pro-apoptotic) Bax_Bak->Mitochondria Promotes Permeabilization Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Bax_Bak Inhibits

Figure 2. The intrinsic apoptosis pathway.

Conclusion

This compound has demonstrated cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development. However, further research is required to establish a more comprehensive cytotoxicity profile across a wider range of cancer types and to elucidate the specific molecular mechanisms underlying its effects. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its therapeutic potential.

References

Application Notes and Protocols: In Vitro Testing of Aspergillin PZ on Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillin PZ, a secondary metabolite isolated from Aspergillus species, has demonstrated significant cytotoxic activity against human prostate cancer cell lines, including PC3 and LNCaP.[1] These findings suggest its potential as a novel therapeutic agent for prostate cancer. This document provides detailed protocols for in vitro assays to further characterize the anticancer effects of this compound on prostate cancer cells. The methodologies outlined here will enable researchers to investigate its impact on cell viability, apoptosis, and cell cycle progression, and to explore its potential mechanisms of action through key signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against prostate cancer cell lines. Further research is required to generate more comprehensive data, including specific IC50 values and dose-response curves for various prostate cancer cell lines.

CompoundCell LineAssay TypeConcentration (µM)EffectReference
This compoundPC3Cytotoxicity>25Significant anticancer activity (p <0.05)[1]
This compoundLNCaPCytotoxicity>50Significant anticancer activity (p <0.05)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of prostate cancer cells using a colorimetric MTT assay.

Materials:

  • Prostate cancer cell lines (e.g., PC3, LNCaP, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Prostate cancer cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for In Vitro Testing of this compound cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation ProstateCancerCells Prostate Cancer Cells (PC3, LNCaP, DU-145) CellViability Cell Viability Assay (MTT) ProstateCancerCells->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) ProstateCancerCells->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) ProstateCancerCells->CellCycleAssay AspergillinPZ This compound Stock Solution AspergillinPZ->CellViability AspergillinPZ->ApoptosisAssay AspergillinPZ->CellCycleAssay IC50 Determine IC50 Value CellViability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycleAssay->CellCycleDist Mechanism Elucidate Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism

Caption: General experimental workflow for evaluating this compound.

Postulated Signaling Pathways

While the precise molecular targets of this compound in prostate cancer are yet to be fully elucidated, several key signaling pathways are frequently dysregulated in prostate cancer and represent plausible targets. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

G Hypothesized Inhibition of Pro-Survival Signaling by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes AspergillinPZ This compound PI3K PI3K AspergillinPZ->PI3K Inhibits Ras Ras AspergillinPZ->Ras Inhibits IKK IKK AspergillinPZ->IKK Inhibits Apoptosis Apoptosis AspergillinPZ->Apoptosis Induces Akt Akt PI3K->Akt Survival Survival Proliferation Proliferation Akt->Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival NFkB NF-κB IKK->NFkB NFkB->Proliferation NFkB->Survival

Caption: Potential signaling pathways targeted by this compound.

Further investigation using techniques such as Western blotting to assess the phosphorylation status and expression levels of key proteins within these pathways (e.g., Akt, ERK, p65 subunit of NF-κB) following this compound treatment is recommended to validate these hypotheses.

References

Investigating the Effect of Aspergillin PZ on the Actin Cytoskeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aspergillin PZ is a novel isoindole-alkaloid metabolite isolated from the fungus Aspergillus awamori.[1] It belongs to the cytochalasan family, a class of fungal metabolites known for their potent biological activities, particularly their ability to disrupt the actin cytoskeleton.[2][3] Cytochalasans typically function by binding to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and leads to a net depolymerization of these critical cellular structures.[4] This disruption of actin dynamics can profoundly impact numerous cellular processes, including cell motility, division, and the maintenance of cell shape.[4]

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the actin cytoskeleton. The protocols outlined below detail methods for cell viability assessment, visualization of actin filament architecture, and quantification of key actin-associated proteins.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from cell viability and protein expression assays. These tables are based on typical results observed with cytochalasan compounds and serve as a template for presenting experimental findings.

Table 1: Cell Viability (MTT Assay) of HeLa Cells after 24-hour Treatment with this compound.

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195 ± 4.8
178 ± 6.1
1045 ± 5.5
5022 ± 3.9
10010 ± 2.1

Table 2: Quantification of G-actin and F-actin Ratio by Western Blot after 6-hour Treatment with this compound.

This compound Concentration (µM)G-actin/F-actin Ratio (Mean ± SD)
0 (Vehicle Control)1.00 ± 0.12
11.85 ± 0.21
103.20 ± 0.35
505.60 ± 0.48

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • 96-well plates

  • Chosen adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[6]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][7]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of the Actin Cytoskeleton: Phalloidin Staining and Fluorescence Microscopy

This protocol describes how to visualize the F-actin cytoskeleton in cells treated with this compound using fluorescently labeled phalloidin. Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin).[8]

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[9]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

  • Phalloidin Staining: Wash the cells three times with PBS. Dilute the fluorescently conjugated phalloidin in PBS containing 1% BSA (Bovine Serum Albumin) to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.[9]

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.[10]

Quantification of Actin and Associated Proteins: Western Blotting

This protocol is for quantifying the total levels of actin and actin-associated proteins in cells treated with this compound.

Materials:

  • Cells cultured in petri dishes or multi-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-actin, anti-cofilin, anti-profilin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[11] Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

AspergillinPZ_Actin_Pathway cluster_cell Cell AspergillinPZ This compound ActinFilament Barbed End Filament Pointed End AspergillinPZ->ActinFilament:head Binds and Blocks ActinMonomer G-actin (Monomer) ActinMonomer->ActinFilament:head ActinFilament:tail->ActinMonomer CellProcesses Cell Motility, Shape, Division ActinFilament->CellProcesses Maintains Experimental_Workflow cluster_workflow Investigation of this compound Effects start Start: Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability microscopy Fluorescence Microscopy (Phalloidin Staining) treatment->microscopy western Western Blotting (Actin & Associated Proteins) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis microscopy->data_analysis western->data_analysis Logical_Relationship cluster_relationship Consequences of Actin Disruption AspergillinPZ This compound Treatment Actin_Disruption Actin Cytoskeleton Disruption AspergillinPZ->Actin_Disruption Morphological_Changes Cell Rounding, Loss of Stress Fibers Actin_Disruption->Morphological_Changes Functional_Impairment Impaired Motility, Inhibited Cytokinesis Actin_Disruption->Functional_Impairment Cytotoxicity Decreased Cell Viability Morphological_Changes->Cytotoxicity Functional_Impairment->Cytotoxicity

References

Troubleshooting & Optimization

Improving the yield of Aspergillin PZ from fungal fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Aspergillin PZ from fungal fermentation.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Q1: My fermentation is resulting in low or no yield of this compound.

Possible Causes and Solutions:

  • Suboptimal Fermentation Medium: The composition of the culture medium is critical for secondary metabolite production. The type and concentration of carbon and nitrogen sources can significantly influence the yield.

    • Solution: Systematically optimize the media components. Start with a basal medium known to support Aspergillus awamori growth and then vary the carbon and nitrogen sources. See the "Experimental Protocols" section for a detailed media optimization protocol.

  • Inappropriate Physical Parameters: pH, temperature, aeration, and agitation rates are crucial for fungal growth and secondary metabolism.

    • Solution: Optimize these parameters for your specific strain and bioreactor setup. Typical starting points for Aspergillus species are a pH between 5.0 and 7.0, a temperature of 25-30°C, and an agitation speed of 150-200 rpm.[1]

  • Silent Biosynthetic Gene Cluster: Under standard laboratory conditions, the gene cluster responsible for this compound biosynthesis may not be expressed.

    • Solution: Employ the "One Strain, Many Compounds" (OSMAC) approach by systematically altering culture conditions one at a time. This includes varying media composition, temperature, pH, and co-cultivating with other microorganisms to induce the expression of silent gene clusters.[2][3]

  • Incorrect Fungal Strain: The strain of Aspergillus awamori you are using may not be a high producer of this compound.

    • Solution: Verify the identity of your fungal strain using molecular techniques such as ITS sequencing. If possible, screen different isolates of Aspergillus awamori for this compound production.

Q2: I am observing significant batch-to-batch variability in this compound yield.

Possible Causes and Solutions:

  • Inconsistent Inoculum: The age, concentration, and physiological state of the fungal spores or mycelia used for inoculation can lead to inconsistent fermentation outcomes.

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration from a culture of a specific age. Prepare a large batch of spore suspension and store it in aliquots at -80°C for consistent results across experiments.

  • Media Preparation Inconsistencies: Minor variations in media preparation can affect the final yield.

    • Solution: Ensure precise measurement of all media components and use high-quality reagents. Calibrate pH meters and autoclaves regularly.

  • Genetic Instability of the Fungal Strain: Fungal strains can undergo genetic changes over successive generations, leading to a decline in secondary metabolite production.

    • Solution: Periodically re-isolate single-spore colonies to maintain a genetically homogenous culture. Cryopreserve a master stock of the high-yielding strain to prevent genetic drift.

Q3: My fermentation culture is getting contaminated.

Possible Causes and Solutions:

  • Inadequate Sterilization: Improper sterilization of the fermentation medium, bioreactor, or aeration system is a common cause of contamination.

    • Solution: Ensure all components of the fermentation setup are properly sterilized. Autoclave media and equipment at the recommended temperature and pressure for a sufficient duration. Use sterile filters for the air supply.

  • Poor Aseptic Technique: Contamination can be introduced during inoculation or sampling.

    • Solution: Perform all manipulations in a laminar flow hood using strict aseptic techniques. Sterilize all tools and surfaces before use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a complex isoindole-alkaloid, a type of cytochalasan, first isolated from Aspergillus awamori.[4] It is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the fungus.[5]

Q2: What is the biosynthetic precursor of this compound?

The likely biogenetic precursor to this compound is aspochalasin D.[4] The biosynthesis of cytochalasans like this compound involves a complex pathway that starts with a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[6][7]

Q3: How can I optimize the fermentation medium for higher this compound yield?

Medium optimization is a critical step for enhancing secondary metabolite production. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT): Start by varying one component of the medium at a time (e.g., carbon source, nitrogen source, mineral salts) while keeping others constant to identify key factors influencing yield.[8]

  • Statistical Optimization: Once key factors are identified, use statistical methods like Response Surface Methodology (RSM) to study the interactions between these factors and determine their optimal concentrations.[1][8]

Q4: What are typical carbon and nitrogen sources used in Aspergillus fermentation?

  • Carbon Sources: Glucose, sucrose, maltose, and starch are commonly used carbon sources for Aspergillus fermentation.[5][9] The optimal source and concentration will depend on the specific strain.

  • Nitrogen Sources: Yeast extract, peptone, ammonium sulfate, and sodium nitrate are common nitrogen sources.[10] Organic nitrogen sources often support higher secondary metabolite production compared to inorganic sources.

Q5: What is a suitable downstream processing method for isolating this compound?

A general downstream processing strategy for fungal alkaloids like this compound involves:

  • Extraction: After fermentation, the fungal biomass is separated from the broth. The target compound can be extracted from the mycelium and/or the broth using an organic solvent like ethyl acetate.

  • Purification: The crude extract is then subjected to chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) for purification.[5]

Data Presentation

Table 1: Effect of Carbon Source on Secondary Metabolite Yield in Aspergillus niger

Carbon SourceConcentration (g/L)Mycelial Dry Weight (g/L)Secondary Metabolite Yield (mg/L)Reference
Glucose2010.2150Fictional Data for Illustration
Sucrose209.8180Fictional Data for Illustration
Maltose208.5120Fictional Data for Illustration
Starch2011.590Fictional Data for Illustration

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield in Aspergillus awamori

Nitrogen SourceConcentration (g/L)Mycelial Dry Weight (g/L)Secondary Metabolite Yield (mg/L)Reference
Yeast Extract1012.1250Fictional Data for Illustration
Peptone1011.5220Fictional Data for Illustration
Ammonium Sulfate109.2110Fictional Data for Illustration
Sodium Nitrate108.995Fictional Data for Illustration

Note: The data in these tables are illustrative and based on general findings for Aspergillus species. Actual results for this compound may vary and require experimental determination.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

  • Prepare Basal Medium: Prepare a basal fermentation medium for Aspergillus awamori. A common example is Potato Dextrose Broth (PDB).

  • Vary Carbon Source: Prepare several flasks of the basal medium, each with a different carbon source (e.g., glucose, sucrose, maltose, starch) at a constant concentration (e.g., 20 g/L). Keep the nitrogen source and other components the same as the basal medium.

  • Vary Nitrogen Source: Prepare another set of flasks, each with a different nitrogen source (e.g., yeast extract, peptone, ammonium sulfate) at a constant concentration (e.g., 10 g/L). Keep the carbon source and other components the same as the basal medium.

  • Inoculation and Incubation: Inoculate each flask with a standardized spore suspension of Aspergillus awamori. Incubate the flasks under controlled conditions (e.g., 28°C, 180 rpm) for a specific duration (e.g., 7-10 days).

  • Extraction and Analysis: After incubation, harvest the fermentation broth and/or mycelium. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate). Analyze the concentration of this compound using HPLC or LC-MS.

  • Data Interpretation: Compare the yield of this compound across the different media compositions to identify the optimal carbon and nitrogen sources.

Protocol 2: Downstream Processing for this compound Purification

  • Harvesting: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • Mycelium: Homogenize the mycelium in an organic solvent such as ethyl acetate. Repeat the extraction process three times.

    • Culture Broth: Extract the culture broth with an equal volume of ethyl acetate three times.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • HPLC Purification: Pool the fractions containing this compound and further purify them using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

Aspergillin_PZ_Biosynthesis_Regulation cluster_pathway_specific_regulator Pathway-Specific Regulator cluster_biosynthetic_genes This compound Biosynthetic Genes Nutrient Limitation Nutrient Limitation VeA VeA Nutrient Limitation->VeA pH Stress pH Stress LaeA LaeA pH Stress->LaeA Temperature Shift Temperature Shift Temperature Shift->VeA ccsR-like Regulator ccsR-like Regulator VeA->ccsR-like Regulator Activates LaeA->ccsR-like Regulator Activates PKS-NRPS PKS-NRPS Hybrid Synthase ccsR-like Regulator->PKS-NRPS Induces Expression Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases) ccsR-like Regulator->Tailoring_Enzymes Induces Expression Aspochalasin D Aspochalasin D PKS-NRPS->Aspochalasin D This compound This compound Tailoring_Enzymes->this compound Aspochalasin D->this compound Cyclization Yield_Improvement_Workflow Start Start Strain_Selection Strain Selection/ Maintenance Start->Strain_Selection Media_Optimization Media Optimization (OFAT & RSM) Strain_Selection->Media_Optimization Parameter_Optimization Physical Parameter Optimization Media_Optimization->Parameter_Optimization Fermentation Fermentation Parameter_Optimization->Fermentation Downstream_Processing Downstream Processing Fermentation->Downstream_Processing Analysis Yield & Purity Analysis (HPLC/LC-MS) Downstream_Processing->Analysis High_Yield High Yield? Analysis->High_Yield High_Yield->Media_Optimization No End End High_Yield->End Yes

References

Technical Support Center: Optimizing HPLC Separation of Aspergillin PZ and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Aspergillin PZ and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic approaches to identify and resolve them.

Problem Potential Causes Solutions
Poor Resolution Between Isomers - Inappropriate mobile phase composition- Non-optimal pH of the mobile phase- Incorrect column chemistry- Suboptimal temperature- Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase. Introduce ion-pairing reagents if isomers have different charge states.[1][2]- pH: Adjust the pH of the aqueous phase to alter the ionization of this compound isomers, which can significantly impact retention and selectivity.- Column: Use a high-resolution column (e.g., smaller particle size, longer length). Consider a different stationary phase (e.g., C18, Phenyl-Hexyl, or a chiral stationary phase if separating enantiomers).[3][4]- Temperature: Optimize the column temperature. Lower temperatures can sometimes improve resolution, while higher temperatures can decrease analysis time.[5]
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions)- Column overload- Incompatible injection solvent- Secondary Interactions: Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. Use a base-deactivated column.- Column Overload: Reduce the sample concentration or injection volume.- Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction or leaks- Insufficient column equilibration- Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing.- Temperature: Use a column oven to maintain a stable temperature.- System Check: Inspect the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Equilibration: Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[2]
Broad Peaks - High dead volume in the HPLC system- Column degradation- Sample degradation- System Optimization: Use tubing with a small internal diameter and minimize the tubing length between the injector, column, and detector.- Column Health: Replace the column if it has been used extensively or shows signs of performance loss.- Sample Stability: Ensure this compound is stable in the chosen solvent and under the analytical conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound and its isomers?

A1: A good starting point is a reversed-phase method using a C18 column. Begin with a gradient elution to determine the approximate retention time of the compounds. A typical starting gradient could be from 20% to 80% acetonitrile in water (with 0.1% formic acid or another modifier) over 20-30 minutes. Once the retention window is known, you can switch to an isocratic method or optimize the gradient for better separation.

Q2: How can I separate chiral isomers (enantiomers) of this compound?

A2: Chiral separation requires a chiral environment. This can be achieved in three main ways:

  • Chiral Stationary Phase (CSP): This is the most common approach. Use an HPLC column with a chiral selector bonded to the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[4][7]

  • Chiral Mobile Phase Additive: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]

Q3: My this compound sample is degrading during analysis. What can I do?

A3: Sample degradation on-column can be due to pH, temperature, or interaction with the stationary phase.[6]

  • pH: If this compound is sensitive to acidic or basic conditions, adjust the mobile phase pH to a neutral range if possible.

  • Temperature: Try running the analysis at a lower temperature.

  • Stationary Phase: The silica support of some columns can have acidic sites that may cause degradation. Using a more inert column material or a different stationary phase might help.

Q4: How do I improve the peak shape and sensitivity for low concentrations of this compound?

A4:

  • Peak Shape: As mentioned in the troubleshooting guide, ensure your injection solvent is compatible with the mobile phase and consider additives to reduce secondary interactions.

  • Sensitivity:

    • Optimize the detection wavelength for maximum absorbance of this compound.

    • Increase the injection volume, but be mindful of potential peak broadening.

    • Use a detector with higher sensitivity, such as a mass spectrometer (LC-MS).

    • Ensure the mobile phase is of high purity to minimize baseline noise.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Isomer Profiling

This protocol is a starting point for assessing the isomeric purity of an this compound sample.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water
Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is a starting point for separating enantiomers of this compound.

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in the mobile phase

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase Composition & pH start->check_mobile_phase check_column Evaluate Column (Age, Chemistry) check_mobile_phase->check_column Issue Persists optimize_method Optimize Method (Gradient, Temp, Flow) check_mobile_phase->optimize_method Composition OK check_system Inspect HPLC System (Pump, Leaks, Temp) check_column->check_system Column OK replace_column Replace Column check_column->replace_column Column Degraded solution Problem Resolved check_system->solution No System Issue system_maintenance Perform System Maintenance check_system->system_maintenance System Issue Found optimize_method->solution replace_column->optimize_method system_maintenance->optimize_method

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Chiral_Separation_Strategy start Goal: Separate this compound Enantiomers direct_method Direct Methods (No Derivatization) start->direct_method indirect_method Indirect Method (Derivatization) start->indirect_method csp Chiral Stationary Phase (CSP) [Most Common] direct_method->csp cmpa Chiral Mobile Phase Additive (CMPA) direct_method->cmpa derivatize React with Chiral Agent indirect_method->derivatize achiral_sep Separate Diastereomers on Standard Achiral Column derivatize->achiral_sep

Caption: Decision pathway for selecting a chiral HPLC separation strategy.

References

Aspergillin PZ Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Aspergillin PZ in aqueous solutions for experimental assays. The following information is curated to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: It is highly recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1][2] This minimizes the volume of organic solvent introduced into your aqueous experimental setup.

Q2: How should I store this compound, both in solid form and as a stock solution?

A2: For long-term stability, both the solid compound and the DMSO stock solution should be stored at -20°C and protected from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: What is the stability of this compound in aqueous solutions?

A3: Direct quantitative data on the stability of this compound in various aqueous buffers and conditions is limited in published literature. However, based on general knowledge of related compounds like cytochalasans, it is presumed to have limited stability in aqueous media.[2] Factors such as pH, temperature, and time in solution can significantly impact its integrity. The formation of this compound is favored under acidic conditions, which may suggest greater stability in acidic environments, though this has not been quantitatively confirmed.[3]

Q4: How should I prepare my working solutions of this compound for assays?

A4: Due to the presumed limited stability in aqueous solutions, it is crucial to prepare fresh working dilutions of this compound in your experimental buffer immediately before each experiment.[2] Minimize the time the compound is in an aqueous environment before being introduced to the assay system.

Q5: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A5: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell-based assay should typically be kept at or below 0.1% to 1%.[1][2] The specific tolerance will depend on the cell line being used, so it is advisable to run a vehicle control to assess the impact of DMSO on your experimental system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker-than-expected biological effects 1. Degradation of this compound: The compound may have degraded in the stock solution or after dilution in aqueous buffer.- Prepare a fresh stock solution from solid material.- Ensure proper storage of the stock solution at -20°C, protected from light, and in single-use aliquots.[2]- Prepare working dilutions in aqueous buffer immediately before use.[2]
2. Incorrect Concentration: Errors in calculation for stock or working solutions.- Double-check all calculations.- If possible, verify the concentration of the stock solution using an analytical method like UV-Vis spectrophotometry, if a reference extinction coefficient is available.
Precipitate forms upon dilution in aqueous buffer 1. Poor Aqueous Solubility: this compound, like many complex organic molecules, likely has low water solubility.- Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility, while remaining non-toxic to the cells.- Consider vortexing or gentle warming to aid dissolution, but be mindful of potential temperature-related degradation.
High background or off-target effects in cell-based assays 1. DMSO Cytotoxicity: The final concentration of DMSO in the assay may be too high for the specific cell line.- Perform a dose-response experiment with DMSO alone to determine the non-toxic concentration range for your cells.- Aim for the lowest possible final DMSO concentration (ideally ≤0.1%).[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Thermostated incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a fresh dilution of the this compound stock solution in the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). The final DMSO concentration should be kept low.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial peak area representing 100% integrity.

  • Incubate the remaining solution at a specific temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and transfer it to an autosampler vial.

  • Analyze each sample by HPLC. A typical method would involve a gradient elution from water/ACN with 0.1% formic acid on a C18 column.

  • Monitor the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis solid This compound (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve working Working Solution in Aqueous Buffer stock->working Dilute Fresh cell_assay Cell-Based Assay working->cell_assay Introduce to cells biochem_assay Biochemical Assay working->biochem_assay Add to reaction results Measure Biological Effect cell_assay->results biochem_assay->results

Caption: Workflow for preparing and using this compound solutions in assays.

stability_assessment_flowchart start Prepare fresh dilution of this compound in aqueous buffer t0_analysis t=0 HPLC Analysis (100% Reference) start->t0_analysis incubation Incubate solution at set temperature (e.g., 37°C) start->incubation data_analysis Calculate % Remaining this compound vs. t=0 t0_analysis->data_analysis timepoint_analysis Analyze aliquots by HPLC at various time points (t=1, 2, 4... hrs) incubation->timepoint_analysis timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Flowchart for assessing the stability of this compound in aqueous solutions.

References

Technical Support Center: Resolving Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation in their cell culture media. While this guide addresses general causes of precipitation, it also clarifies the nature of Aspergillin PZ and its role in this context.

Understanding this compound

Initial clarification is essential regarding this compound. Scientific literature identifies this compound as a complex isoindole-alkaloid, a secondary metabolite isolated from the fungus Aspergillus awamori.[1][2][3] It has been investigated for its potential antifungal and antitumor properties.[1][4] However, this compound is not a standard or common supplement in commercially available cell culture media. Therefore, widespread, documented issues of its precipitation in this context are not available.

The precipitation issues you may be encountering are likely due to more common factors affecting the stability of cell culture media components. This guide will walk you through troubleshooting these general causes of precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in cell culture media?

A1: Precipitation in cell culture media is typically caused by one or more of the following factors:

  • Temperature Fluctuations: Repeated warming and cooling or freeze-thaw cycles can cause high molecular weight proteins and salts to fall out of solution.[5][6]

  • pH Imbalance: Incorrect pH levels can decrease the solubility of certain media components, particularly when adding supplements. High pH (generally >8) can cause metal ions like copper, iron, and zinc to form insoluble precipitates.[5]

  • High Solute Concentration: The addition of supplements, drugs, or other compounds can exceed the solubility limit of the media, causing them to "crash out" or precipitate.[7] Evaporation of media in the incubator can also lead to increased concentrations of salts, resulting in crystal formation.[8]

  • Chemical Reactions: Certain components, if not added in the correct order, can react to form insoluble compounds. A classic example is the reaction between calcium chloride (CaCl2) and magnesium sulfate (MgSO4) to form calcium sulfate (CaSO4) crystals.[6][8]

  • Contamination: Bacterial, fungal, or yeast contamination can cause turbidity that may be mistaken for precipitation.[5]

Q2: I observed a precipitate immediately after adding a new compound to my media. What happened?

A2: This is a common issue, especially with hydrophobic compounds, and is often referred to as "crashing out." It occurs when the compound is not sufficiently soluble in the aqueous environment of the cell culture medium, particularly when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted.[7]

Q3: Can I still use my media if a precipitate has formed?

A3: It is generally not recommended to use media after a precipitate has formed. The precipitation can alter the composition of the media by removing essential nutrients and other components through processes like chelation, which can negatively impact cell health and experimental results.[5][6][9]

Q4: How can I differentiate between microbial contamination and chemical precipitation?

A4: Microbial contamination will typically show motile particles (bacteria) or filamentous structures (fungi) under a microscope, and the turbidity will often increase over time, sometimes accompanied by a change in the media's color (e.g., turning yellow due to bacterial metabolism). Chemical precipitates often appear as crystalline structures or an amorphous film and are non-motile.[5]

Troubleshooting Guides

Issue 1: Precipitate Observed in Freshly Thawed or Prepared Media

If you observe precipitation in your media before it has been used for cell culture, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
Temperature Shock Rapid temperature changes from freezing to thawing can cause proteins and salts to precipitate.[5][6]Thaw frozen media or supplements slowly in a 37°C water bath. Avoid repeated freeze-thaw cycles.[5][9]
Improper Storage Storing liquid media at incorrect temperatures can lead to the precipitation of salts and other components.Refer to the manufacturer's guidelines for optimal storage conditions.[6][9]
Incorrect Reconstitution If using a powdered medium, the order of component addition and the quality of water used are critical.Dissolve components sequentially in high-purity water (e.g., deionized or distilled). For components prone to precipitation like calcium salts, dissolve them separately before adding to the final mixture.[8][9]
Issue 2: Precipitate Forms After Adding a Supplement or Drug

When adding a new compound, such as a drug dissolved in a solvent, precipitation can occur.

Potential Cause Explanation Recommended Solution
Low Compound Solubility The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[7]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.[7]
High Solvent Concentration A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[7]
pH Incompatibility The pH of the media may be unfavorable for keeping the compound in solution, especially for pH-sensitive compounds.Check the pKa of your compound. Consider using a different buffer system or adjusting the media pH, being mindful of the impact on cell health.[7]
Low Media Temperature Adding a compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[7]

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration at which a compound can be dissolved in your specific cell culture medium without precipitating.

Materials:

  • High-concentration stock solution of your test compound (e.g., in DMSO).

  • Your complete cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes.

Methodology:

  • Prepare a series of dilutions: Create a range of concentrations of your compound in the pre-warmed cell culture medium. It is recommended to perform serial dilutions.

  • Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube or well for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation: Incubate the dilutions under normal culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 24, and 48 hours).

  • Microscopic Examination: After incubation, examine each dilution under a microscope to identify any fine precipitates that may not be visible to the naked eye.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate after the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting Workflow for Media Precipitation

The following diagram illustrates a logical workflow for identifying and resolving the cause of precipitation in cell culture media.

G start Precipitate Observed microscopy Examine Under Microscope start->microscopy check_contamination Microbial Contamination? microscopy->check_contamination discard Discard and Review Aseptic Technique check_contamination->discard Yes chemical Chemical Precipitate check_contamination->chemical No timing When did precipitate form? chemical->timing before_use Before Cell Culture Use timing->before_use Before Use during_use During Cell Culture timing->during_use During Use troubleshoot_prep Troubleshoot Media Prep & Storage: - Thawing procedure - Storage temperature - Reconstitution order before_use->troubleshoot_prep troubleshoot_culture Troubleshoot Culture Conditions: - Incubator humidity (evaporation) - pH changes (media color) - Addition of new reagents during_use->troubleshoot_culture new_reagent Was a new reagent added? troubleshoot_culture->new_reagent solubility_test Perform Solubility Test new_reagent->solubility_test Yes optimize_dilution Optimize Dilution Protocol: - Pre-warm media - Serial dilution - Dropwise addition solubility_test->optimize_dilution G cluster_0 Addition Process cluster_1 Potential Outcomes compound Compound Stock (e.g., in DMSO) add Addition to Media compound->add media Cell Culture Medium (Aqueous, Buffered) media->add soluble Stable, Soluble Solution add->soluble Concentration < Solubility Limit & Optimal Conditions precipitate Precipitation ('Crashing Out') add->precipitate Concentration > Solubility Limit OR Suboptimal Conditions (e.g., low temp, rapid dilution)

References

Technical Support Center: Overcoming Inconsistent Results in Aspergillin PZ Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Aspergillin PZ cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of cytotoxic action?

This compound is a secondary metabolite isolated from fungi of the Aspergillus genus.[1][2] While its precise mechanism of action is still under investigation, studies suggest that this compound exhibits anticancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines.[3] The apoptotic process may be triggered through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[4]

Q2: My cytotoxicity results with this compound are not consistent between experiments. What are the likely causes?

Inconsistent results in cytotoxicity assays are a common challenge and can arise from several factors:

  • Cell-Based Variability:

    • Cell Health and Passage Number: Using cells that are unhealthy, in a high passage number, or not in the logarithmic growth phase can lead to variable responses to this compound.

    • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a major source of variability.

  • Compound-Related Issues:

    • Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media.[5] Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. The stability of this compound in culture media over the course of the experiment should also be considered.

    • Purity of the Compound: The purity of the this compound sample can affect its potency and introduce variability.

  • Assay-Specific Problems:

    • Reagent Preparation and Handling: Inconsistent preparation of assay reagents (e.g., MTT, LDH substrates) or improper storage can lead to unreliable results.[6]

    • Incubation Times: Variations in the incubation times for both this compound treatment and the final assay steps can significantly impact the outcome.[6]

Q3: I am observing high background signals in my control wells. What could be the reason?

High background signals can mask the true cytotoxic effect of this compound. Potential causes include:

  • MTT Assay:

    • Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false-positive signal.[7]

    • Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings.

  • LDH Assay:

    • Serum LDH: The serum used in the culture medium contains endogenous LDH, which can contribute to the background signal.[8]

    • Harsh Pipetting: Excessive or forceful pipetting during cell seeding or reagent addition can cause premature cell lysis and LDH release.

Q4: My microscopy results show significant cell death, but my MTT assay results suggest high cell viability. Why is there a discrepancy?

This discrepancy can occur due to interference of this compound with the MTT assay itself. Some natural products can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability than is actually present.[6] It is crucial to validate findings with an alternative cytotoxicity assay that has a different detection principle, such as the LDH assay or a trypan blue exclusion assay.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Troubleshooting Workflow

Troubleshooting_Variability Start High Variability in Replicates Check_Seeding Review Cell Seeding Technique Start->Check_Seeding Check_Mixing Ensure Homogeneous Cell Suspension Check_Seeding->Check_Mixing Is suspension homogeneous? End Consistent Results Check_Seeding->End Technique is consistent Check_Pipetting Verify Pipetting Accuracy Check_Mixing->Check_Pipetting Check_Mixing->End Yes Check_Edge_Effects Assess for Edge Effects Check_Pipetting->Check_Edge_Effects Check_Pipetting->End Pipettes calibrated Use_Inner_Wells Solution: Use only inner 60 wells Check_Edge_Effects->Use_Inner_Wells Evaporation observed? Check_Edge_Effects->End No Check_Compound_Solubility Evaluate this compound Solubility Use_Inner_Wells->Check_Compound_Solubility Prepare_Fresh Solution: Prepare fresh dilutions Check_Compound_Solubility->Prepare_Fresh Precipitation observed? Check_Compound_Solubility->End No Prepare_Fresh->End

Caption: A logical workflow to troubleshoot high variability in replicate wells.

Issue 2: Inconsistent Dose-Response Curve

Troubleshooting Workflow

Troubleshooting_Dose_Response Start Atypical Dose-Response Curve Check_Concentration Verify Concentration Range Start->Check_Concentration Widen_Range Solution: Test a wider range of concentrations Check_Concentration->Widen_Range Too high or too low? End Sigmoidal Curve Obtained Check_Concentration->End Range is appropriate Check_Dilution Review Serial Dilution Process Widen_Range->Check_Dilution Recalculate Solution: Recalculate and prepare fresh dilutions Check_Dilution->Recalculate Errors in calculation? Check_Dilution->End No errors Check_Incubation Assess Incubation Time Recalculate->Check_Incubation Optimize_Time Solution: Perform a time-course experiment Check_Incubation->Optimize_Time Suboptimal duration? Check_Incubation->End Time is optimal Optimize_Time->End Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Aspergillin_PZ This compound ROS ↑ Reactive Oxygen Species (ROS) Aspergillin_PZ->ROS Mitochondrion Mitochondrial Stress ROS->Mitochondrion Bax Bax Activation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Caspase9->Apoptosome Caspase3 Caspase-3 Activation DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosome->Caspase3 Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

References

Technical Support Center: NMR Sample Preparation for Aspergillin PZ Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing high-quality NMR samples of Aspergillin PZ for structural analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for NMR analysis?

A1: Based on data from structurally related aspochalasin compounds, deuterated chloroform (CDCl₃) is the recommended solvent for dissolving this compound for NMR spectroscopy.[1] This solvent is effective for a wide range of organic compounds due to its weak polarity and has a low boiling point, which facilitates sample recovery after analysis.[2]

Q2: How much this compound sample is required for 1H and 13C NMR?

A2: The amount of sample needed depends on the type of NMR experiment and the spectrometer's sensitivity. For a standard NMR instrument, the following are general guidelines:

  • ¹H NMR: 1-5 mg of purified this compound is typically sufficient.[1]

  • ¹³C NMR: A higher concentration is generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope.[3] Aim for a sample amount that is as concentrated as possible without causing solubility issues.

Q3: What is the optimal solvent volume for a standard 5 mm NMR tube?

A3: For a standard 5 mm NMR tube, a solvent volume of 0.5 to 0.7 mL is recommended.[3] Using an excessive amount of solvent will dilute the sample and decrease the signal-to-noise ratio.

Q4: Is it necessary to filter the NMR sample?

A4: Yes, filtering the sample is a critical step. The presence of any solid particles, even dust, can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[4] It is recommended to filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

Q5: Should I use an internal standard?

A5: Yes, using an internal standard is highly recommended for accurate chemical shift referencing. Tetramethylsilane (TMS) is a common internal standard for non-aqueous solvents like CDCl₃, with its signal set to 0.00 ppm.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise (S/N) Ratio - Insufficient sample concentration.- Low natural abundance of ¹³C.- Incorrect number of scans.- Increase the sample concentration. For ¹³C NMR, use as much sample as can be dissolved.- Increase the number of scans (NS). The S/N ratio increases with the square root of NS, so quadrupling the scans will double the S/N.[3]- For ¹³C NMR, consider using a higher field instrument or a cryoprobe if available.
Broad or Distorted Peaks - Poor magnetic field homogeneity (shimming).- Presence of solid particles in the sample.- High sample viscosity.- Presence of paramagnetic impurities.- Ensure the spectrometer is properly shimmed before acquiring data.- Filter the sample to remove any particulate matter.- If the solution is highly viscous, consider slightly reducing the concentration.- Ensure all glassware is clean and free of paramagnetic residues.
Solvent Peak Obscuring Signals of Interest - The residual proton signal of the deuterated solvent overlaps with analyte signals.- While the residual peak of CDCl₃ is at 7.26 ppm, if signals in this region are of interest, consider using a different deuterated solvent such as acetone-d₆ or benzene-d₆ to shift the solvent peak.[5]
Difficulty Dissolving the Sample - this compound may have limited solubility in the chosen solvent.- Gently warm the sample vial to aid dissolution.- Use a vortex mixer or sonicator to ensure thorough mixing.- If solubility in CDCl₃ is poor, consider trying other deuterated organic solvents like acetone-d₆ or DMSO-d₆.
Presence of Water in the Spectrum - The deuterated solvent has absorbed moisture from the atmosphere.- The sample was not properly dried before dissolution.- Use freshly opened or properly stored deuterated solvents. Some solvents are available in sealed ampules to minimize water absorption.- Ensure the purified this compound is thoroughly dried under high vacuum before preparing the NMR sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for preparing an NMR sample of this compound, based on best practices for related fungal secondary metabolites.

ParameterRecommended ValueNotes
Sample Amount (¹H NMR) 1-5 mgSufficient for routine 1D and 2D ¹H experiments on a standard spectrometer.
Sample Amount (¹³C NMR) >10 mg (ideally a saturated solution)Higher concentration is crucial to overcome the low sensitivity of the ¹³C nucleus.
Solvent Volume (5 mm tube) 0.5 - 0.7 mLThis volume ensures the sample fills the active region of the NMR probe coil.[3]
Internal Standard (TMS) ~0.03% (v/v)A small amount is sufficient for referencing.

Experimental Protocols

Protocol 1: Extraction of this compound from Aspergillus awamori

This protocol outlines a general method for the extraction of secondary metabolites from fungal cultures, which would be the first step before purification and NMR analysis of this compound.

  • Fermentation: Culture Aspergillus awamori in a suitable liquid or solid-state fermentation medium to promote the production of this compound.

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelia separately with a solvent mixture like methanol/chloroform.[6]

    • For solid-state cultures, chop the culture material and extract exhaustively with a suitable organic solvent or solvent mixture.[6]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to chromatographic techniques (e.g., column chromatography, HPLC) to isolate pure this compound. The original isolation of this compound was achieved through activity-guided fractionation.[7]

Protocol 2: NMR Sample Preparation of Purified this compound
  • Sample Weighing: Accurately weigh 1-5 mg of purified and dried this compound into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, brief sonication can be used.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Transfer the sample solution through the filter into a clean, high-quality 5 mm NMR tube.

  • Volume Adjustment: If necessary, add a small amount of additional CDCl₃ to bring the final volume to the desired level (typically a height of 4-5 cm in the tube).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.

Visualizations

experimental_workflow Experimental Workflow for this compound NMR Sample Preparation cluster_extraction Extraction & Purification cluster_preparation NMR Sample Preparation Fermentation 1. Fungal Fermentation (Aspergillus awamori) Extraction 2. Solvent Extraction Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Weighing 4. Weigh Purified Sample (1-5 mg) Purification->Weighing Pure this compound Dissolution 5. Dissolve in CDCl3 (0.5 mL with TMS) Weighing->Dissolution Filtration 6. Filter into NMR Tube Dissolution->Filtration Analysis 7. NMR Data Acquisition Filtration->Analysis

Caption: A step-by-step workflow for the extraction, purification, and NMR sample preparation of this compound.

troubleshooting_logic Troubleshooting Logic for Poor NMR Signal Start Poor Signal-to-Noise in Spectrum CheckConc Is sample concentration sufficient? Start->CheckConc IncreaseConc Increase sample concentration CheckConc->IncreaseConc No CheckScans Is the number of scans adequate? CheckConc->CheckScans Yes IncreaseConc->CheckScans IncreaseScans Increase number of scans (NS) CheckScans->IncreaseScans No CheckShimming Is the shimming optimal? CheckScans->CheckShimming Yes IncreaseScans->CheckShimming Reshim Re-shim the spectrometer CheckShimming->Reshim No CheckSample Is the sample clean and particulate-free? CheckShimming->CheckSample Yes Reshim->CheckSample FilterSample Re-filter the sample CheckSample->FilterSample No GoodSpectrum Acquire High-Quality Spectrum CheckSample->GoodSpectrum Yes FilterSample->GoodSpectrum

References

Technical Support Center: Enhancing the Mass Spectrometry Resolution of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of Aspergillin PZ and other complex isoindole-alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the key mass spectrometry characteristics of this compound?

This compound is a novel isoindole-alkaloid with the molecular formula C24H35NO4 and a monoisotopic mass of approximately 401.2566 Da. In electrospray ionization (ESI) mass spectrometry, it typically forms a protonated molecule [M+H]+ in positive ion mode. Understanding its structure is crucial for interpreting fragmentation patterns in tandem mass spectrometry (MS/MS).

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is a highly effective and commonly used ionization technique for analyzing polar and semi-polar small molecules like this compound.[1] ESI is a soft ionization method that typically produces intact protonated molecules [M+H]+, which is advantageous for accurate mass determination and subsequent fragmentation studies.[2] For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be considered as alternatives.[1]

Q3: How can I improve the chromatographic peak shape for this compound?

Peak tailing is a common issue in the chromatography of nitrogen-containing compounds like alkaloids. This is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[3][4] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid, into your mobile phase. This helps to protonate the analyte and minimize interactions with the stationary phase.[5]

  • Buffered Mobile Phase: Using a buffer, such as ammonium formate, in conjunction with formic acid can further improve peak shape by masking the silanol groups.[3]

  • Column Choice: Employ a modern, high-purity silica column (Type B) with end-capping to reduce the number of accessible silanol groups.[4]

Q4: What are typical starting parameters for an LC-MS/MS analysis of this compound?

A good starting point for developing an LC-MS/MS method for this compound would involve a reversed-phase separation on a C18 column coupled with ESI-MS/MS in positive ion mode. The tables below provide recommended starting parameters that can be further optimized.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Symptom: The peak intensity for this compound is weak or the signal-to-noise ratio is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Citation
Suboptimal Ion Source Parameters Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A systematic optimization can significantly enhance signal intensity.[5][6]
In-source Fragmentation If the cone voltage (or equivalent parameter) is too high, this compound may fragment in the ion source, reducing the intensity of the precursor ion. Gradually decrease the cone voltage to see if the signal for the [M+H]+ ion improves.[2][5]
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from interfering matrix components. A more rigorous sample clean-up procedure may also be necessary.[7]
Sample Concentration The sample may be too dilute. If possible, concentrate the sample before injection.[8]
Issue 2: Poor Mass Accuracy and Resolution

Symptom: The measured mass of this compound deviates significantly from its theoretical mass, or the peak is broad and not well-resolved from other signals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Citation
Instrument Calibration Ensure the mass spectrometer is recently and properly calibrated according to the manufacturer's guidelines.
Interfering Isobaric Compounds A compound with a very similar mass may be co-eluting with this compound. Improve the chromatographic resolution by adjusting the gradient profile or changing the stationary phase.
High Ion Flux Too many ions entering the mass analyzer at once can degrade resolution. Reduce the sample concentration or injection volume.
In-source Fragmentation In-source fragmentation can lead to a complex spectrum of ions that may interfere with the accurate measurement of the precursor ion. Optimize the cone voltage to minimize this effect.[2]

Quantitative Data Summary

The following tables provide recommended starting parameters for the LC-MS/MS analysis of this compound and similar alkaloids. These should be used as a starting point for method development and optimization.

Table 1: Recommended LC Gradient Profile for this compound Analysis

Time (min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) Flow Rate (mL/min)
0.09550.4
2.09550.4
15.05950.4
20.05950.4
20.19550.4
25.09550.4

This is a generic gradient and should be optimized for your specific column and instrument.[9][10][11]

Table 2: Recommended ESI Source Parameters for this compound Analysis (Positive Ion Mode)

Parameter Typical Value Range Citation
Capillary Voltage 3.0 - 4.5 kV[6]
Cone Voltage 20 - 40 V[5]
Desolvation Gas Temperature 250 - 350 °C[6]
Desolvation Gas Flow 8 - 12 L/min[6]
Nebulizer Gas Pressure 30 - 50 psi[6]

These parameters are instrument-dependent and should be optimized for maximum signal intensity.

Table 3: Recommended MS/MS Collision Energy for this compound Fragmentation

Parameter Typical Value Range (eV) Citation
Collision Energy (for ~400 Da precursor) 15 - 40[12][13][14]

Collision energy should be optimized to produce a rich fragmentation spectrum for structural confirmation.

Experimental Protocols

Protocol 1: Sample Preparation of Fungal Extracts for LC-MS Analysis

This protocol is a general guideline for extracting this compound from fungal cultures.

  • Harvesting: After incubation, harvest the fungal mycelium and the culture broth.

  • Extraction:

    • Homogenize the fungal mycelium.

    • Extract the homogenized mycelium and the culture broth with an organic solvent such as ethyl acetate or a mixture of acetonitrile and water with 1% formic acid.[15]

    • Sonication can be used to improve extraction efficiency.[15]

  • Filtration and Evaporation:

    • Filter the extract to remove solid particles.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[15]

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., a mixture of water and acetonitrile).[16]

    • Vortex and centrifuge the reconstituted sample to pellet any remaining insoluble material.[16]

  • Final Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter before transferring to an autosampler vial.[16]

Protocol 2: Step-by-Step LC-MS Method Development for this compound
  • Initial System Setup:

    • Install a suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Prepare mobile phases as described in Table 1.

    • Set the initial LC and MS parameters based on the recommendations in Tables 1, 2, and 3.

  • Infusion and Source Optimization:

    • Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL).

    • Infuse the standard solution directly into the mass spectrometer without the LC column.

    • Systematically adjust the ESI source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity of the [M+H]+ ion.[5][6]

  • Chromatographic Optimization:

    • Inject the this compound standard onto the LC system.

    • Adjust the gradient profile (Table 1) to achieve a well-retained and symmetrical peak. The goal is a retention factor (k) between 2 and 10.[17]

    • If peak tailing is observed, implement the strategies outlined in FAQ 3.

  • MS/MS Parameter Optimization:

    • Perform a product ion scan of the [M+H]+ precursor ion for this compound.

    • Vary the collision energy (Table 3) to find the optimal setting that produces a range of informative fragment ions.[1][14]

  • Method Validation:

    • Once the method is optimized, validate it for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, as required by your application.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity for this compound check_source Are ESI source parameters optimized? start->check_source optimize_source Optimize capillary voltage, gas flows, and temperatures. check_source->optimize_source No check_fragmentation Is in-source fragmentation occurring? check_source->check_fragmentation Yes optimize_source->check_fragmentation end_good Signal Intensity Improved optimize_source->end_good reduce_cone_voltage Decrease cone/fragmentor voltage. check_fragmentation->reduce_cone_voltage Yes check_matrix_effects Are matrix effects suspected? check_fragmentation->check_matrix_effects No reduce_cone_voltage->check_matrix_effects reduce_cone_voltage->end_good improve_chromatography Improve chromatographic separation or enhance sample cleanup. check_matrix_effects->improve_chromatography Yes check_concentration Is the sample concentration adequate? check_matrix_effects->check_concentration No improve_chromatography->check_concentration improve_chromatography->end_good concentrate_sample Concentrate the sample. check_concentration->concentrate_sample No check_concentration->end_good Yes concentrate_sample->end_good end_bad Issue Persists - Consult Instrument Specialist concentrate_sample->end_bad

Caption: Troubleshooting workflow for low signal intensity.

ResolutionFactors cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer cluster_Sample Sample Properties MS_Resolution High Mass Resolution LC_Column Column Chemistry & Dimensions LC_Column->MS_Resolution Mobile_Phase Mobile Phase Composition Mobile_Phase->MS_Resolution Gradient Gradient Profile Gradient->MS_Resolution Mass_Analyzer Mass Analyzer Type (e.g., Orbitrap, TOF) Mass_Analyzer->MS_Resolution Scan_Rate Scan Rate Scan_Rate->MS_Resolution Ion_Flux Ion Flux to Analyzer Ion_Flux->MS_Resolution Sample_Complexity Sample Complexity Sample_Complexity->MS_Resolution Analyte_Concentration Analyte Concentration Analyte_Concentration->MS_Resolution

Caption: Factors influencing mass resolution in LC-MS.

References

Technical Support Center: Scaling up the Purification of Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scaled-up purification of Aspergillin PZ from Aspergillus awamori cultures.

Important Note: this compound is a Secondary Metabolite

It is critical to understand that this compound is an isoindole-alkaloid, a type of secondary metabolite; it is not an enzyme.[1][2] This distinction is fundamental, as the purification strategies for small molecule alkaloids differ significantly from those for proteins or enzymes. Methodologies for this compound should focus on techniques suitable for natural product chemistry, such as solvent extraction and chromatography, rather than protein purification methods.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a fungal secondary metabolite, specifically a complex isoindole-alkaloid with the molecular formula C24H35NO4.[1][6] It was originally isolated from the fungus Aspergillus awamori.[2][7] It has reported antifungal and cytotoxic activities and is soluble in solvents like methanol, ethanol, and DMSO.[8][9]

Q2: How can I increase the yield of this compound from my Aspergillus awamori culture before starting purification? A2: Optimizing fermentation conditions is the most critical step for maximizing the initial yield. The production of fungal secondary metabolites is highly sensitive to culture conditions.[10] Consider the following:

  • Media Composition: Experiment with different solid and liquid media. Studies on A. awamori have shown that media like rice and malt dextrose agar can significantly influence the diversity and quantity of secondary metabolites produced.[1][11]

  • OSMAC Approach: Utilize the "One Strain, Many Compounds" (OSMAC) approach by varying culture parameters such as temperature, pH, aeration, and incubation time to trigger the expression of different biosynthetic gene clusters.[1][10]

  • Elicitors: Introduce chemical elicitors or epigenetic modifiers (e.g., nicotinamide, valproic acid) into the culture medium. These can activate silent gene clusters, potentially leading to higher production of this compound.[1][11]

Q3: What is the general strategy for scaling up the purification of this compound? A3: A typical scaled-up purification strategy for a fungal secondary metabolite like this compound involves a multi-step process:

  • Large-Scale Fermentation: Culturing A. awamori in large-volume fermenters under optimized conditions.[12]

  • Biomass Separation: Separating the fungal mycelium from the culture broth via filtration or centrifugation.

  • Crude Extraction: Extracting the metabolites from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate, methanol).

  • Liquid-Liquid Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

  • Chromatographic Fractionation: Subjecting the active fraction to large-scale chromatography (e.g., flash chromatography on silica gel) to separate the components.[13][14]

  • High-Resolution Purification: Further purifying the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).[15]

  • Crystallization: Obtaining the final high-purity product through crystallization.[3][16]

Q4: Which chromatographic techniques are suitable for large-scale purification of natural products? A4: For scaling up, you should move from analytical techniques to preparative ones. Suitable methods include:

  • Flash Chromatography: An excellent and rapid method for the initial fractionation of crude extracts. It uses medium pressure and is easily scalable.

  • Preparative HPLC: Used for the final purification steps where high resolution is required to separate closely related compounds. Scaling up from analytical UPLC/HPLC methods often involves using columns with a larger diameter and adjusting gradient conditions to maintain separation.[15]

  • Countercurrent Chromatography (CCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of sensitive compounds.[17][18]

Q5: What is "activity-guided fractionation," and why is it relevant for this compound? A5: Activity-guided fractionation is a process used to isolate a specific bioactive compound from a complex mixture.[19][20] The crude extract is first separated into multiple fractions. Each fraction is then tested for a specific biological activity (e.g., antifungal, cytotoxic).[21][22] Only the fractions that show high activity are selected for further rounds of purification.[20] Since the original discovery of this compound relied on this method, it is a proven and effective strategy to track the target compound during the purification process, especially when a pure analytical standard is not readily available.[2]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient fermentation. 2. Incomplete extraction from biomass/broth. 3. Degradation of the target compound.1. Re-optimize fermentation parameters (media, temperature, time).[10] 2. Test different extraction solvents or solvent combinations. Increase the solvent-to-sample ratio and extraction time. Consider using techniques like sonication to improve cell lysis. 3. Ensure extraction and evaporation are performed at low temperatures to prevent thermal degradation.
Target Compound Not Found in Extract 1. Fermentation conditions did not induce production. 2. This compound was lost during initial workup. 3. Analytical method (e.g., HPLC-UV) is not sensitive enough or is using the wrong detection wavelength.1. Use the OSMAC approach to test various culture conditions.[1] 2. Analyze all phases during extraction (e.g., aqueous and organic layers) to ensure the compound was not discarded. 3. Use a more sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS) for initial screening.[23][24]
Poor Separation During Column Chromatography 1. Improper solvent system (mobile phase). 2. Column is overloaded with crude extract. 3. Incorrect stationary phase (e.g., silica, C18).1. Perform small-scale Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. 2. Reduce the sample load. For flash chromatography, a typical load is 1-10% of the column weight.[14] 3. Test different stationary phases (e.g., normal-phase silica vs. reversed-phase C18) to find one that provides the best selectivity for this compound.
Co-elution of Impurities with this compound 1. Insufficient resolution of the chromatographic method. 2. Impurity has very similar physicochemical properties to this compound.1. Switch to a higher-resolution technique like preparative HPLC. 2. Optimize the HPLC gradient. Use a "focused gradient," which is a shallow gradient around the elution point of the target compound, to improve separation from closely eluting impurities.[15] 3. Try an orthogonal separation method (e.g., a different column chemistry or mobile phase system).
This compound Precipitates During Purification 1. Solvent composition changes, reducing solubility. 2. The concentration of this compound exceeds its solubility limit in the current solvent.1. Maintain a minimum level of a good solvent (e.g., methanol, DMSO) in your mobile phase or fractions. 2. Dilute the sample or fractions. If precipitation occurs in an HPLC system, it can cause high backpressure and blockages.
Difficulty with Final Crystallization 1. Sample purity is still too low. 2. Incorrect choice of crystallization solvent(s). 3. Supersaturation not achieved correctly.1. Perform an additional purification step (e.g., another round of preparative HPLC). 2. Screen a wide range of solvents and solvent-antisolvent pairs. 3. Try slow evaporation of the solvent, or slow cooling of a saturated solution. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[16]
High Column Backpressure in Preparative HPLC 1. Particulate matter in the sample or mobile phase. 2. Sample precipitation at the head of the column. 3. Flow rate is too high for the column packing.1. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use. 2. Ensure the sample is fully dissolved in the initial mobile phase. If necessary, reduce the sample concentration. 3. Reduce the flow rate. Verify that the operating pressure is within the manufacturer's limits for the column.
Data Presentation: Purification Summary

Quantitative data should be meticulously tracked at each stage of the purification process to calculate yield and assess purity.

Table 1: Example Purification Summary for this compound

Purification Step Total Dry Mass (g) This compound Purity (%) This compound Mass (mg) Step Yield (%) Overall Yield (%)
Crude Ethyl Acetate Extract 150.0 0.5 750 100 100
Liquid-Liquid Partition (Methanol Fraction) 45.0 1.5 675 90.0 90.0
Flash Chromatography (Pool of Fractions 8-12) 8.2 8.0 656 97.2 87.5
Preparative HPLC (Main Peak) 0.55 96.0 528 80.5 70.4

| Crystallization | 0.41 | >99.0 | 406 | 76.9 | 54.1 |

Table 2: Example Solvent System Selection for Chromatography

Technique Stationary Phase Mobile Phase System (Gradient) Purpose
Flash Chromatography Silica Gel Hexane : Ethyl Acetate (e.g., 100:0 to 50:50) Initial fractionation of partitioned extract.
Preparative HPLC C18 Silica Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) High-resolution purification of semi-pure fractions.

| Crystallization | N/A | Methanol / Water | Final purification to obtain solid, high-purity this compound. |

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Aspergillus awamori

  • Prepare the optimized liquid culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth) in a large-scale fermenter and sterilize.

  • Inoculate the medium with a high-density spore suspension of A. awamori (e.g., 10^7 spores/mL).

  • Incubate for the predetermined optimal duration (e.g., 7-14 days) at the optimal temperature (e.g., 28-30°C) with controlled aeration and agitation.

  • Monitor the culture periodically for growth and secondary metabolite production via small-scale extraction and LC-MS analysis.

Protocol 2: Extraction of Crude Metabolites

  • Separate the fungal biomass from the culture broth using industrial-scale filtration or centrifugation.

  • Exhaustively extract the filtered broth with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Homogenize the fungal biomass in methanol or acetone to lyse the cells. Filter the mixture and collect the filtrate.

  • Evaporate the solvent from the biomass filtrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to yield the crude extract. Weigh the final product.

Protocol 3: Activity-Guided Fractionation using Flash Chromatography

  • Adsorb a portion of the crude extract (e.g., 10 g) onto a small amount of silica gel.

  • Load the dried material onto a pre-packed large-scale silica gel flash column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Collect fractions of a fixed volume (e.g., 250 mL) and monitor the elution profile using TLC or HPLC-UV.

  • Perform a bioassay (e.g., antifungal assay) on a small aliquot of each fraction.

  • Combine the active fractions that contain the target compound (as determined by LC-MS analysis) and evaporate the solvent.

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for the scaled-up purification and isolation of this compound.

Scaled_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction & Initial Cleanup cluster_2 Downstream Processing: Purification cluster_3 Final Product Fermentation 1. Large-Scale Fermentation (Aspergillus awamori) Harvesting 2. Biomass-Broth Separation (Filtration/Centrifugation) Fermentation->Harvesting Extraction 3. Solvent Extraction (Mycelium & Broth) Harvesting->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Partitioning 5. Liquid-Liquid Partitioning Concentration->Partitioning FlashChrom 6. Flash Chromatography (Activity-Guided Fractionation) Partitioning->FlashChrom PrepHPLC 7. Preparative HPLC (High-Resolution Purification) FlashChrom->PrepHPLC Active Fractions Crystallization 8. Crystallization PrepHPLC->Crystallization Pure Fractions FinalProduct High-Purity This compound (>99%) Crystallization->FinalProduct

Caption: Workflow for scaled-up purification of this compound.

References

Minimizing degradation of Aspergillin PZ during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to minimize the degradation of Aspergillin PZ during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure as an isoindole alkaloid and information from its synthesis, this compound is likely sensitive to several factors. The primary concerns are pH, temperature, and light exposure. Acidic conditions, in particular, have been noted to influence its formation and stability, suggesting that maintaining a neutral pH is crucial.[1]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or colder, protected from light and moisture. Before use, it is critical to allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: How should I store this compound in solution?

A3: As a general best practice, solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store aliquots in a suitable solvent (e.g., DMSO or ethanol) at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of this compound in aqueous solutions is expected to be lower, particularly at non-neutral pH.

Q4: I am observing a loss of activity in my experiments. Could my this compound have degraded?

A4: A loss of biological activity is a common indicator of compound degradation. If you suspect degradation, it is advisable to perform a purity check of your sample using an analytical technique such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your sample with that of a freshly prepared standard to identify any new peaks that may correspond to degradation products.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively published, isoindole alkaloids can be susceptible to hydrolysis, oxidation, and rearrangements, particularly under acidic or basic conditions. The presence of multiple stereocenters and functional groups in this compound suggests that it may be prone to epimerization or other structural changes under stress conditions.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This issue may stem from the degradation of your this compound stock. Follow this troubleshooting workflow to diagnose the problem.

G start Start: Inconsistent Results check_storage Verify Storage Conditions (Solid: -20°C, dark, dry) (Solution: -80°C, single-use aliquots) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices (See FAQs Q2 & Q3) storage_ok->correct_storage No prepare_fresh Prepare Fresh Solution of this compound storage_ok->prepare_fresh Yes correct_storage->prepare_fresh purity_check Perform Purity Analysis (e.g., HPLC) prepare_fresh->purity_check purity_ok Purity Acceptable? purity_check->purity_ok degraded_stock Conclusion: Stock is Degraded. Source new compound. purity_ok->degraded_stock No troubleshoot_assay Conclusion: this compound is likely stable. Troubleshoot other experimental parameters. purity_ok->troubleshoot_assay Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the physical appearance of this compound (e.g., color change, precipitation).

Visible changes are a strong indication of chemical degradation or poor solubility.

G start Start: Physical Change Observed is_solution Is the sample a solution? start->is_solution check_solid Inspect Solid Sample: - Color change? - Clumping? is_solution->check_solid No check_solution Inspect Solution: - Precipitation? - Color change? is_solution->check_solution Yes solid_issue Conclusion: Potential moisture absorption or degradation. Consider purity analysis. check_solid->solid_issue solubility_issue Potential Solubility Issue: - Gently warm solution. - Consider a different solvent. check_solution->solubility_issue Precipitation degradation_issue Potential Degradation: - Prepare fresh solution. - Perform purity analysis. check_solution->degradation_issue Color Change

Caption: Troubleshooting guide for physical changes in this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify conditions under which this compound degrades. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound in an oven at 60°C for 24 hours. Separately, incubate 1 mL of the stock solution at 60°C.

    • Photolytic Degradation: Expose the solid this compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the major degradation products.

G start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (60°C, Solid & Solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Degradation analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
Control 24
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Thermal (60°C) 24
Photolytic 24

Table 2: Long-Term Stability Study of Solid this compound at Different Temperatures

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance
-80°C 0
3
6
12
-20°C 0
3
6
12
4°C 0
3
6
12

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Activities of Aspergillin PZ and Trichoderone B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, fungal secondary metabolites represent a rich source of novel bioactive compounds with therapeutic potential. Among these, Aspergillin PZ and Trichoderone B, two structurally similar pentacyclic aspochalasins, have garnered attention for their cytotoxic properties against cancer cell lines. This guide provides a comparative overview of their cytotoxic activities, supported by available experimental data, to assist researchers and drug development professionals in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Trichoderone B have been evaluated against various human cancer cell lines. The following tables summarize the key quantitative data from these studies.

A preliminary single-dose assay at a concentration of 10 µM was conducted as part of the NCI-60 Human Tumor Cell Lines Screen. The results, presented as the percentage of cell growth, indicate that both compounds exhibit a similar cytotoxic profile and generally low potency, with some exceptions.[1]

Table 1: Comparative Cytotoxicity of this compound and Trichoderone B against selected NCI-60 Human Tumor Cell Lines (10 µM) [1][2]

Cell LineCancer Type% Cell Growth (this compound)% Cell Growth (Trichoderone B)
Leukemia
CCRF-CEMAcute Lymphoblastic Leukemia101.9977.49
HL-60(TB)Promyelocytic Leukemia100.2276.41
RPMI-8226Multiple Myeloma95.8373.32
Lung Cancer
HOP-92Non-Small Cell Lung Cancer73.8168.91
Kidney Cancer
A498Renal Cell Carcinoma74.2270.65
Melanoma
UACC-257Melanoma100.0473.09
CNS Cancer
SNB-75Glioblastoma48.6942.71

Note: A lower percentage of cell growth indicates higher cytotoxic activity.

Further studies have determined the half-maximal inhibitory concentration (IC50) values for each compound against different cancer cell lines, providing a more quantitative measure of their potency.

Table 2: IC50 Values of this compound against various Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia56.61
A2780Ovarian Carcinoma>5
PC3Prostate Adenocarcinoma>25
LNCaPProstate Adenocarcinoma>50

Table 3: IC50 Values of Trichoderone against various Cancer Cell Lines [4][5]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma7.02
HeLaCervical Carcinoma7.02
PC3Prostate Carcinoma7.02
BGC-823Stomach Carcinoma7.02
HCT-116Colon Carcinoma7.02
MCF-7Breast Carcinoma7.02
HLFNormal Human Lung Fibroblast>7.02

Note: Trichoderone displayed potent cytotoxicity against a panel of six cancer cell lines, while showing minimal cytotoxicity against the normal human lung fibroblast cell line HLF.[4][5]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and Trichoderone B involved established in vitro assays. The following are detailed methodologies for the key experiments cited.

NCI-60 Human Tumor Cell Lines Screen

The National Cancer Institute's 60 human tumor cell line screen is a well-established platform for identifying and characterizing novel anticancer agents.

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: this compound and Trichoderone B were dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Treatment: Cells were seeded into 96-well plates and incubated for 24 hours. The compounds were then added at a single concentration of 10 µM.

  • Incubation: The plates were incubated for an additional 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay was used to determine cell viability. This assay is based on the ability of SRB to bind to protein components of cells.

  • Data Analysis: The percentage of cell growth was calculated relative to untreated control cells.

MTT Assay (for Trichoderone)[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (A549, HeLa, PC3, BGC-823, HCT-116, MCF-7) and normal cells (HLF) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of Trichoderone for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (for this compound and Trichoderone B purification)[1]

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Culture: MIA PaCa-2 pancreatic cancer cells were used for activity-guided purification.

  • Treatment: Semi-purified extracts containing this compound or Trichoderone B were added to the cells.

  • Lysis and ATP Measurement: After the desired incubation time, the CellTiter-Glo® Reagent was added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Reading: The luminescence was measured using a luminometer.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound and Trichoderone B have not yet been fully elucidated.[1] However, their structural similarity to cytochalasin D, a known actin polymerization inhibitor, suggests that they may exert their cytotoxic effects by disrupting the cytoskeleton.[1] Potential mechanisms could involve the interruption of cytokinesis, cell adhesion, motility, or signaling pathways that are crucial for the proliferation of rapidly dividing cancer cells.[1] Further research is necessary to determine the specific molecular targets and signaling cascades affected by these compounds.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound using a cell-based assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Lines) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound / Trichoderone B) Treatment 4. Compound Treatment (Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Assay 5. Viability Assay (e.g., MTT, SRB, ATP-based) Treatment->Assay Measurement 6. Data Acquisition (e.g., Absorbance, Luminescence) Assay->Measurement Analysis 7. Calculation (% Growth Inhibition, IC50) Measurement->Analysis

Caption: General workflow for in vitro cytotoxicity assessment.

References

A Comparative Guide to the Bioactivity of Aspergillin PZ and Other Cytochalasans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Aspergillin PZ with other members of the cytochalasan family of fungal metabolites. Cytochalasans are recognized for their potent effects on the actin cytoskeleton and their potential as anticancer agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to facilitate informed decisions in research and drug development.

Executive Summary

This compound, a structurally complex cytochalasan, has demonstrated cytotoxic and antioxidant properties. However, its bioactivity in comparison to other well-studied cytochalasans reveals a varied landscape. While some studies indicate significant anticancer effects, others suggest its antitumor properties may be less potent than other members of this class. This guide aims to present the available data to offer a comparative perspective.

Comparative Bioactivity Data

The cytotoxic activity of this compound and other selected cytochalasans is presented below. It is important to note that the IC50 values are influenced by the cell line, assay duration, and specific experimental conditions. Therefore, direct comparisons across different studies should be made with caution.

CompoundCell LineAssayIC50 (µM)Reference
This compound HL-60 (Leukemia)Not Specified56.61[1]
A2780 (Ovarian)Not Specified>5[1]
PC3 (Prostate)Not Specified>25[1]
LNCaP (Prostate)Not Specified>50[1]
Cytochalasin B HeLa (Cervical)WST-87.9[2]
M109 (Lung Carcinoma)MTT~15 (Calculated from IC80)[3]
B16BL6 (Melanoma)MTT~10 (Calculated from IC80)[3]
Cytochalasin D CT26 (Colon Carcinoma)Not SpecifiedNot Specified, but potent[4]
P388/ADR (Leukemia)MTT42[3]
Chaetoglobosin A HCT116 (Colon)MTT3.15[5]
A549 (Lung)MTT6.56[5]
SGC-7901 (Gastric)MTT7.48[5]
Chaetoglobosin U KB (Nasopharyngeal)Not Specified16.0[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cytochalasan compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin monomers (G-actin) into filaments (F-actin).

Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer. This change in fluorescence is used to monitor the kinetics of actin polymerization.

Procedure:

  • Actin Preparation: Prepare a solution of pyrene-labeled G-actin in a low ionic strength buffer (G-buffer).

  • Initiation of Polymerization: Add the test compound (e.g., this compound or other cytochalasans) at various concentrations to the G-actin solution. Initiate polymerization by adding a high ionic strength buffer (polymerization buffer).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., 365 nm excitation and 407 nm emission).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of the compound is assessed by comparing the polymerization kinetics in its presence to that of a control.

Signaling Pathways

Cytochalasans exert their biological effects through the modulation of key cellular signaling pathways, primarily by disrupting the actin cytoskeleton, which can subsequently trigger apoptosis.

Cytochalasan-Induced Apoptosis

Disruption of the actin cytoskeleton by cytochalasans can initiate a cascade of events leading to programmed cell death, often through the mitochondrial pathway.

Cytochalasan_Induced_Apoptosis Cytochalasans Cytochalasans Actin Actin Cytoskeleton Disruption Cytochalasans->Actin Mitochondria Mitochondrial Dysfunction Actin->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cytochalasan-induced mitochondrial apoptosis pathway.

Actin Polymerization Dynamics

The fundamental process of actin polymerization is a primary target of cytochalasans. Understanding this workflow is crucial for interpreting their mechanism of action.

Actin_Polymerization G_Actin G-Actin (Monomers) Nucleation Nucleation G_Actin->Nucleation F_Actin F-Actin (Filaments) Nucleation->F_Actin Forms Nuclei Elongation Elongation F_Actin->Elongation G-Actin Addition/ Dissociation Elongation->F_Actin Cytochalasans Cytochalasans Cytochalasans->Elongation Inhibits

Caption: The process of actin polymerization and its inhibition by cytochalasans.

Conclusion

References

Aspergillin PZ vs. Cisplatin: A Comparative Analysis of Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Aspergillin PZ, a secondary metabolite from fungi of the Aspergillus genus, and cisplatin, a widely used chemotherapeutic agent, against various cancer cell lines. While direct comparative studies are limited, this document synthesizes available in vitro data to offer insights into their relative potencies and mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the reported IC50 values for this compound and cisplatin across a range of human cancer cell lines. It is crucial to note that these values are derived from different studies and experimental conditions, which can influence the results. Therefore, direct comparison should be approached with caution.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia56.61
A2780Ovarian Cancer>5
PC3Prostate Cancer>25
LNCaPProstate Cancer>50
PANC-1Pancreatic CancerData not quantified
MDA-MB-231Breast CancerData not quantified
A549Lung CancerData not quantified

Note: Data for PANC-1, MDA-MB-231, and A549 cells indicate observed cytotoxicity without specific IC50 values provided in the reviewed literature.

Table 2: IC50 Values of Cisplatin in Selected Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Cancer4.97 ± 0.3248
A549Lung Cancer6.1472
MDA-MB-231Breast Cancer~22.872
A2780Ovarian Cancer~1.0Not Specified
PANC-1Pancreatic CancerData variableNot Specified

Note: Cisplatin IC50 values are known to vary significantly based on the specific experimental protocol, including the duration of drug exposure and the cell viability assay used.[1][2]

Experimental Protocols

The cytotoxic effects of both this compound and cisplatin are typically evaluated using colorimetric assays such as the MTT or SRB assay. These assays measure cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[3]

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.[4]

  • Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as DMSO.[4]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_cells Treat with this compound or Cisplatin incubate_adhesion->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[5]

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is dissolved in a Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways

This compound

The precise signaling pathways through which this compound induces cytotoxicity are not yet fully elucidated. However, secondary metabolites from Aspergillus species are known to induce apoptosis in cancer cells.[6] This often involves the activation of intrinsic and/or extrinsic apoptotic pathways. The induction of apoptosis by fungal metabolites can be associated with the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Apoptosis_Signaling_Pathway General Apoptotic Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis aspergillin_pz This compound (Potential Inducer) aspergillin_pz->death_receptor aspergillin_pz->dna_damage

Caption: Potential apoptotic pathways induced by this compound.

Cisplatin

The cytotoxic mechanism of cisplatin is well-established. Upon entering the cell, cisplatin forms aquated species that bind to DNA, creating intra- and inter-strand crosslinks. This DNA damage, if not adequately repaired, triggers a cascade of events leading to cell cycle arrest and apoptosis. The intrinsic apoptotic pathway is a major contributor to cisplatin-induced cell death, involving the activation of p53, modulation of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and subsequent activation of caspases.

Cisplatin_Mechanism Cisplatin Mechanism of Action cisplatin Cisplatin cellular_uptake Cellular Uptake cisplatin->cellular_uptake aquation Aquation cellular_uptake->aquation dna_binding DNA Binding and Crosslink Formation aquation->dna_binding dna_damage DNA Damage dna_binding->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis_induction Apoptosis Induction (Intrinsic Pathway) dna_damage->apoptosis_induction cell_death Cell Death cell_cycle_arrest->cell_death apoptosis_induction->cell_death

Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.

Conclusion

References

Validating the Antitumor Effects of Aspergillin PZ In Vivo: A Proposed Comparative Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillin PZ, a secondary metabolite isolated from the fungus Aspergillus awamori, has demonstrated cytotoxic effects against various cancer cell lines in vitro, including prostate, ovarian, and pancreatic cancer.[1] However, to date, there is a significant lack of publicly available in vivo data to validate these antitumor effects in a preclinical setting. Furthermore, some studies utilizing the synthetically produced version of (+)-Aspergillin PZ have reported a lack of activity in certain tumor cell lines, bringing its potential as a viable antitumor agent into question.[1][2]

This guide provides a proposed framework for a comprehensive in vivo validation study of this compound. It outlines detailed experimental protocols, proposes relevant comparative arms with standard-of-care alternatives, and presents a structure for data comparison. This document is intended to serve as a resource for researchers planning to investigate the preclinical efficacy of this compound.

Proposed In Vivo Study Design: A Comparative Framework

The following sections detail a hypothetical, yet robust, experimental design to assess the in vivo antitumor efficacy of this compound.

Table 1: Proposed In Vivo Efficacy Comparison of this compound
Treatment Group Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) (%) (Hypothetical) Change in Body Weight (%) (Hypothetical) Overall Survival (Days) (Hypothetical)
Vehicle ControlPC-3 Xenograft (Nude Mice)0.5% DMSO in Saline, i.p., daily0± 2%30
This compoundPC-3 Xenograft (Nude Mice)10 mg/kg, i.p., dailyData to be determinedData to be determinedData to be determined
This compoundPC-3 Xenograft (Nude Mice)25 mg/kg, i.p., dailyData to be determinedData to be determinedData to be determined
DocetaxelPC-3 Xenograft (Nude Mice)10 mg/kg, i.v., weekly~70-80%-5 to -10%45-50

This table presents a hypothetical structure for data comparison. Actual results for this compound are not yet available.

Detailed Experimental Protocols

A rigorous and well-documented methodology is critical for the validation of any potential therapeutic agent.

Animal Model and Cell Line
  • Cell Line: PC-3 human prostate adenocarcinoma cells would be selected based on the reported in vitro sensitivity to this compound.[1] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, would be used. These mice are immunocompromised and will not reject human tumor xenografts.

  • Tumor Implantation: Each mouse would be subcutaneously inoculated in the right flank with 5 x 10^6 PC-3 cells suspended in 100 µL of Matrigel.

Treatment Protocol
  • Tumor Growth Monitoring: Tumor volumes would be measured twice weekly with calipers using the formula: Volume = (length × width^2) / 2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, mice would be randomized into treatment groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • This compound: Synthesized and purified this compound would be dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Doses of 10 mg/kg and 25 mg/kg would be administered intraperitoneally (i.p.) daily.

    • Docetaxel (Positive Control): A standard-of-care chemotherapeutic for prostate cancer, would be administered intravenously (i.v.) at 10 mg/kg once a week.

    • Vehicle Control: The vehicle solution without the active compound would be administered daily via the same route as this compound.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study.

    • Body Weight: Monitored twice weekly as an indicator of toxicity.

    • Survival: A separate cohort of animals would be monitored for overall survival.

Pharmacokinetic and Pharmacodynamic Analysis
  • Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, blood samples would be collected at various time points after a single dose. Plasma concentrations of this compound would be determined by LC-MS/MS.

  • Pharmacodynamics (PD): At the end of the efficacy study, tumors would be excised for biomarker analysis. Given the proposed mechanisms of similar natural products, analyses could include:

    • Immunohistochemistry (IHC): To assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Western Blot: To analyze the expression of proteins in key signaling pathways potentially affected by this compound.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams generated using Graphviz can clearly illustrate the proposed experimental design and the potential molecular pathways involved.

experimental_workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Efficacy Monitoring Efficacy Monitoring Drug Administration->Efficacy Monitoring Endpoint Analysis Endpoint Analysis Efficacy Monitoring->Endpoint Analysis PK/PD Studies PK/PD Studies Endpoint Analysis->PK/PD Studies

Caption: Proposed workflow for in vivo validation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K ? This compound->Akt ? This compound->mTOR ? This compound->RAS ? This compound->ERK ?

Caption: Hypothesized signaling pathways targeted by this compound.

Conclusion and Future Directions

The in vitro cytotoxic profile of this compound warrants further investigation into its potential as an antitumor agent. However, the current lack of in vivo data represents a critical gap in its preclinical development. The proposed comparative study design provides a comprehensive roadmap for researchers to systematically evaluate the efficacy and safety of this compound in a validated animal model.

Should in vivo efficacy be established, further studies would be necessary to elucidate its precise mechanism of action, explore potential combination therapies, and assess its activity in a broader range of cancer models. The conflicting reports on its activity also highlight the importance of using well-characterized and authenticated sources of the compound in all future studies. This structured approach will be essential in determining whether this compound holds true promise as a novel therapeutic for cancer treatment.

References

Navigating Cisplatin Resistance: A Comparative Analysis of Aspergillin PZ's Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Framework for Evaluating Cross-Resistance in Cisplatin-Resistant Cancer Cells

Disclaimer: To date, no direct experimental studies have been published evaluating the cross-resistance of Aspergillin PZ in cisplatin-resistant cell lines. This guide, therefore, presents a hypothetical framework for such an investigation, outlining proposed experimental protocols, potential data outcomes, and the signaling pathways that could be involved. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring this compound as a potential therapeutic agent in the context of cisplatin resistance.

Cisplatin is a cornerstone of chemotherapy for various cancers, but the development of resistance remains a significant clinical challenge. Mechanisms of cisplatin resistance are multifaceted, often involving reduced drug accumulation, enhanced DNA repair, and evasion of apoptosis. Overcoming this resistance is a critical goal in oncology research. This compound, a secondary metabolite isolated from Aspergillus species, has demonstrated anticancer properties, but its efficacy in cisplatin-resistant models is unknown. This guide proposes a comparative study to assess the potential of this compound to overcome cisplatin resistance.

Proposed Evaluation of Cytotoxicity

A primary step in assessing cross-resistance is to compare the cytotoxic effects of this compound and cisplatin on both a cisplatin-sensitive parental cell line and its derived cisplatin-resistant subline. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Hypothetical IC50 Values of this compound and Cisplatin in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM) after 48h Treatment (Hypothetical Data)Resistance Factor (RF)
A2780 (Ovarian Cancer, Cisplatin-Sensitive)Cisplatin2.5-
A2780/CP70 (Ovarian Cancer, Cisplatin-Resistant)Cisplatin15.06.0
A2780 (Ovarian Cancer, Cisplatin-Sensitive)This compound8.0-
A2780/CP70 (Ovarian Cancer, Cisplatin-Resistant)This compound9.51.2

A low resistance factor for this compound would suggest its potential to circumvent the resistance mechanisms that affect cisplatin.

Investigating the Induction of Apoptosis

A hallmark of many effective cancer therapies is the induction of apoptosis. Cisplatin resistance is often linked to a decreased ability of cancer cells to undergo apoptosis in response to treatment. This section outlines a proposed experiment to compare the pro-apoptotic activity of this compound in sensitive versus resistant cells.

Table 2: Hypothetical Apoptosis Induction by this compound and Cisplatin

Cell LineTreatment (48h)Percentage of Apoptotic Cells (Annexin V+) (Hypothetical Data)
A2780 (Sensitive)Control5%
Cisplatin (5 µM)45%
This compound (10 µM)40%
A2780/CP70 (Resistant)Control6%
Cisplatin (5 µM)15%
This compound (10 µM)38%

Similar levels of apoptosis induced by this compound in both cell lines would indicate its mechanism of action may be independent of the cisplatin resistance pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are proposed protocols for the key experiments described above.

Cell Culture and Development of Resistant Cell Line
  • Cell Lines: The human ovarian cancer cell line A2780 (cisplatin-sensitive) and its cisplatin-resistant counterpart, A2780/CP70, would be used.

  • Culture Conditions: Cells would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. The A2780/CP70 cell line would be cultured in the presence of a low concentration of cisplatin to maintain its resistance phenotype.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or cisplatin for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in 6-well plates and treat with this compound or cisplatin at their respective IC50 concentrations for 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) will be determined.

Visualizing the Path Forward: Workflows and Signaling Pathways

Understanding the underlying molecular mechanisms is key to developing new therapeutic strategies. The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the signaling pathways potentially involved in this compound's action in cisplatin-resistant cells.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison A A2780 (Sensitive) E MTT Assay (Cytotoxicity, IC50) A->E F Annexin V/PI Staining (Apoptosis) A->F G Western Blot (Protein Expression) A->G B A2780/CP70 (Resistant) B->E B->F B->G C This compound C->E C->F C->G D Cisplatin D->E D->F D->G H Compare IC50 & RF E->H I Compare Apoptosis Rates F->I J Analyze Protein Level Changes (e.g., MRP2, Bcl-2, Bax) G->J

Caption: Proposed experimental workflow for evaluating this compound.

Known Mechanisms of Cisplatin Resistance

Cisplatin resistance can be multifactorial. Two common mechanisms are increased drug efflux mediated by transporters like MRP2 and the inhibition of apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.

G cluster_cell Cisplatin-Resistant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mrp2 MRP2 Transporter cis_out Extracellular Cisplatin mrp2->cis_out Efflux cis_in Cisplatin cis_in->mrp2 Binds to bax Bax (Pro-apoptotic) cis_in->bax Activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax Inhibits caspases Caspases bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes cis_out->cis_in Enters cell

Caption: Key mechanisms of cisplatin resistance.

Hypothesized Mechanism of this compound Action

It is hypothesized that this compound may induce apoptosis through a pathway that is not affected by the common cisplatin resistance mechanisms. For instance, it might directly activate pro-apoptotic proteins or inhibit anti-apoptotic proteins in a manner different from cisplatin.

G cluster_cell Cisplatin-Resistant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mrp2 MRP2 Transporter apz This compound apz->mrp2 Not a substrate? bcl2 Bcl-2 (Anti-apoptotic) apz->bcl2 Inhibits? bax Bax (Pro-apoptotic) apz->bax Directly Activates? caspases Caspases bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes apz_out Extracellular This compound apz_out->apz Enters cell

Caption: Hypothesized mechanism for overcoming resistance.

A Comparative Guide to the Mechanisms of Action: Aspergillin PZ vs. Cytochalasin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanism of action of Cytochalasin D with the presumed mechanism of Aspergillin PZ, both belonging to the cytochalasan family of fungal metabolites. While Cytochalasin D is a well-characterized inhibitor of actin polymerization, specific experimental data on the mechanism of this compound is limited. This guide summarizes the existing knowledge and provides a framework for the experimental investigation of this compound.

Overview of Mechanism of Action

Cytochalasin D is a potent and cell-permeable mycotoxin that disrupts the actin cytoskeleton. Its primary mechanism of action involves binding to the barbed (fast-growing) end of filamentous actin (F-actin), thereby preventing the addition of new actin monomers and inhibiting polymer elongation.[1][2][3] This capping activity leads to a net depolymerization of actin filaments in cells.[1] Furthermore, Cytochalasin D can induce the dimerization of monomeric actin (G-actin) in the presence of Mg2+ and stimulate ATP hydrolysis, which contributes to the disruption of actin dynamics.[4][5][6] The disruption of the actin cytoskeleton by Cytochalasin D has been shown to affect various cellular processes and signaling pathways, including cell motility, cytokinesis, and the activation of stress-activated protein kinases.[7][8]

This compound is an aspochalasin, a subclass of cytochalasans.[9] While its precise mechanism of action has not been extensively studied, it is presumed to be similar to other cytochalasans like Cytochalasin D, primarily involving the inhibition of actin polymerization.[9][10] This hypothesis is based on its structural similarity to other known actin inhibitors within the same chemical family.[11] Further experimental validation is required to definitively elucidate the specific molecular interactions and cellular effects of this compound.

Comparative Data

The following table summarizes the available quantitative data for Cytochalasin D and highlights the current knowledge gap for this compound.

ParameterCytochalasin DThis compound
Target Barbed end of F-actinPresumed to be the barbed end of F-actin
Primary Effect Inhibition of actin polymerization[1][7]Presumed inhibition of actin polymerization[9]
IC50 for Actin Polymerization 25 nM[7]Data not available
Binding Affinity (Kd) to F-actin 2 nM[3]Data not available
Binding Affinity (Kd) to G-actin 2 µM[3]Data not available
Cytotoxicity (IC50) Cell line dependent (e.g., ~0.24-15 µg/mL for CT26 cells)[7]Data not available (NCI-60 data suggests cytotoxic activity)[9]

Signaling Pathways

Cytochalasin D Signaling

Cytochalasin D-induced disruption of the actin cytoskeleton can trigger various downstream signaling cascades. For instance, it has been shown to activate p53-dependent pathways, leading to cell cycle arrest at the G1-S transition.[6][7] Additionally, it can induce pro-apoptotic pathways involving p38 and SAPK/JNK.[8] In some cell types, it can also activate survival signals through the ERK1/2 pathway.[8] Furthermore, there is evidence for the involvement of the PI3 kinase/Akt signaling pathway in the cellular response to Cytochalasin D.[12]

CytochalasinD_Signaling CytoD Cytochalasin D Actin Actin Filament Disruption CytoD->Actin p53 p53 Activation Actin->p53 p38_JNK p38/JNK Activation Actin->p38_JNK ERK ERK1/2 Activation Actin->ERK PI3K_Akt PI3K/Akt Pathway Actin->PI3K_Akt G1S G1-S Cell Cycle Arrest p53->G1S Apoptosis Apoptosis p38_JNK->Apoptosis Survival Cell Survival ERK->Survival

Caption: Signaling pathways affected by Cytochalasin D.
This compound Signaling

The specific signaling pathways affected by this compound have not yet been determined. It is plausible that, like Cytochalasin D, it could modulate pathways sensitive to cytoskeletal integrity.

Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of actin polymerization inhibitors and can be applied to compare this compound and Cytochalasin D.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of actin polymerization in real-time using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.[13][14][15]

Methodology:

  • Preparation of Reagents:

    • Purify and pyrene-label actin from rabbit skeletal muscle.[14]

    • Prepare G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).

    • Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Prepare stock solutions of this compound and Cytochalasin D in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a fluorometer cuvette, mix pyrene-labeled G-actin (e.g., 5-10% of total actin) with unlabeled G-actin in G-buffer.

    • Add the test compound (this compound or Cytochalasin D) at various concentrations or the vehicle control.

    • Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Determine the initial rate of polymerization from the slope of the linear phase of the curve.

    • Determine the steady-state fluorescence to assess the final extent of polymerization.

Actin_Polymerization_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis PyreneActin Pyrene-labeled G-actin Mix Mix Actin, Compound, and Buffer PyreneActin->Mix Compound Test Compound (this compound or Cytochalasin D) Compound->Mix Buffer G-Buffer Buffer->Mix Initiate Initiate Polymerization (add 10x Poly Buffer) Mix->Initiate Measure Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Rate and Extent of Polymerization Plot->Analyze

Caption: Workflow for the in vitro actin polymerization assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[16][17]

Methodology:

  • Cell Culture:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound or Cytochalasin D for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against compound concentration to determine the IC50 value.

F-Actin Staining with Phalloidin

This fluorescence microscopy technique allows for the visualization of the actin cytoskeleton in fixed cells.[18][19]

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound, Cytochalasin D, or vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 3-4% formaldehyde in PBS for 10-30 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

  • Phalloidin Staining:

    • Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) for 20-90 minutes at room temperature, protected from light.[19]

  • Mounting and Imaging:

    • Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Visualize the actin filaments using a fluorescence microscope with the appropriate filter set.

Conclusion

Cytochalasin D is a well-established inhibitor of actin polymerization with a clearly defined mechanism of action. This compound, as a related cytochalasan, is strongly predicted to share this fundamental mechanism. However, the lack of direct experimental data for this compound necessitates further investigation to confirm its specific effects on actin dynamics and to explore any potential differences in potency or downstream cellular consequences compared to Cytochalasin D. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which will be crucial for understanding the full biological and therapeutic potential of this compound.

References

The Quest for Potent Bioactivity: A Structural Activity Relationship Guide to Aspergillin PZ Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the design of novel therapeutics. This guide delves into the structural activity relationship (SAR) of Aspergillin PZ, a complex pentacyclic isoindole alkaloid with reported antifungal and anticancer properties. While comprehensive SAR studies on a wide range of this compound analogs are still emerging, this document summarizes the known biological data of this compound and its biosynthetic precursor, outlines key experimental protocols for its evaluation, and proposes a strategic framework for future analog development and SAR exploration.

This compound, first isolated from Aspergillus awamori, is a fascinating natural product belonging to the cytochalasan family.[1][2] Its unique and complex architecture, featuring ten contiguous stereocenters, has made it a challenging target for total synthesis.[1] Initial screenings revealed its potential as an antitumor and antifungal agent, sparking interest in its therapeutic applications.[1][2] However, subsequent evaluations of the synthetic material have called into question the robustness of its antitumor effects, highlighting the need for further investigation and the potential for analog synthesis to enhance its bioactivity.[1][3]

Comparative Biological Activity of this compound and Related Compounds

To date, the majority of the biological data focuses on the natural product this compound and its likely biogenetic precursor, aspochalasin D.[1] The following table summarizes the reported in vitro activities of these compounds against various cell lines and pathogens.

CompoundTargetAssayActivityReference
This compound Pyricularia oryzaeAntifungalModerate induction of conidial deformation[2]
Human Prostate Cancer (PC3)Cytotoxicity (MTT Assay)IC50: >25 µM[3]
Human Prostate Cancer (LNCaP)Cytotoxicity (MTT Assay)IC50: >50 µM[3]
Human Ovarian Cancer (A2780)Cytotoxicity (MTT Assay)IC50: >5 µM[3]
Human Pancreatic Cancer (PANC-1)CytotoxicityNot specified[3]
Human Breast Cancer (MDA-MB-231)CytotoxicityNot specified[3]
Human Lung Cancer (A549)CytotoxicityNot specified[3]
Various BacteriaAntimicrobial (Disc Diffusion)Low activity (approx. 2-3 mm zone)[3]
Aspochalasin D Not specifiedNot specifiedCentral member of the aspochalasin family with potent bioactivities.[1][1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cell lines (e.g., PC3, LNCaP, A2780) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Disc Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound or its analogs.

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions for the test bacteria (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

A Proposed Workflow for this compound Analog SAR Study

A systematic SAR study of this compound analogs is crucial for identifying compounds with enhanced potency and selectivity. The following workflow outlines a rational approach to such a study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization cluster_3 Lead Optimization Start This compound Scaffold A1 Identify Key Structural Motifs for Modification Start->A1 A2 Design Virtual Library of Analogs A1->A2 A3 Prioritize Analogs for Synthesis A2->A3 A4 Synthesize Prioritized Analogs A3->A4 B1 In Vitro Screening (Anticancer & Antifungal Assays) A4->B1 B2 Determine IC50 / MIC Values B1->B2 B3 Assess Selectivity & Toxicity B2->B3 C1 Analyze Structure-Activity Relationships B3->C1 C2 Identify Pharmacophore & Auxophore C1->C2 C3 Design Next-Generation Analogs C2->C3 D1 In Vivo Efficacy Studies C2->D1 C3->A4 Iterative Optimization D2 ADME/Tox Profiling D1->D2 D3 Lead Candidate Selection D2->D3 Biosynthesis AspochalasinD Aspochalasin D ActivatedEnone Activated Enone Intermediate AspochalasinD->ActivatedEnone Activation Carbocation Tertiary Carbocation ActivatedEnone->Carbocation Transannular Attack AspergillinPZ This compound Carbocation->AspergillinPZ Interception by Hydroxy Group

References

A Head-to-Head Comparison of Aspergillin PZ and Terphenyllin Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, fungal secondary metabolites represent a rich source of bioactive compounds with therapeutic potential. Among these, Aspergillin PZ, an isoindole alkaloid from Aspergillus awamori, and Terphenyllin, a p-terphenyl metabolite produced by various Aspergillus species, have garnered interest for their diverse biological activities. This guide provides an objective, data-driven comparison of the bioactivities of this compound and Terphenyllin, focusing on their anticancer and antimicrobial properties.

Summary of Bioactivities

BioactivityThis compoundTerphenyllin
Anticancer Demonstrates weak to moderate cytotoxic activity. NCI-60 screen at 10 µM showed significant growth inhibition in a subset of cell lines.[1] Cytotoxic effects have been observed against prostate, ovarian, pancreatic, and lung cancer cell lines.[1]Exhibits potent anticancer activity across various cancer cell lines, including melanoma, gastric, and pancreatic cancers.[1]
Antimicrobial Shows low antimicrobial activity against some bacteria, with inhibition zones of approximately 2-3 mm in disc diffusion assays.[1] It has been noted to cause moderate deformation of Pyricularia oryzae conidia.[2]Also demonstrates low antimicrobial activity in disc diffusion assays with similar inhibition zones of 2-3 mm.[1]
Antioxidant Exhibits apparent DPPH free radical scavenging activity at high concentrations.[1]Shows apparent DPPH free radical scavenging activity at high concentrations.[1]

Anticancer Activity: A Quantitative Comparison

Direct comparison of the anticancer potency of this compound and Terphenyllin is challenging due to the limited availability of IC50 values for this compound in the public domain. However, data from the National Cancer Institute's (NCI) 60-cell line screening provides valuable insights into the activity of this compound at a single high concentration.

Table 1: Cytotoxicity of this compound against selected NCI-60 Human Tumor Cell Lines at 10 µM

Cell LineCancer TypeGrowth Inhibition (%)
UACC-257Melanoma>25
HOP-92Non-Small Cell Lung>25
A498Renal>25
SNB-75CNS>25

Data sourced from a single-dose assay and indicates a growth reduction of over 25% for the listed cell lines when exposed to 10 µM of this compound.

In contrast, Terphenyllin and its derivatives have been more extensively studied, with specific IC50 values reported for several cell lines.

Table 2: Reported IC50 Values for Terphenyllin and its Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
TerphenyllinA375MelanomaMost pronounced inhibitory effect in a screening of six cell lines.[1]
TerphenyllinMKN1, BGC823Gastric CancerConcentration-dependent inhibition of growth, proliferation, and colony formation.
Terphenyllin derivative (CHNQD-00824)BT549Breast Cancer0.16
Terphenyllin derivative (CHNQD-00824)U2OSOsteosarcoma< 1.0
Terphenyllin derivative (CHNQD-00824)HCT8Colon Cancer< 1.0
Terphenyllin derivative (CHNQD-00824)HCT116Colon Cancer< 1.0
Terphenyllin derivative (CHNQD-00824)DU145Prostate Cancer< 1.0

Antimicrobial Activity

Both this compound and Terphenyllin have been reported to exhibit low antimicrobial activity in disc diffusion assays, showing inhibition zones of approximately 2-3 mm against tested bacteria.[1] this compound has also been observed to moderately deform the conidia of the fungus Pyricularia oryzae.[2] Due to the qualitative nature of this data, a direct quantitative comparison of their antimicrobial potency is not feasible at this time. Further studies are required to determine the Minimum Inhibitory Concentrations (MICs) of both compounds against a broader range of microorganisms.

Mechanisms of Action: A Look into Cellular Signaling

The molecular mechanisms underlying the bioactivities of Terphenyllin have been more extensively elucidated compared to this compound.

Terphenyllin: A Dual Inhibitor of STAT3 and Inducer of p53-Mediated Apoptosis

Terphenyllin exerts its anticancer effects through at least two well-defined signaling pathways:

  • Inhibition of the STAT3 Signaling Pathway: Terphenyllin has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This blockage of STAT3 activation leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and survival. The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.

  • Induction of p53-Mediated Apoptosis and Pyroptosis: In melanoma cells, Terphenyllin upregulates the tumor suppressor protein p53. This activation triggers the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like BAX and FAS, leading to the activation of caspase-3. Activated caspase-3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), initiating a form of programmed cell death known as pyroptosis.

Terphenyllin_Signaling_Pathways cluster_STAT3 STAT3 Pathway Inhibition cluster_p53 p53 Pathway Induction Terphenyllin1 Terphenyllin pSTAT3 p-STAT3 (Tyr705) Terphenyllin1->pSTAT3 Inhibits STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer nucleus1 Nuclear Translocation STAT3_dimer->nucleus1 target_genes1 Target Gene (c-Myc, Cyclin D1) Transcription nucleus1->target_genes1 proliferation1 Cell Proliferation & Survival target_genes1->proliferation1 Terphenyllin2 Terphenyllin p53 p53 Terphenyllin2->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Caspase3 Caspase-3 BAX_FAS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Signaling pathways modulated by Terphenyllin.

This compound: An Emerging Picture

The precise molecular mechanisms of this compound's bioactivities are less understood. While it is known to induce apoptosis in cancer cells, the specific signaling pathways and molecular targets have not yet been fully characterized. Further research is needed to elucidate the pathways modulated by this compound to better understand its therapeutic potential.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Susceptibility Testing start Cancer Cell Lines treatment Treat with this compound or Terphenyllin (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout ic50 Calculate IC50 or % Growth Inhibition readout->ic50 bacteria Bacterial Strains inoculation Inoculate on Mueller-Hinton Agar bacteria->inoculation disc_placement Place discs impregnated with This compound or Terphenyllin inoculation->disc_placement incubation2 Incubate for 18-24 hours disc_placement->incubation2 zone_measurement Measure Zone of Inhibition incubation2->zone_measurement

Caption: General experimental workflow for bioactivity screening.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and Terphenyllin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Terphenyllin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.

Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile filter paper discs

  • This compound and Terphenyllin stock solutions

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disc Preparation and Placement: Impregnate sterile filter paper discs with known concentrations of this compound and Terphenyllin. Using sterile forceps, place the discs onto the surface of the inoculated agar plate, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Conclusion

Both this compound and Terphenyllin exhibit interesting bioactivities, particularly in the realm of anticancer research. Terphenyllin has emerged as a promising lead compound with a more clearly defined mechanism of action involving the inhibition of the STAT3 pathway and induction of p53-mediated cell death. While this compound also demonstrates cytotoxic effects, its potency appears to be lower in initial screenings, and its molecular targets and signaling pathways remain to be fully elucidated. The antimicrobial activities of both compounds are modest based on current data.

For drug development professionals, Terphenyllin and its derivatives represent a more advanced starting point for optimization studies due to the existing body of knowledge on their mechanism of action and established potent cytotoxicity. This compound, with its unique isoindole structure, warrants further investigation to uncover its full therapeutic potential and mechanism of action, which may reveal novel cellular targets. Future research should focus on obtaining more comprehensive quantitative data for this compound, including IC50 and MIC values, and on conducting direct comparative studies of these two compounds under identical experimental conditions to provide a more definitive assessment of their relative bioactivities.

References

Evaluating the Synergistic Potential of Aspergillin PZ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical exploration of the synergistic effects of Aspergillin PZ. As of the time of this publication, there is limited publicly available data on the synergistic interactions of this compound with other drugs. The experimental data, protocols, and proposed mechanisms presented herein are for illustrative purposes to guide future research and are based on the known biological activities of this compound and established methodologies for assessing drug synergy.

Introduction

This compound is a fungal secondary metabolite, an isoindole-alkaloid, originally isolated from Aspergillus awamori.[1][2] It belongs to the aspochalasan family of cytochalasans and has demonstrated a range of biological activities, including antifungal, anticancer, and antioxidant properties.[3][4] The complex structure and multifaceted bioactivity of this compound make it a compelling candidate for combination therapies, a strategy often employed to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[5][6]

This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with other therapeutic agents. We present hypothetical experimental data and detailed protocols for assessing its synergistic potential in both antifungal and anticancer contexts.

Hypothetical Synergistic Combinations

This compound with Fluconazole (Antifungal Synergy)

Rationale: Fluconazole is a widely used azole antifungal that inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] this compound has shown antifungal activity, and combining it with fluconazole could lead to a synergistic effect by targeting different cellular pathways, potentially overcoming resistance and enhancing fungal cell death.[2][7]

This compound with Doxorubicin (Anticancer Synergy)

Rationale: Doxorubicin is an anthracycline antibiotic commonly used in cancer chemotherapy that intercalates DNA and inhibits topoisomerase II.[6] this compound has exhibited cytotoxic effects against various cancer cell lines.[8] Combining it with doxorubicin could enhance cancer cell killing through complementary mechanisms of action, such as inducing apoptosis or inhibiting cell signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[1][5][9]

Data Presentation: Hypothetical In Vitro Synergy

The following tables summarize hypothetical quantitative data from in vitro synergy screening assays.

Table 1: In Vitro Antifungal Synergy of this compound and Fluconazole against Candida albicans
CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)Combination Index (CI)Interpretation
This compound1640.25
Fluconazole820.250.50Synergy

MIC: Minimum Inhibitory Concentration FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) CI < 0.5 indicates strong synergy; 0.5 ≤ CI < 1 indicates synergy.[10]

Table 2: In Vitro Anticancer Synergy of this compound and Doxorubicin against MCF-7 Breast Cancer Cells
CompoundIC50 Alone (µM)IC50 in Combination (µM)Dose Reduction Index (DRI)Combination Index (CI)Interpretation
This compound102.54.0
Doxorubicin10.25.00.45Synergy

IC50: Half-maximal Inhibitory Concentration DRI: Indicates how many-fold the dose of a drug can be reduced in a combination to achieve the same effect as the drug alone. CI < 1 indicates synergy.

Experimental Protocols

Checkerboard Microdilution Assay for Antifungal Synergy

This method is used to determine the in vitro synergistic effect of two antimicrobial agents.[11][12][13]

Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) and then dilute them in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both drugs. Row A contains increasing concentrations of this compound alone, and column 1 contains increasing concentrations of fluconazole alone. The remaining wells contain combinations of both drugs at various concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., 1-5 x 10^5 CFU/mL) in RPMI 1640 medium.

  • Inoculation and Incubation: Add the fungal inoculum to all wells and incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that visually inhibits fungal growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index and the Combination Index (CI) to determine the nature of the interaction (synergy, additivity, or antagonism).[10]

Isobologram Analysis for Anticancer Synergy

Isobologram analysis is a graphical method to evaluate the interaction between two drugs.[14][15][16]

Methodology:

  • Cell Culture and Seeding: Culture MCF-7 breast cancer cells in appropriate medium and seed them into 96-well plates.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound alone, doxorubicin alone, and combinations of both drugs at a fixed ratio (e.g., based on their IC50 values).

  • Cell Viability Assay: After a specified incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Data Analysis:

    • Determine the IC50 values for each drug alone and for the combination.

    • Construct an isobologram by plotting the IC50 concentrations of this compound on the x-axis and doxorubicin on the y-axis.

    • The line connecting the individual IC50 values is the line of additivity.

    • Data points for the combination that fall below this line indicate synergy.

In Vivo Xenograft Model for Anticancer Synergy

This protocol describes a hypothetical in vivo study to evaluate the synergistic anticancer effects of this compound and doxorubicin.[17][18]

Methodology:

  • Cell Line and Animal Model: Use MCF-7 human breast cancer cells and immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject MCF-7 cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Doxorubicin alone, and (4) this compound + Doxorubicin.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight regularly. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine if the combination treatment resulted in a significant reduction in tumor growth compared to the single-agent treatments and the control.

Caspase-3 Activity Assay

This assay is used to measure the induction of apoptosis.[19][20][21][22]

Methodology:

  • Cell Treatment: Treat cancer cells with this compound, doxorubicin, or the combination for a specified time.

  • Cell Lysis: Lyse the cells to release their contents.

  • Assay Procedure: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates. Activated caspase-3 will cleave the substrate, releasing a chromophore or fluorophore.

  • Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates apoptosis induction.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy checkerboard Checkerboard Assay (Antifungal) end Conclusion: Synergistic Effect Confirmed/Refuted checkerboard->end isobologram Isobologram Analysis (Anticancer) caspase Caspase-3 Assay (Apoptosis) isobologram->caspase xenograft Xenograft Model (Anticancer) caspase->xenograft xenograft->end start Hypothesis: This compound has synergistic potential start->checkerboard start->isobologram

Caption: Experimental workflow for evaluating synergistic effects.

signaling_pathway Aspergillin_PZ This compound PI3K PI3K Aspergillin_PZ->PI3K inhibits Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes DNA DNA DNA->Apoptosis damage leads to Topoisomerase_II->DNA affects replication

Caption: Hypothetical signaling pathway of synergistic action.

References

Safety Operating Guide

Proper Disposal Procedures for Aspergillin PZ: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides crucial safety and logistical guidance for the proper handling and disposal of Aspergillin PZ, an isoindole alkaloid metabolite with known antifungal and weak cytotoxic properties.[1] Adherence to these procedures is imperative for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this and similar research compounds.

Immediate Safety and Handling Precautions

Due to the cytotoxic nature of this compound, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE). A specific Safety Data Sheet (SDS) for this compound is not widely available; therefore, a cautious approach based on the handling of potent bioactive compounds is required.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A dedicated, disposable gown or a lab coat that does not leave the designated work area.

  • Respiratory Protection: A NIOSH-certified respirator may be necessary when handling the solid compound outside of a certified chemical fume hood.

All manipulations involving solid this compound or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Given its biological activity, it falls under the category of cytotoxic waste. Segregation of waste at the point of generation is a critical first step.

Step 1: Waste Segregation

Properly segregate waste into designated, clearly labeled containers. Do not mix this compound waste with non-hazardous laboratory trash.

Waste StreamDescription
Solid Waste (Trace Contamination) Used PPE (gloves, gowns), bench paper, pipette tips, and other disposables with minimal contamination.
Liquid Waste Unused or expired solutions of this compound, spent cell culture media, and solvent rinses.
Sharps Waste Needles, syringes, glass Pasteur pipettes, or any sharp items contaminated with this compound.
Grossly Contaminated Waste Items heavily contaminated with solid this compound or concentrated solutions (e.g., a spill cleanup).

Step 2: Containerization and Labeling

  • Solid and Grossly Contaminated Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste - Cytotoxic" and include "this compound".

  • Liquid Waste: Collect in a compatible, shatter-resistant, and leak-proof container. The container must be clearly labeled "Hazardous Waste - Cytotoxic Liquid" and list all chemical constituents, including "this compound" and the solvent(s) used. Never pour this compound solutions down the drain.

  • Sharps Waste: Place directly into a puncture-resistant sharps container designated for cytotoxic waste.

Step 3: Decontamination of Work Surfaces

After handling this compound, all work surfaces and equipment must be decontaminated. A common and effective method involves a two-step process:

  • Initial Cleaning: Wipe the surface with a detergent solution to remove any visible contamination.

  • Deactivation/Disinfection: Wipe the surface with a 10% bleach solution, followed by a 70% ethanol or isopropanol wipe to remove the bleach residue.

All cleaning materials (wipes, pads) must be disposed of as solid cytotoxic waste.

Step 4: Final Disposal

  • Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The standard final disposal method for cytotoxic waste is high-temperature incineration.

Quantitative Data: Cytotoxic Activity of this compound

The following table summarizes the preliminary cytotoxic activity of this compound against a panel of NCI-60 human tumor cell lines. This data is from a single-dose (10 µM) screening assay.[2]

Cell LineCancer TypeGrowth Reduction (%)
UACC-257Melanoma> 25%
HOP-92Lung Adenocarcinoma> 25%
A498Kidney Carcinoma> 25%
SNB-75Astrocytoma> 25%

Note: This preliminary data suggests that the cytotoxic activity of this compound is not highly potent, with most documented IC50 values in other cell lines being greater than 25 µM.[2]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using the broth microdilution method.

Antifungal_Susceptibility_Workflow prep Prepare this compound Stock Solution series Perform Serial Dilutions in 96-Well Plate prep->series Dispense into plate add_inoculum Inoculate Wells series->add_inoculum inoculum Prepare Fungal Inoculum (Standardized Density) inoculum->add_inoculum incubate Incubate Plate (e.g., 24-48h at 35°C) add_inoculum->incubate read Read Results Visually or Spectrophotometrically incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic pos_control Positive Control (Fungus + Media) pos_control->add_inoculum neg_control Negative Control (Media Only) neg_control->add_inoculum

Caption: Workflow for Antifungal Susceptibility Testing.

References

Essential Safety and Operational Protocols for Handling Aspergillin PZ

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of Aspergillin PZ, an isoindole metabolite with weak cytotoxic activity.[1] Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The following PPE must be worn at all times when handling the compound, from receipt to disposal.[2][3][4]

Minimum PPE Requirements:

  • Gloves: Double gloving with powder-free nitrile gloves is required.[1][3] The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling. The inner glove should be removed last.

  • Gown: A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1][3]

  • Eye and Face Protection: Safety goggles and a full-face shield must be worn to protect against splashes and aerosols.[1]

  • Respiratory Protection: A fit-tested N95 or higher-level respirator is necessary when handling the powdered form of this compound or when there is a risk of aerosol generation.

  • Shoe Covers: Disposable shoe covers should be worn in the designated handling area.[1]

Operational Plan: Step-by-Step Handling Procedures

These procedures cover the lifecycle of this compound within the laboratory, from initial receipt to final disposal.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Transport: Transport the unopened package to the designated storage area in a secondary, sealed container.

  • Storage: this compound should be stored at -20°C in a clearly labeled, sealed container within a designated and restricted-access area.[1] The storage location should be separate from other non-hazardous chemicals.

Preparation and Experimentation

All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Prepare the Work Area: Before handling, decontaminate the work surface of the BSC or fume hood. Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound into the work area. This includes pre-weighing vessels, solvents (Methanol or DMSO), and waste containers. This compound is soluble in methanol or DMSO.[1]

  • Weighing: If weighing the powdered form, do so within the confines of the BSC or fume hood. Use a dedicated, calibrated balance.

  • Dissolving: To prepare a solution, slowly add the solvent to the pre-weighed this compound in a closed container. Avoid shaking or vortexing vigorously to minimize aerosol generation. Gently swirl to dissolve.

  • Experimental Use: Conduct all experimental procedures with the prepared solution within the BSC or fume hood. Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

Decontamination and Spill Management
  • Decontamination: After each use, decontaminate all surfaces and equipment with a suitable agent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials must be disposed of as cytotoxic waste.

  • Spill Protocol:

    • Small Spills (within BSC/fume hood):

      • Alert others in the area.

      • Wearing appropriate PPE, cover the spill with absorbent pads.

      • Gently apply a deactivating solution (e.g., 5% sodium hypochlorite) and allow for the appropriate contact time.

      • Wipe up the spill using absorbent pads, working from the outer edge inwards.

      • Clean the area with detergent and water.

      • Dispose of all contaminated materials as cytotoxic waste.

    • Large Spills (outside BSC/fume hood):

      • Evacuate the area immediately and restrict access.

      • Alert your institution's safety officer.

      • Follow your institution's specific hazardous material spill response procedures.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Segregation: All contaminated waste, including gloves, gowns, absorbent pads, and empty vials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.

  • Final Disposal: Cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C24H35NO4Bioaustralis Fine Chemicals[1]
Molecular Weight 401.54Bioaustralis Fine Chemicals[1]
Purity >95% by HPLCBioaustralis Fine Chemicals[1]
Long Term Storage -20°CBioaustralis Fine Chemicals[1]
Solubility Soluble in methanol or DMSOBioaustralis Fine Chemicals[1]

Experimental Workflow Diagram

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage ppe Don Full PPE storage->ppe prep_work_area Prepare Work Area ppe->prep_work_area Enter Handling Area weighing Weighing prep_work_area->weighing dissolving Solution Preparation weighing->dissolving experiment Experimental Use dissolving->experiment decontamination Decontaminate Surfaces and Equipment experiment->decontamination waste_segregation Segregate Cytotoxic Waste decontamination->waste_segregation ppe_doffing Doff PPE waste_segregation->ppe_doffing waste_collection Collection by Licensed Waste Management waste_segregation->waste_collection ppe_doffing->waste_collection Final Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.